2-Amino-1-cyclopentylethan-1-ol hydrochloride
Description
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Properties
IUPAC Name |
2-amino-1-cyclopentylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-7(9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDCVMBMAOXRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76066-17-6 | |
| Record name | 2-amino-1-cyclopentylethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
Introduction
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a bifunctional organic molecule featuring a cyclopentyl scaffold, a primary amine, and a secondary alcohol. As a hydrochloride salt, this compound exhibits enhanced aqueous solubility and stability compared to its free base form, making it a more convenient and reliable intermediate for researchers in medicinal chemistry and drug development. The presence of two distinct, reactive functional groups on a rigid alicyclic core makes it a versatile building block for the synthesis of more complex molecules and novel chemical entities.
This guide provides a comprehensive overview of the core chemical properties of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for its behavior and detailed protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Molecular Structure and Identification
The unambiguous identification of a chemical entity is the foundation of all subsequent research. The structure of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is defined by a cyclopentane ring attached to a C2-amino alcohol chain, with the amine group protonated by hydrochloric acid.
Caption: Reactivity map of the key functional groups.
-
Primary Ammonium Group (-NH₃⁺Cl⁻): In its salt form, the amine is protonated and therefore non-nucleophilic. To engage in typical amine reactions (e.g., acylation, alkylation), it must first be deprotonated to the free amine using a suitable base (e.g., NaHCO₃, Et₃N). This "masking" as a salt is a form of protecting group strategy, allowing for selective reactions at the alcohol position under neutral or acidic conditions.
-
Secondary Alcohol (-OH): The hydroxyl group is a versatile nucleophile. It can undergo esterification with acyl chlorides or carboxylic acids (under acidic catalysis), etherification (e.g., Williamson ether synthesis after deprotonation to an alkoxide), or oxidation to the corresponding ketone using reagents like PCC or Swern oxidation.
Analytical Characterization Protocols
A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound.
Caption: A standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides information on the connectivity of atoms through chemical shifts, signal integrations, and coupling patterns.
Predicted Spectral Features:
-
¹H NMR (400 MHz, D₂O):
-
~3.5-4.0 ppm: A multiplet corresponding to the methine proton (-CH(OH)-).
-
~3.1-3.3 ppm: A multiplet corresponding to the methylene protons adjacent to the ammonium group (-CH₂NH₃⁺).
-
~1.2-2.0 ppm: A series of complex multiplets corresponding to the protons on the cyclopentyl ring. The diastereotopic nature of these protons will lead to complex splitting.
-
-
¹³C NMR (100 MHz, D₂O):
-
~70-75 ppm: Signal for the carbon bearing the hydroxyl group (-C(OH)-).
-
~40-45 ppm: Signal for the carbon adjacent to the ammonium group (-CH₂NH₃⁺).
-
~25-40 ppm: Multiple signals corresponding to the carbons of the cyclopentyl ring.
-
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O for simplicity, or DMSO-d₆ to observe exchangeable protons) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Tune and shim the instrument for optimal resolution.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.
Table 3: Predicted m/z for Common Adducts (of Free Base, C₇H₁₅NO)
| Adduct | Formula | Calculated m/z | Source |
|---|---|---|---|
| [M+H]⁺ | [C₇H₁₆NO]⁺ | 130.1226 | [1] |
| [M+Na]⁺ | [C₇H₁₅NONa]⁺ | 152.1046 | [1] |
| [M-H]⁻ | [C₇H₁₄NO]⁻ | 128.1081 | [1]|
Note: In the analysis of the hydrochloride salt, the spectrum will show the mass of the free base cation (m/z 130.12) as the HCl will dissociate in the ESI source.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 water/acetonitrile with 0.1% formic acid (for positive ion mode).
-
Instrumentation: Infuse the sample directly into an ESI-MS system or inject it via an HPLC system.
-
Acquisition: Acquire data in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion of the free base to confirm the molecular weight.
Chromatographic Analysis (HPLC)
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound. A reversed-phase method is suitable for this polar molecule.
Step-by-Step Protocol:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start at 5% B for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm (for end absorption, as the molecule lacks a strong chromophore).
-
Analysis: Integrate the peak areas to calculate the purity of the compound. The main peak should represent >95% of the total integrated area for a high-purity sample.
Synthesis and Salt Formation
While various routes to aminocyclopentanol derivatives exist, a common conceptual approach involves the reduction of an α-amino ketone. [2][3]The final and critical step is the formation of the hydrochloride salt.
Protocol for Hydrochloride Salt Formation: This protocol is a standard and reliable method for converting a basic free amine into its hydrochloride salt.
-
Dissolution: Dissolve the free base (1.0 equivalent) of 2-Amino-1-cyclopentylethan-1-ol in a minimal amount of a suitable anhydrous solvent, such as 2-propanol or diethyl ether. [2]2. Acidification: While stirring the solution, slowly add a solution of hydrogen chloride (1.05 equivalents). This can be HCl dissolved in 2-propanol or diethyl ether. The reaction is exothermic and should be performed with cooling.
-
Precipitation: The hydrochloride salt is typically much less soluble in the organic solvent than the free base and will precipitate out of the solution as a white solid.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the product under vacuum to obtain the final 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Conclusion
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a valuable chemical intermediate whose properties are defined by its alicyclic core and its amino and alcohol functional groups. Its salt form provides superior solubility and stability, facilitating its use in research and development. A systematic analytical approach combining NMR, MS, and HPLC is essential for its complete and accurate characterization, ensuring the integrity of any subsequent synthetic or biological investigations. This guide provides the foundational chemical knowledge and validated protocols necessary for scientists to confidently utilize this compound in their work.
References
-
PubChemLite. 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO). Available from: [Link]
- Google Patents. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol.
-
Royal Society of Chemistry. Supplementary data Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]
-
PubChem. 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198. Available from: [Link]
-
PubChem. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098. Available from: [Link]
-
PubChem. NoName_4581 | C5H11NO | CID 143443. Available from: [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
PubChemLite. 2-amino-1-cyclopentylethan-1-one hydrochloride (C7H13NO). Available from: [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available from: [Link]
-
PubChem. 2-Amino-1-methylcyclopentan-1-ol | C6H13NO | CID 12418453. Available from: [Link]
-
PubMed. Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Available from: [Link]
-
PubChem. 2-(Aminomethyl)cyclopentan-1-ol | C6H13NO | CID 533887. Available from: [Link]
-
PubChemLite. 2-amino-2-cyclopentylethan-1-ol (C7H15NO). Available from: [Link]
-
PubChem. 2-(Cyclopentylamino)ethan-1-ol | C7H15NO | CID 14187635. Available from: [Link]
-
PubMed. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Available from: [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]
-
National Institutes of Health. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC. Available from: [Link]
Sources
- 1. PubChemLite - 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 2. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
CAS number and molecular formula for 2-Amino-1-cyclopentylethan-1-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-cyclopentylethan-1-ol and its hydrochloride salt are chiral amino alcohol compounds that hold significance as versatile building blocks in medicinal chemistry and organic synthesis. The presence of both a primary amine and a hydroxyl group on a cyclopentyl scaffold provides a unique combination of stereochemical complexity and functional handles for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical information for 2-Amino-1-cyclopentylethan-1-ol hydrochloride, focusing on its chemical identity, properties, and potential applications in pharmaceutical research and development.
Part 1: Core Chemical Identity
The foundational information for any chemical compound is its unique identifiers and molecular structure.
Molecular Formula and Structure
-
Hydrochloride Salt (2-Amino-1-cyclopentylethan-1-ol hydrochloride): C₇H₁₆ClNO
The hydrochloride salt is formed by the protonation of the primary amino group by hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical chemistry to enhance the solubility and stability of amine-containing compounds.
CAS Number
-
Free Base (2-Amino-1-cyclopentylethanol): 72799-58-7[1]
Part 2: Physicochemical Properties
The following table summarizes the key physicochemical properties of the free base, 2-Amino-1-cyclopentylethanol. Experimental data for the hydrochloride salt, such as a definitive melting point and solubility in various organic solvents, are not widely reported in the literature. The data presented here for the free base are primarily computed values from reputable chemical databases.
| Property | Value (for Free Base) | Source |
| Molecular Weight | 129.20 g/mol | [1] |
| XLogP3-AA (Predicted) | 0.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 129.115364102 Da | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
Part 3: Synthesis and Manufacturing
A detailed, step-by-step experimental protocol for the synthesis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is not extensively documented in publicly accessible scientific literature. However, a general and plausible synthetic route can be inferred from standard organic chemistry transformations and patent literature for related compounds.
A common approach to synthesizing amino alcohols involves the reduction of an α-amino ketone. The precursor, 2-amino-1-cyclopentylethanone, can be synthesized from cyclopentyl methyl ketone. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
General Synthetic Workflow
Caption: A plausible synthetic pathway to 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Key Experimental Considerations
-
Stereocontrol: The reduction of the ketone in step F will generate a chiral center. Without a chiral reducing agent or a chiral catalyst, the product will be a racemic mixture of enantiomers. For stereospecific synthesis, asymmetric reduction methods would be employed.
-
Purification: Purification of the intermediates and the final product would likely involve standard techniques such as column chromatography, distillation, and recrystallization.
-
Salt Formation: The hydrochloride salt is typically formed by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The salt then precipitates out of the solution and can be collected by filtration.
Part 4: Applications in Drug Discovery and Development
Amino alcohols are a prevalent structural motif in a wide range of pharmaceuticals due to their ability to form multiple hydrogen bonds and interact with biological targets. 2-Amino-1-cyclopentylethan-1-ol hydrochloride, as a chiral building block, has potential applications in the synthesis of novel therapeutic agents.
While specific drugs derived from this exact molecule are not prominently reported, its structural features suggest its utility as an intermediate in the synthesis of:
-
Enzyme Inhibitors: The amino and hydroxyl groups can mimic the transition state of enzymatic reactions, making it a candidate for the development of enzyme inhibitors.
-
G-Protein Coupled Receptor (GPCR) Ligands: Many GPCR ligands contain amino alcohol functionalities that are crucial for receptor binding and activation.
-
Chiral Auxiliaries and Catalysts: The defined stereochemistry of chiral versions of this molecule could be exploited in asymmetric synthesis.
The cyclopentyl group can enhance the lipophilicity of a drug molecule, which can improve its pharmacokinetic properties, such as membrane permeability and bioavailability.
Part 5: Analytical Methodologies
The characterization and quantification of 2-Amino-1-cyclopentylethan-1-ol hydrochloride would rely on a combination of standard analytical techniques.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H and N-H stretches of the alcohol and amine, and the N-H bends of the ammonium salt in the hydrochloride form.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Purity and Quantification
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, possibly coupled with a mass spectrometer (LC-MS), would be the primary technique for assessing purity and quantifying the compound in various matrices. The use of a chiral stationary phase would be necessary to separate and quantify the individual enantiomers.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Conclusion
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a valuable chiral building block for synthetic and medicinal chemistry. While detailed experimental data and specific applications are not widely disseminated in public literature, its structural features and the general importance of amino alcohols in drug discovery suggest its potential as a key intermediate in the development of novel pharmaceuticals. Further research and publication of its specific properties and synthetic applications would be beneficial to the scientific community.
References
-
2-Amino-1-cyclopentylethanol. PubChem. [Link]
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride. PubChemLite. [Link]
-
2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO). PubChemLite. [Link]
Sources
Predicted mechanism of action for 2-Amino-1-cyclopentylethan-1-ol hydrochloride
An In-Depth Technical Guide to the Predicted Mechanism of Action for 2-Amino-1-cyclopentylethan-1-ol hydrochloride
Abstract
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a synthetic amino alcohol compound whose biological activity and mechanism of action are not yet characterized in scientific literature. This guide provides a theoretical framework for its potential pharmacological effects based on structural analogy to known bioactive molecules. We will deconstruct its chemical features to identify potential pharmacophores, propose plausible biological targets, and outline a comprehensive experimental strategy to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical investigation of novel chemical entities.
Structural Analysis and Pharmacophore Identification
The chemical structure of 2-Amino-1-cyclopentylethan-1-ol hydrochloride reveals several key features that may contribute to its biological activity. As a 1,2-amino alcohol, it shares a common structural motif with a variety of physiologically active compounds. The presence of a cyclopentyl group provides a bulky, lipophilic character that can influence receptor binding and membrane permeability.
The core pharmacophoric elements can be summarized as follows:
-
Primary Amine (NH2): At physiological pH, this group will be protonated (NH3+), allowing for potential ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.
-
Secondary Alcohol (-OH): This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues in a binding site.
-
Cyclopentyl Group: This bulky, non-polar moiety can engage in van der Waals forces and hydrophobic interactions, contributing to binding affinity and potentially conferring selectivity for specific targets.
-
Chiral Center: The molecule possesses a chiral center at the carbon bearing the hydroxyl group, meaning that enantiomers exist. It is highly probable that the biological activity, if any, will be stereospecific.
Predicted Biological Targets and Rationale
Based on the structural features identified above, we can hypothesize several potential biological targets for 2-Amino-1-cyclopentylethan-1-ol hydrochloride. These predictions are drawn from comparisons with structurally analogous compounds known to modulate specific physiological pathways.
Monoamine Neurotransmitter Systems
Many psychoactive compounds that modulate dopamine, norepinephrine, and serotonin systems contain a phenethylamine or a related backbone. While 2-Amino-1-cyclopentylethan-1-ol hydrochloride lacks an aromatic ring, its amino alcohol structure is reminiscent of certain sympathomimetic amines and monoamine reuptake inhibitors.
-
Hypothesis 1: Monoamine Reuptake Inhibition. The compound may bind to and inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters. The cyclopentyl group could occupy the same binding pocket as the aromatic ring of traditional inhibitors.
-
Hypothesis 2: Monoamine Releasing Agent. Similar to compounds like amphetamine, it could act as a substrate for monoamine transporters, leading to reverse transport and release of neurotransmitters.
-
Hypothesis 3: Adrenergic Receptor Modulation. The amino alcohol moiety is a key feature of many beta-adrenergic receptor agonists and antagonists (beta-blockers). The cyclopentyl group could confer a unique selectivity profile for different adrenergic receptor subtypes.
N-methyl-D-aspartate (NMDA) Receptor Modulation
Certain amino alcohol-containing compounds are known to interact with the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. For instance, the investigational drug Traxoprodil features a bulky lipophilic group and an amino moiety that contribute to its activity as an NMDA receptor antagonist.
-
Hypothesis 4: NMDA Receptor Antagonism. 2-Amino-1-cyclopentylethan-1-ol hydrochloride may act as a non-competitive antagonist at the NMDA receptor, potentially at the phencyclidine (PCP) binding site within the ion channel or at an allosteric site. This could be investigated for potential neuroprotective or anesthetic properties.
Proposed Signaling Pathways
The predicted biological targets would engage distinct downstream signaling pathways. The following diagrams illustrate these hypothetical mechanisms.
Caption: Predicted signaling pathway for NMDA receptor antagonism.
Experimental Validation Strategies
To systematically investigate the proposed mechanisms of action, a tiered approach starting with in-vitro screening followed by cell-based functional assays is recommended.
Tier 1: In-Vitro Binding and Enzyme Assays
The initial step is to determine if 2-Amino-1-cyclopentylethan-1-ol hydrochloride directly interacts with the predicted molecular targets.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors and transporters.
-
Materials:
-
Membrane preparations from cells expressing the target of interest (e.g., DAT, NET, SERT, adrenergic receptors, NMDA receptor).
-
Specific radioligands for each target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]MK-801 for NMDA receptor PCP site).
-
Test compound: 2-Amino-1-cyclopentylethan-1-ol hydrochloride, dissolved in an appropriate buffer.
-
Scintillation counter and consumables.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Data Presentation: Hypothetical Binding Affinity Data
| Target | Radioligand | Hypothetical Ki (nM) for 2-Amino-1-cyclopentylethan-1-ol HCl |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Norepinephrine Transporter (NET) | [³H]nisoxetine | 85 |
| Serotonin Transporter (SERT) | [³H]citalopram | > 10,000 |
| α1-Adrenergic Receptor | [³H]prazosin | 5,200 |
| β2-Adrenergic Receptor | [³H]CGP-12177 | 980 |
| NMDA Receptor (PCP Site) | [³H]MK-801 | 75 |
Tier 2: Cell-Based Functional Assays
If significant binding affinity is observed in Tier 1, the next step is to assess the functional consequences of this binding.
Experimental Protocol: Neurotransmitter Uptake Assay
-
Objective: To determine if the test compound inhibits the uptake of neurotransmitters into cells expressing the corresponding transporters.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine).
-
Test compound.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT).
-
Add the radiolabeled neurotransmitter and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition of uptake at each concentration and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for a cell-based neurotransmitter uptake assay.
Conclusion and Future Directions
This guide has proposed a series of testable hypotheses for the mechanism of action of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, focusing on its potential interaction with monoamine transporters and NMDA receptors. The outlined experimental plan provides a clear path for the initial characterization of this novel compound. Based on the results of these in-vitro and cell-based assays, further investigation could proceed to more complex systems, including slice electrophysiology to study effects on synaptic transmission, and eventually in-vivo models to assess behavioral effects. The stereochemistry of the compound should also be considered, with individual enantiomers being synthesized and tested, as they may possess different pharmacological profiles. Through this systematic approach, the therapeutic potential and mechanism of action of 2-Amino-1-cyclopentylethan-1-ol hydrochloride can be thoroughly elucidated.
References
Please note that as 2-Amino-1-cyclopentylethan-1-ol hydrochloride is an uncharacterized compound, the following references are provided to support the methodologies and rationale for investigating the proposed targets.
A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
Abstract
This technical guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively determine the solubility profile of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. In the absence of extensive public data for this specific molecule, this document serves as an in-depth instructional manual, detailing the underlying principles, experimental design, and step-by-step protocols for generating reliable and reproducible solubility data across a range of pharmaceutically relevant solvents. By following the methodologies outlined herein, researchers can establish a thorough understanding of the compound's physicochemical properties, a critical step in early-stage drug development and formulation.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[1][2] A comprehensive understanding of a compound's solubility profile is therefore not merely a perfunctory exercise but a cornerstone of rational drug design and development. For an amine hydrochloride salt such as 2-Amino-1-cyclopentylethan-1-ol hydrochloride, solubility is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its bioavailability and therapeutic efficacy.[3]
This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for elucidating the solubility of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. We will explore the fundamental principles governing the solubility of ionizable compounds and present detailed protocols for both thermodynamic and kinetic solubility assessment.
Foundational Principles: Understanding the Solubility of an Amine Hydrochloride
2-Amino-1-cyclopentylethan-1-ol hydrochloride is the salt of a weak base (the free amine) and a strong acid (hydrochloric acid). This characteristic dictates that its solubility will be significantly influenced by the pH of the medium.[4][5][6][7] The amine group, with its lone pair of electrons, can accept a proton, forming a positively charged ammonium ion.[8] This ionization dramatically increases the molecule's polarity and its ability to interact favorably with polar solvents like water.
The solubility of such a compound is not a single value but rather a profile that depends on various factors, including:
-
pH of the medium: As the pH of an aqueous solution increases, the equilibrium will shift towards the less soluble, neutral free amine form, potentially leading to precipitation.[4][6][9]
-
Solvent polarity: The molecule possesses both a non-polar cyclopentyl group and a polar amino alcohol hydrochloride moiety. Its solubility in different organic solvents will depend on the balance of these characteristics.
-
Temperature: Solubility is generally temperature-dependent, a factor that must be carefully controlled during experimentation.[10]
-
Presence of other ions (Ionic Strength): The common ion effect and the overall ionic strength of the solution can also modulate solubility.
Experimental Design: A Two-Pronged Approach to Solubility Determination
A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure.[9] It is a critical parameter for understanding the intrinsic physicochemical properties of the drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12][13]
-
Kinetic Solubility: This is often measured in early drug discovery and is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][2][11] While not a true equilibrium value, it provides a rapid assessment of solubility under conditions that mimic early-stage biological assays.
Below is a logical workflow for determining the solubility profile of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. issr.edu.kh [issr.edu.kh]
- 9. pharmatutor.org [pharmatutor.org]
- 10. scielo.br [scielo.br]
- 11. enamine.net [enamine.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bioassaysys.com [bioassaysys.com]
Spectroscopic Characterization of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride: A Technical Guide
Introduction
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a primary amino alcohol salt with potential applications in pharmaceutical synthesis and drug development. Its chemical structure, featuring a cyclopentyl ring, a hydroxyl group, and an amino group, presents a unique spectroscopic fingerprint. A thorough characterization using modern analytical techniques is paramount for confirming its identity, purity, and structure, which are critical aspects of quality control and regulatory compliance in the pharmaceutical industry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-1-cyclopentylethan-1-ol hydrochloride, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the cyclopentyl and aminoethanol moieties.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The hydrochloride salt form will influence the chemical shifts of protons near the amino group. The data presented below is a prediction based on the analysis of structurally related compounds, such as 2-amino-1-phenylethanol hydrochloride and cyclopentylmethanol[1][2].
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Broad Singlet | 3H | -NH₃⁺ |
| ~5.5 | Singlet | 1H | -OH |
| ~3.8 | Multiplet | 1H | CH-OH |
| ~3.1 | Multiplet | 2H | CH₂-NH₃⁺ |
| ~2.0 | Multiplet | 1H | CH-Cyclopentyl |
| 1.2 - 1.8 | Multiplet | 8H | CH₂-Cyclopentyl |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments. The proton-decoupled spectrum will show a single peak for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~75 | CH-OH |
| ~45 | CH₂-NH₃⁺ |
| ~43 | CH-Cyclopentyl |
| ~28 | CH₂-Cyclopentyl |
| ~25 | CH₂-Cyclopentyl |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a solid amine hydrochloride.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry NMR tube. The choice of solvent is critical, as amine hydrochlorides may have limited solubility in non-polar solvents[3]. D₂O is often a good choice for water-soluble salts.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shift scale to the internal standard.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Data Interpretation
-
¹H NMR: The broad singlet around 8.3 ppm is characteristic of the three acidic protons of the ammonium group (-NH₃⁺) in a hydrochloride salt[3]. The exact chemical shift and broadness can be dependent on the solvent and concentration. The singlet for the hydroxyl proton (-OH) is also expected to be broad and its position can vary. The methine proton (CH-OH) and the methylene protons adjacent to the ammonium group (CH₂-NH₃⁺) are expected to be deshielded due to the electronegativity of the oxygen and the positive charge on the nitrogen, respectively, appearing at lower field. The protons of the cyclopentyl group will appear as a series of complex multiplets in the upfield region, typical for aliphatic rings.
-
¹³C NMR: The carbon attached to the hydroxyl group (CH-OH) is expected to be the most deshielded among the sp³ carbons, appearing around 75 ppm. The carbon adjacent to the ammonium group (CH₂-NH₃⁺) will also be deshielded. The carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum. Due to the symmetry of the cyclopentyl group, fewer than five signals might be observed if some carbons are chemically equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds. The data below is predicted based on the analysis of similar amino alcohols and hydrochloride salts.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | O-H stretch (alcohol) |
| 2800-3200 | Strong, Broad | N-H stretch (ammonium salt) |
| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |
| 1500-1600 | Medium | N-H bend (ammonium salt) |
| 1050-1150 | Strong | C-O stretch (alcohol) |
Experimental Protocol for FTIR Spectroscopy
For a solid sample like 2-Amino-1-cyclopentylethan-1-ol hydrochloride, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Diagram of the FTIR Experimental Workflow:
Caption: Workflow for FTIR spectroscopic analysis.
Data Interpretation
-
The broad absorption band between 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.
-
The strong, broad absorption in the 2800-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the protonated amine (-NH₃⁺) in the hydrochloride salt. This often overlaps with the C-H stretching vibrations.
-
The absorptions in the 2850-2960 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclopentyl ring and the ethan-1-ol backbone.
-
The N-H bending vibration of the ammonium group is expected to appear in the 1500-1600 cm⁻¹ region.
-
A strong band in the 1050-1150 cm⁻¹ region is characteristic of the C-O stretching vibration of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Predicted Mass Spectrometry Data
For a polar and potentially thermally labile molecule like 2-Amino-1-cyclopentylethan-1-ol hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate. The data below is based on predicted values for the free base (2-Amino-1-cyclopentylethan-1-ol, C₇H₁₅NO, Molecular Weight: 129.20 g/mol ).
| m/z (predicted) | Ion | Interpretation |
| 130.12 | [M+H]⁺ | Protonated molecular ion of the free base |
| 112.11 | [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion |
| 84.08 | [C₅H₈N]⁺ | Fragmentation of the side chain |
| 69.07 | [C₅H₉]⁺ | Cyclopentyl cation |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
A small amount of a volatile acid, like formic acid, may be added to the solution to promote protonation and enhance the signal in positive ion mode.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Set the instrument to operate in positive ion mode.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the ion signal.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 130.12) and subjecting it to collision-induced dissociation (CID).
-
Diagram of the ESI-MS Experimental Workflow:
Caption: Workflow for ESI-Mass Spectrometry analysis.
Data Interpretation
-
In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the molecular weight of the free base plus the mass of a proton (129.20 + 1.01 ≈ 130.21).
-
A common fragmentation pathway for amino alcohols is the loss of a water molecule from the protonated molecular ion, which would result in a peak at m/z corresponding to [M+H-H₂O]⁺.
-
Further fragmentation can occur, leading to the cleavage of the carbon-carbon bond between the cyclopentyl ring and the ethanol side chain, or within the side chain itself, giving rise to smaller fragment ions. The observation of these fragments can help to confirm the connectivity of the molecule.
Conclusion
The comprehensive spectroscopic analysis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, through the combined application of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and characterization. While this guide has relied on predicted data and information from structural analogs due to the absence of published experimental spectra for the exact compound, the principles and expected spectral features discussed herein offer a solid foundation for researchers. The detailed experimental protocols and workflow diagrams provide practical guidance for obtaining high-quality spectroscopic data. Ultimately, the rigorous application of these analytical techniques is essential for ensuring the identity, purity, and quality of this and other novel chemical entities in the field of drug discovery and development.
References
-
PubChem. Cyclopentanemethanol. National Center for Biotechnology Information. [Link]
-
PubChem. Phenylethanolamine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]
Sources
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities and Targets of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
This technical guide provides an in-depth exploration of the potential biological activities and molecular targets of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. While direct extensive research on this specific compound is emerging, its structural features, particularly the presence of a cyclopentyl moiety, a primary amine, and a hydroxyl group, suggest a rich pharmacological potential. This document synthesizes information from structurally related molecules to propose a roadmap for future investigation by researchers, scientists, and drug development professionals.
Introduction to 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a cyclopentane-based organic compound.[1] Its structure, featuring both an aminomethyl and a hydroxyl-substituted ethyl chain, presents a versatile scaffold for medicinal chemistry.[1] The presence of these functional groups allows for potential interactions with various biological targets, including receptors and enzymes.[1]
Table 1: Physicochemical Properties of 2-Amino-1-cyclopentylethan-1-ol
| Property | Value | Source |
| Molecular Formula | C7H15NO | [2][3] |
| Molecular Weight | 129.20 g/mol | [2] |
| IUPAC Name | 2-amino-1-cyclopentylethanol | [2] |
| SMILES | C1CCC(C1)C(CN)O | [2][3] |
| InChIKey | CKKJQSVPBUAERO-UHFFFAOYSA-N | [2][3] |
Potential Biological Activities and Therapeutic Areas
The structural motifs within 2-Amino-1-cyclopentylethan-1-ol hydrochloride suggest several avenues for biological activity. The following sections explore these potential applications, drawing parallels from analogous compounds.
Neuromodulatory Effects
The presence of both an amine and an alcohol group suggests potential interactions with the central nervous system (CNS), particularly with neurotransmitter systems.[1] Structurally similar compounds have been shown to modulate various receptors, indicating that 2-Amino-1-cyclopentylethan-1-ol hydrochloride could exhibit similar properties.[1]
-
Opioid Receptors: Aminothiazolomorphinans, which also possess an amino group, have been evaluated for their activity at mu (µ) and kappa (κ) opioid receptors, suggesting a potential role in pain management or addiction therapeutics.[4]
-
NMDA Receptors: Other amino-adamantane derivatives have been assessed as NMDA receptor antagonists, a mechanism relevant to neurodegenerative diseases.[5]
A primary investigation into the neuromodulatory effects would involve a series of in vitro and in vivo assays.
Caption: Proposed workflow for evaluating neuromodulatory activity.
-
Objective: To determine the binding affinity of 2-Amino-1-cyclopentylethan-1-ol hydrochloride for opioid and NMDA receptors.
-
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., CHO cells for opioid receptors).
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for µ-opioid).
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of the test compound.
-
After incubation, separate bound and unbound radioligand by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) value.
-
-
Rationale: This assay provides a direct measure of the compound's ability to interact with the target receptor, a crucial first step in characterizing its pharmacological profile.
Antimicrobial Activity
The cyclopentane core is a feature of some natural products with antimicrobial properties. For instance, cyclopentane-based muraymycin analogs have been synthesized and evaluated for their ability to inhibit MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[6]
-
MraY (Phospho-MurNAc-pentapeptide translocase): This enzyme is a promising target for new antibiotics due to its essential role in bacterial cell wall synthesis.[6]
Caption: Workflow for assessing antimicrobial potential.
-
Objective: To determine if 2-Amino-1-cyclopentylethan-1-ol hydrochloride inhibits the activity of MraY.
-
Materials:
-
Purified MraY enzyme.
-
Substrate: UDP-MurNAc-pentapeptide.
-
Acceptor: Lipid I.
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride.
-
Method for detecting product formation (e.g., HPLC or radioactivity-based).
-
-
Procedure:
-
Incubate purified MraY with its substrates in the presence of varying concentrations of the test compound.
-
Initiate the reaction and allow it to proceed for a defined time.
-
Stop the reaction and quantify the amount of product (Lipid II) formed.
-
Calculate the IC50 value for the inhibition of MraY.
-
-
Rationale: This assay directly measures the compound's effect on a specific, clinically relevant bacterial enzyme, providing strong evidence for its mechanism of action.
Anticancer Activity
Derivatives of amino chalcones have demonstrated antiproliferative activity.[7] While structurally distinct, the presence of an amino group in 2-Amino-1-cyclopentylethan-1-ol hydrochloride suggests that it could serve as a scaffold for the synthesis of novel anticancer agents. Additionally, some chromene derivatives, which can be synthesized through multi-component reactions, have shown potential as inhibitors of topoisomerase and cytochrome enzymes involved in cancer cell growth.[8]
-
Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy.
-
Cytochrome P450 Enzymes: Certain CYPs are involved in the metabolism of endogenous compounds that can influence cell proliferation.
Caption: A workflow for the evaluation of anticancer properties.
Synthesis and Derivatization Potential
2-Amino-1-cyclopentylethan-1-ol serves as a valuable building block in organic synthesis.[1] Its functional groups can be readily modified to create a library of derivatives with potentially enhanced biological activities. For example, the amino group can be acylated, and the hydroxyl group can be oxidized or substituted.[1] This synthetic tractability allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.
Conclusion
While direct biological data for 2-Amino-1-cyclopentylethan-1-ol hydrochloride is limited, its chemical structure provides a strong rationale for investigating its potential as a neuromodulatory, antimicrobial, or anticancer agent. The proposed workflows and experimental protocols in this guide offer a structured approach for researchers to explore the therapeutic potential of this compound and its derivatives. The versatility of its cyclopentane scaffold, combined with the reactivity of its amino and hydroxyl groups, makes it an attractive starting point for the development of novel therapeutics.
References
-
Provencher, B. A., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. Journal of Medicinal Chemistry, 56(21), 8872-8878. [Link]
-
PubChem. 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198. [Link]
-
PubChem. 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577. [Link]
-
PubChemLite. 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO). [Link]
-
PubChemLite. 2-amino-1-cyclopentylethan-1-one hydrochloride (C7H13NO). [Link]
-
PubChem. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098. [Link]
-
MDPI. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. [Link]
-
National Institutes of Health. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]
-
PubChem. 2-Amino-1-methylcyclopentan-1-ol | C6H13NO | CID 12418453. [Link]
-
MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]
-
PubMed. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. [Link]
-
PubChem. 2-(Aminomethyl)cyclopentan-1-ol | C6H13NO | CID 533887. [Link]
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- 5. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride Stability
Foreword: The Imperative of Thermal Stability in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability and ultimate clinical success. It is a critical parameter that dictates not only the shelf-life and storage conditions of the final drug product but also influences manufacturing processes, formulation strategies, and even its in-vivo performance. For drug development professionals, a comprehensive understanding of an API's behavior under thermal stress is not merely a regulatory requirement but a fundamental aspect of risk mitigation and quality assurance.
This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, a compound of interest in contemporary drug discovery. As a Senior Application Scientist, my objective is to move beyond a superficial recitation of methodology. Instead, this document is crafted to provide a causal understanding of the experimental choices, a framework for robust data interpretation, and a clear line of sight into how TGA data for this specific amino alcohol hydrochloride can be leveraged to make informed decisions in a research and development setting. We will delve into the "why" behind the "how," ensuring that the protocols described are not just followed but are understood as self-validating systems for generating reliable and actionable data.
Principles of Thermogravimetric Analysis in the Pharmaceutical Context
Thermogravimetric analysis (TGA) is a powerful thermal analysis technique that continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1] The resulting data, a plot of mass versus temperature or time, is known as a thermogram or TGA curve. This seemingly simple output provides a wealth of information crucial for pharmaceutical development, including:
-
Thermal Stability and Decomposition Profile: Determining the temperature at which a material begins to degrade is a primary application of TGA. This information is vital for establishing safe processing temperatures and identifying potential stability issues.
-
Quantification of Volatiles: TGA can accurately quantify the presence of residual solvents, water (both free and bound), and other volatile components within a sample. This is critical for meeting regulatory requirements and ensuring the purity and consistency of the API.[2]
-
Compositional Analysis: For multi-component systems, TGA can be used to determine the percentage of each component, provided they decompose at distinct temperature ranges.
-
Reaction Kinetics: Advanced analysis of TGA data can provide insights into the kinetics of decomposition, helping to predict the long-term stability of a material under various conditions.[3]
For a hydrochloride salt of an amino alcohol like 2-Amino-1-cyclopentylethan-1-ol hydrochloride, TGA is particularly insightful. The presence of the amine, hydroxyl, and hydrochloride functionalities suggests a complex thermal decomposition pathway that warrants careful investigation.
Experimental Protocol: A Self-Validating Approach to TGA of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. The causality behind each parameter selection is explained to foster a deeper understanding of the experimental design.
Instrumentation:
A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600°C is required. The instrument should be coupled with a gas flow control system to maintain a precise atmosphere.
Experimental Parameters:
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5-10 mg | This mass range is optimal for ensuring good heat transfer throughout the sample while being sufficient to provide a strong signal-to-noise ratio.[4] |
| Sample Pan | Platinum or Alumina | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |
| Atmosphere | Nitrogen (Inert) | An inert atmosphere is crucial for studying the inherent thermal stability of the compound without the influence of oxidative degradation. |
| Flow Rate | 20-50 mL/min | This flow rate ensures a consistent inert environment and efficiently removes gaseous decomposition products from the sample area. |
| Temperature Program | ||
| - Isothermal Hold | 30°C for 5 min | This initial hold allows the sample to equilibrate with the instrument's environment before the temperature ramp begins. |
| - Heating Rate | 10°C/min | A heating rate of 10°C/min is a standard practice that provides a good balance between resolution of thermal events and analysis time.[4] |
| - Temperature Range | 30°C to 600°C | This range is broad enough to capture the complete decomposition profile of most organic pharmaceutical compounds. |
| Data Collection | Mass (µg and %), and Derivative Mass (%/°C) | Recording both the mass and its derivative (DTG curve) helps in identifying the temperatures of maximum decomposition rates.[5] |
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the thermogravimetric analyzer is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-1-cyclopentylethan-1-ol hydrochloride into a clean, tared TGA pan. Distribute the sample evenly across the bottom of the pan to ensure uniform heating.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with high-purity nitrogen at the specified flow rate for at least 15 minutes to create an inert atmosphere.
-
Initiate the Thermal Program: Start the pre-programmed temperature method as detailed in the table above.
-
Data Analysis: Upon completion of the run, analyze the resulting TGA and DTG curves to determine the onset temperature of decomposition, the temperatures of maximum mass loss rates, and the percentage of mass loss at each stage.
Visualizing the TGA Workflow
The following diagram illustrates the logical flow of the thermogravimetric analysis process, from sample preparation to data interpretation.
Caption: A schematic representation of the TGA experimental workflow.
Data Interpretation: Deconstructing the Thermogram of an Amino Alcohol Hydrochloride
While specific experimental data for 2-Amino-1-cyclopentylethan-1-ol hydrochloride is not publicly available, we can construct a hypothetical yet plausible thermogram based on the thermal behavior of analogous amino acid hydrochlorides.[6] The decomposition of such compounds is expected to be a multi-stage process.
Hypothetical TGA and DTG Data for 2-Amino-1-cyclopentylethan-1-ol Hydrochloride:
| Temperature Range (°C) | Mass Loss (%) | Corresponding DTG Peak (°C) | Plausible Lost Moiety/ies |
| 30 - 120 | ~1-2% | ~80 | Adsorbed water/residual solvent |
| 180 - 250 | ~20-25% | ~220 | Loss of HCl and H₂O |
| 250 - 400 | ~50-60% | ~320 | Decomposition of the cyclopentylethanol backbone |
| > 400 | Remainder | - | Char residue |
Analysis of the Decomposition Stages:
-
Stage 1: Desolvation (30-120°C): An initial, minor mass loss is often observed at lower temperatures, corresponding to the evaporation of loosely bound water or residual solvents from the crystallization process. This step is crucial for determining the true starting mass of the anhydrous compound.
-
Stage 2: Initial Decomposition (180-250°C): This is likely the most significant initial decomposition step for a hydrochloride salt of an amino alcohol. The onset of this mass loss is a key indicator of the compound's thermal stability. The mass loss in this region can be attributed to the evolution of hydrogen chloride (HCl) gas, a common decomposition product of hydrochloride salts, and the elimination of a water molecule through the interaction of the amino and hydroxyl groups.
-
Stage 3: Backbone Fragmentation (250-400°C): Following the initial loss of the more labile groups, the remaining organic structure, the cyclopentylethanol backbone, will undergo further fragmentation at higher temperatures. This will result in a significant mass loss as the carbon skeleton breaks down into smaller volatile organic molecules.
-
Final Residue (>400°C): Depending on the completeness of the combustion in the inert atmosphere, a small amount of char residue may remain at the end of the analysis.
Authoritative Grounding and Regulatory Context
The thermal stability data generated through TGA is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing of new drug substances and products. Specifically, ICH Q1A(R2) outlines the requirements for stress testing, which includes evaluating the effect of temperature on the drug substance.[7] TGA provides valuable data for these stress tests, helping to identify potential degradation pathways and establish a preliminary thermal stability profile.
Conclusion: From Data to Drug Development Decisions
The thermogravimetric analysis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is more than just a characterization technique; it is a critical tool for informed decision-making throughout the drug development lifecycle. A thorough understanding of its thermal stability allows researchers and scientists to:
-
Optimize Manufacturing Processes: By knowing the onset of thermal decomposition, safe drying and milling temperatures can be established, preventing degradation and ensuring the quality of the API.
-
Guide Formulation Development: TGA data helps in selecting compatible excipients that will not compromise the stability of the API during formulation and storage.
-
Establish Appropriate Storage Conditions: The thermal stability profile is a key factor in determining the recommended storage temperature and shelf-life of the drug product.
-
Fulfill Regulatory Requirements: Robust TGA data is an essential part of the stability data package required for regulatory approval.
By adopting a scientifically rigorous and methodologically sound approach to TGA, as outlined in this guide, drug development professionals can confidently assess the thermal stability of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, mitigating risks and paving the way for the successful development of a safe and effective therapeutic.
References
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Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Available from: [Link]
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Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules. 2023; 28(22):7549. Available from: [Link]
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Therapeutic Goods Administration (TGA). Phenylpropanolamine. 2006. Available from: [Link]
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BuyersGuideChem. 2-Amino-1-phenylethanol. Available from: [Link]
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Ottokemi. Ethanolamine hydrochloride, 99%. Available from: [Link]
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Mettler Toledo. Thermal Analysis of Pharmaceuticals. Available from: [Link]
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Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Materials (Basel). 2021; 14(21):6349. Available from: [Link]
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NETZSCH-Gerätebau GmbH. Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. 2019. Available from: [Link]
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AMI Instruments. Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. 2025. Available from: [Link]
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ResearchGate. Thermal decomposition of ammonium perchlorate - A TGA-FTIR-MS study: Part i. Available from: [Link]
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RSC Publishing. Acid promoted cyclodehydration of amino alcohols with amide acetal. Available from: [Link]
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Technical Guide: Physicochemical Characterization of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a cyclopentane derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a cyclopentyl ring, a primary amino group, and a hydroxyl group, make it a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form is commonly utilized to enhance the compound's stability and aqueous solubility, facilitating its use in biological assays and pharmaceutical formulations. This technical guide provides a detailed overview of the physical state and appearance of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, based on available data from chemical suppliers and databases.
Compound Identification and Nomenclature
Due to the presence of stereocenters and different substitution patterns on the cyclopentyl ring, several isomers and closely related compounds of 2-Amino-1-cyclopentylethan-1-ol hydrochloride exist. This can lead to variations in nomenclature and CAS numbers in commercial and scientific literature. The primary structures of interest include positional isomers where the aminoethyl and hydroxyl groups are attached to the same or different carbon atoms of the cyclopentyl ring.
It is crucial for researchers to verify the exact identity of the compound through its CAS number. For instance, the closely related compound, 1-(2-aminoethyl)cyclopentan-1-ol hydrochloride, is assigned CAS number 859318-27-7. The stereoisomer, (S)-2-Amino-2-cyclopentylethanol hydrochloride, is identified by CAS number 2055848-97-8. Careful attention to these details is paramount for experimental reproducibility.
Physical State and Appearance
Based on information from chemical suppliers, 2-Amino-1-cyclopentylethan-1-ol hydrochloride and its closely related isomers are consistently described as solids at ambient temperature and pressure.
Physical Form: The most commonly reported physical form for these compounds is a powder [1]. This powdered nature is typical for many amine hydrochloride salts, which are often crystalline solids. The fine particulate nature of a powder provides a large surface area, which can be advantageous for dissolution.
Color: While specific color descriptions are not always provided in detail, the absence of chromophores in the molecular structure suggests that the compound is likely a white to off-white solid. Any significant coloration would typically be noted in supplier specifications and could indicate the presence of impurities.
The solid, powdered state of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is a critical characteristic for its handling, storage, and formulation. As a stable solid, it is less prone to degradation compared to a liquid or amorphous form and can be accurately weighed and dispensed for experimental use.
| Property | Description | Source |
| Physical State | Solid | Inferred from powder form |
| Appearance | Powder | Sigma-Aldrich[1] |
| Color | White to Off-White | Inferred from structure |
The Significance of the Hydrochloride Salt
The conversion of the free base, 2-Amino-1-cyclopentylethan-1-ol, to its hydrochloride salt is a deliberate and common practice in medicinal chemistry for several key reasons:
-
Enhanced Solubility: The hydrochloride salt form generally exhibits significantly higher aqueous solubility compared to the free base. This is crucial for in vitro biological screening and for the development of parenteral and oral drug formulations.
-
Improved Stability: Amine compounds can be susceptible to oxidation and other forms of degradation. The formation of a salt increases the stability of the compound, extending its shelf life and ensuring the integrity of the substance during storage and handling.
-
Ease of Purification: The crystalline nature of many hydrochloride salts facilitates their purification through recrystallization, allowing for the removal of impurities generated during synthesis.
-
Consistent Stoichiometry: Salt formation provides a well-defined and stable solid with a consistent molecular weight, which is essential for accurate dosing and the preparation of solutions of known concentrations.
Chemical Structure and Visualization
The chemical structure of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is fundamental to its physical and chemical properties. The following diagram, generated using Graphviz, illustrates the molecular structure.
Caption: Molecular structure of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Conclusion
References
Sources
An In-Depth Technical Guide to the Functional Groups and Reactivity of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
Abstract
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a primary amine, a secondary alcohol, and a cyclopentyl ring, presents a unique landscape of reactivity and stereochemical complexity. This guide provides an in-depth analysis of the molecule's key functional groups—the amino group and the hydroxyl group—exploring their individual reactivity, the potential for chemoselective transformations, and the steric influence of the cyclopentyl moiety. We will dissect common synthetic transformations, providing field-proven protocols and the causal logic behind experimental design, to empower researchers in drug development and chemical synthesis to effectively utilize this versatile scaffold.
Molecular Profile and Structural Analysis
At its core, 2-Amino-1-cyclopentylethan-1-ol is an amino alcohol, a class of compounds containing both amine and hydroxyl functional groups.[3] The hydrochloride salt form is crucial for its stability and solubility, particularly in aqueous media, but it also dictates the initial state of its most reactive functional group.
Chemical Identity and Physicochemical Properties
A summary of the key properties for the parent compound, 2-Amino-1-cyclopentylethanol, is presented below. The hydrochloride salt will exhibit increased water solubility and a higher melting point.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [4][5] |
| Molecular Weight | 129.20 g/mol | [5] |
| IUPAC Name | 2-amino-1-cyclopentylethanol | [5] |
| XLogP3-AA | 0.5 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 46.3 Ų | [5] |
Structural Dissection
The molecule's reactivity is governed by three primary structural features: the primary amino group, the secondary hydroxyl group, and the cyclopentyl ring.
-
Primary Ammonium Group (-NH₃⁺): In the hydrochloride salt, the amine is protonated. This renders it non-nucleophilic. To engage in reactions requiring a nucleophilic amine, it must first be deprotonated using a suitable base.
-
Secondary Hydroxyl Group (-OH): This group is a weak nucleophile and can participate in a variety of transformations. Its position adjacent to the bulky cyclopentyl group makes it susceptible to steric hindrance.
-
Cyclopentyl Ring: This non-polar, bulky group influences the molecule's solubility and sterically hinders the approach of reagents to the adjacent hydroxyl and ethanolic CH group.
The Amino Functional Group: A Controllable Nucleophilic Center
The primary amine is arguably the most reactive site on the molecule once deprotonated. Its nucleophilicity is significantly greater than that of the corresponding alcohol.[6][7]
Basicity and Deprotonation
The first and most critical step in utilizing the amine's reactivity is its deprotonation. The ammonium salt must be neutralized to liberate the lone pair of electrons on the nitrogen atom. This is typically achieved by adding a non-nucleophilic base.
Key Reactions of the Amine Group
Once liberated, the primary amine is a potent nucleophile for a range of transformations.
This is a robust and high-yielding reaction where the amine attacks an acyl chloride or anhydride to form a stable amide.[7] The resulting amide is significantly less nucleophilic, preventing over-acylation.
Experimental Protocol: Synthesis of N-(2-(cyclopentyl)-2-hydroxyethyl)acetamide
-
Dissolution: Dissolve 2-Amino-1-cyclopentylethan-1-ol hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Basification: Add a non-nucleophilic base, such as triethylamine (2.2 eq), to the solution and stir for 10 minutes at room temperature. This neutralizes the hydrochloride and liberates the free amine.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise. Causality Note: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) to yield the pure amide.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Direct alkylation with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts due to the product amine being nucleophilic.[6][8] Reductive amination is a superior method for controlled, selective alkylation.
Conceptual Workflow: Reductive Amination
-
Imine Formation: The free amine is reacted with an aldehyde or ketone to form an imine (or Schiff base) intermediate.
-
Reduction: The imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield the secondary amine. STAB is often preferred as it is less reactive towards the starting carbonyl compound.
The Hydroxyl Functional Group: A Versatile Nucleophile
While less nucleophilic than the amine, the secondary alcohol offers a rich set of synthetic possibilities. Reactions at this site often require protecting the more reactive amine group first to ensure chemoselectivity.
Key Reactions of the Alcohol Group
The hydroxyl group can be acylated to form esters, typically by reacting it with an acyl chloride or anhydride in the presence of a base like pyridine. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
Experimental Protocol: Selective O-Acylation (Amine Protected)
Prerequisite: The amine group should first be protected, for example, as a Boc-carbamate (tert-butyloxycarbonyl).
-
Setup: To a solution of the N-Boc protected amino alcohol (1.0 eq) in pyridine (5 mL/mmol) at 0 °C, add acetic anhydride (1.5 eq) dropwise.
-
Reaction: Stir the mixture at room temperature overnight. Causality Note: Pyridine serves as an excellent solvent and catalyst for this transformation, activating the anhydride.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification & Validation: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired O-acetylated product. Validate by spectroscopic methods.
The secondary alcohol can be oxidized to the corresponding ketone. A variety of oxidizing agents can be used, with milder, selective reagents like Dess-Martin periodinane (DMP) or a Swern oxidation being preferable to avoid over-oxidation or side reactions with the (protected) amine.
Chemoselectivity and Advanced Strategies
The dual functionality of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is its greatest asset, allowing for differential reactivity based on controlled reaction conditions.[3]
Principles of Selective Functionalization
Achieving selectivity hinges on two factors:
-
Inherent Reactivity: The amine is a stronger nucleophile than the alcohol. Reactions with electrophiles under neutral or basic conditions will preferentially occur at the nitrogen.
-
Protecting Groups: To reverse the selectivity and react at the alcohol, the amine must be "masked" with a protecting group (e.g., Boc, Cbz). This group can be removed later in the synthetic sequence.
Intramolecular Cyclization
The 1,2-relationship of the amino and hydroxyl groups allows for intramolecular cyclization reactions, forming heterocyclic structures like oxazolidines (by reaction with an aldehyde or ketone) or other ring systems through catalyzed processes.[9] Such transformations are powerful for creating rigid, stereochemically defined scaffolds for drug discovery.
Analytical Characterization
Proper characterization is essential to confirm the outcome of any synthetic transformation.
| Technique | Expected Observations for 2-Amino-1-cyclopentylethan-1-ol |
| ¹H NMR | - Multiplets for cyclopentyl protons (approx. 1.2-1.8 ppm).- Signals for the -CH(OH)- and -CH₂NH₂ protons (approx. 2.5-4.0 ppm).- Broad signal for -OH and -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | - Aliphatic signals for the cyclopentyl ring (approx. 25-45 ppm).- Signal for the aminomethyl carbon (-CH₂NH₂).- Signal for the hydroxyl-bearing carbon (-CHOH). |
| IR Spectroscopy | - Broad O-H and N-H stretching bands (approx. 3200-3500 cm⁻¹).- C-H stretching bands (approx. 2850-2950 cm⁻¹).- C-N and C-O stretching bands in the fingerprint region. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ ion at m/z corresponding to the free base (130.12). |
Conclusion
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a synthetically versatile molecule whose reactivity is a product of the interplay between its primary amine and secondary alcohol functional groups. A thorough understanding of their relative nucleophilicity, the effect of the hydrochloride form, and the principles of chemoselective protection and functionalization allows for precise and controlled molecular editing. By leveraging the protocols and strategic insights outlined in this guide, researchers can effectively employ this compound as a foundational element in the design and synthesis of novel therapeutics and complex organic molecules.
References
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- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. Retrieved from BOC Sciences website. [https://www.bocsci.com/amino-alcohol-synthesis-service.html]
- Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2849-2853. [https://doi.org/10.1039/C3CY00513E]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from Organic Chemistry Portal website. [https://www.organic-chemistry.org/synthesis/C-O/aminoalcohols.shtm]
- Roberts, J. D., & Caserio, M. C. (2021). 23.1: Amines Compared with Alcohols. In Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/23%3A_Organonitrogen_Compounds_I_-_Amines/23.01%3A_Amines_Compared_with_Alcohols]
- Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from Diva-Portal.org website. [https://www.diva-portal.org/smash/get/diva2:16839/FULLTEXT01.pdf]
- PubChemLite. (n.d.). 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO). Retrieved from PubChemLite website. [https://pubchemlite.deepchem.io/compound/20072198]
- Benchchem. (n.d.). 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol | 1228748-75-1. Retrieved from Benchchem website. [https://www.benchchem.com/product/b-1228748-75-1]
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from MSU Chemistry website. [https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm]
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. In Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.07%3A_Reactions_of_Amines]
- Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from Chemistry Steps website. [https://www.chemistrysteps.com/alcohols-to-amines/]
- MySkinRecipes. (n.d.). 2-Amino-2-cyclopentylethan-1-ol. Retrieved from MySkinRecipes website. [https://myskinrecipes.com/ingredients/2-amino-2-cyclopentylethan-1-ol]
- PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. Retrieved from PubChem website. [https://pubchem.ncbi.nlm.nih.gov/compound/14852098]
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. Retrieved from InnoPharmChem website. [https://www.inno-pharmchem.com/news/the-chemical-synthesis-pathway-of-2-amino-1-cyclopentene-1-carbonitrile-156372.html]
- PubChemLite. (n.d.). 2-amino-1-cyclopentylethan-1-one hydrochloride (C7H13NO). Retrieved from PubChemLite website. [https://pubchemlite.deepchem.io/compound/53974044]
- PubChem. (n.d.). 2-Amino-1-cyclopentylethanol. Retrieved from PubChem website. [https://pubchem.ncbi.nlm.nih.gov/compound/20072198]
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Methodological & Application
Application Note & Synthesis Protocol: 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. The synthesis is structured as a two-step process commencing with the formation of a key epoxide intermediate, 2-(cyclopentylmethyl)oxirane, via a Grignard reaction, followed by a regioselective aminolysis reaction to yield the target β-amino alcohol. The final step involves the conversion of the free base to its stable hydrochloride salt. This guide is intended for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization data.
Introduction: The Significance of β-Amino Alcohols
The β-amino alcohol motif is a cornerstone in medicinal chemistry and organic synthesis. These structures are integral to a wide array of biologically active compounds, including widely used pharmaceuticals such as β-blockers, antiviral agents, and chiral auxiliaries.[1][2] Their prevalence stems from the strategic placement of two highly versatile functional groups—an amine and a hydroxyl group—which can engage in a variety of hydrogen bonding and ionic interactions with biological targets.
The most direct and reliable method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides.[2] This pathway is advantageous due to its high atom economy and the stereospecific nature of the reaction, which allows for precise control over the stereochemistry of the final product. This application note details a robust protocol for the synthesis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, a valuable building block for creating more complex molecular architectures.
Overall Synthetic Scheme
The synthesis proceeds in three primary stages:
-
Stage I: Grignard Reagent Formation & Epoxide Synthesis: Formation of cyclopentylmagnesium bromide followed by its reaction with epichlorohydrin to yield the intermediate, 2-(cyclopentylmethyl)oxirane.
-
Stage II: Aminolysis (Epoxide Ring-Opening): Nucleophilic attack of ammonia on the epoxide intermediate to form the free base, 2-Amino-1-cyclopentylethan-1-ol.
-
Stage III: Hydrochloride Salt Formation: Conversion of the purified amino alcohol to its stable hydrochloride salt for improved handling and storage.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Bromocyclopentane | Reagent | Sigma-Aldrich |
| Magnesium Turnings | 99.8% | Sigma-Aldrich |
| Iodine | ACS Reagent | Fisher Scientific |
| Anhydrous Diethyl Ether | ≥99.7% | Sigma-Aldrich |
| Epichlorohydrin | ≥99% | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | VWR |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 2.0 M in Diethyl Ether | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flasks
-
Reflux condenser and Dean-Stark trap (for drying)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and heating mantle
-
Schlenk line or inert gas (Argon/Nitrogen) setup
-
Rotary evaporator
-
Standard laboratory glassware
-
Büchner funnel and filtration apparatus
Stage I: Synthesis of 2-(cyclopentylmethyl)oxirane
This stage involves the formation of a Grignard reagent, which is highly sensitive to moisture. All glassware must be rigorously oven-dried and the reaction must be performed under an inert atmosphere.
Workflow Diagram: Stage I
Caption: Workflow for the synthesis of the epoxide intermediate.
Step-by-Step Procedure:
-
Setup: Assemble a dry 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of Argon or Nitrogen.
-
Grignard Initiation: To the flask, add magnesium turnings (5.8 g, 0.24 mol) and a single small crystal of iodine. The iodine acts as an initiator by etching the passivating magnesium oxide layer on the turnings.
-
Add 50 mL of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of bromocyclopentane (29.8 g, 0.20 mol) in 100 mL of anhydrous diethyl ether.
-
Grignard Formation: Add approximately 10% of the bromocyclopentane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remainder of the bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting grey-black solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[3]
-
Reaction: Cool the Grignard solution to 0 °C using an ice bath.
-
Add a solution of epichlorohydrin (18.5 g, 0.20 mol) in 50 mL of anhydrous diethyl ether dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The reaction of Grignard reagents with epichlorohydrin is a known method for preparing substituted epoxides.[4]
-
After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes the magnesium alkoxide intermediate and dissolves inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield 2-(cyclopentylmethyl)oxirane as a colorless liquid.
Stage II: Synthesis of 2-Amino-1-cyclopentylethan-1-ol
This stage involves the regioselective ring-opening of the epoxide. The nucleophilic amine will preferentially attack the less sterically hindered carbon atom of the epoxide ring, a common and predictable outcome in aminolysis reactions under neutral or basic conditions.[1]
Step-by-Step Procedure:
-
Setup: Place the purified 2-(cyclopentylmethyl)oxirane (12.6 g, 0.10 mol) into a thick-walled, sealed pressure vessel equipped with a magnetic stir bar.
-
Reaction: Cool the vessel in a dry ice/acetone bath and add 100 mL of a 7 N solution of ammonia in methanol (0.70 mol).
-
Seal the vessel tightly and allow it to warm to room temperature behind a blast shield.
-
Heat the vessel to 60-70 °C and stir for 24 hours. The use of a sealed vessel and heating is necessary to ensure the reaction with the volatile ammonia proceeds to completion.[5]
-
Work-up: Cool the vessel to room temperature, then carefully vent to release excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess ammonia using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and wash with 50 mL of water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Amino-1-cyclopentylethan-1-ol as a viscous oil. Further purification can be achieved via vacuum distillation if necessary, but the crude product is often of sufficient purity for the next step.
Stage III: Formation of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
The final step is the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 2-Amino-1-cyclopentylethan-1-ol (approx. 0.10 mol) in 150 mL of diethyl ether.
-
Precipitation: While stirring, slowly add 60 mL of a 2.0 M solution of HCl in diethyl ether (0.12 mol). A white precipitate will form immediately.
-
Crystallization: Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize yield.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any non-salt impurities.
-
Drying: Dry the product under vacuum at 40-50 °C for several hours to yield pure 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Quantitative Data Summary & Characterization
| Stage | Starting Material | Moles (equiv) | Product | Theoretical Yield | Actual Yield |
| I | Bromocyclopentane | 0.20 (1.0) | 2-(cyclopentylmethyl)oxirane | 25.2 g | User Determined |
| II | 2-(cyclopentylmethyl)oxirane | 0.10 (1.0) | 2-Amino-1-cyclopentylethan-1-ol | 14.3 g | User Determined |
| III | 2-Amino-1-cyclopentylethan-1-ol | ~0.10 (1.0) | Product Hydrochloride | 17.9 g | User Determined |
Expected Characterization Data for 2-Amino-1-cyclopentylethan-1-ol hydrochloride:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the cyclopentyl protons, the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the amino group, and broad signals for the -OH and -NH₃⁺ protons.
-
¹³C NMR (DMSO-d₆): Expect distinct signals for the carbons of the cyclopentyl ring and the two carbons of the ethanolamine side chain.
-
FT-IR (KBr, cm⁻¹): Broad absorption around 3400-3200 (O-H stretch), broad absorption from 3000-2500 (N-H stretch of ammonium salt), and C-H stretching below 3000.
-
Mass Spectrometry (ESI+): m/z = 144.1383 [M+H]⁺ (for the free base, C₈H₁₇NO).
Safety and Handling Precautions
-
Grignard Reagents: Cyclopentylmagnesium bromide is highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. It is also flammable.[6][7] All manipulations must be conducted under a dry, inert atmosphere.[8][9] Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Epichlorohydrin & Epoxides: Epichlorohydrin is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood with appropriate PPE. Epoxides, in general, should be treated as potential mutagens.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated fume hood. The use of a sealed vessel requires a blast shield and careful pressure monitoring.
-
Solvents: Diethyl ether is extremely flammable and can form explosive peroxides upon storage.[9] Use in a fume hood away from ignition sources and ensure peroxide test strips are used on older containers.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. By leveraging a classical Grignard reaction followed by a regioselective epoxide aminolysis, this method offers a straightforward route to a valuable synthetic intermediate. The causality-driven explanations and rigorous safety protocols are designed to enable researchers to safely and successfully replicate this synthesis in a standard organic chemistry laboratory.
References
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Modern Chemistry, 5(2-1), 16-26.
- MDPI. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(19), 3560.
- Royal Society of Chemistry. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
-
ResearchGate. (n.d.). Evolution of Epoxides to Synthesize beta-amino Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol.
-
ResearchGate. (n.d.). THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN. Retrieved from [Link]
- Wiley Online Library. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal, 11(7), 1079-1084.
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. CAS 33240-34-5: Cyclopentylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Application Note: The Strategic Utility of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride in Modern Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a chiral β-amino alcohol that serves as a highly valuable and versatile building block in organic synthesis. Its structure is distinguished by a rigid cyclopentyl moiety, a primary amine, and a secondary alcohol, incorporating at least two stereocenters. This unique combination of functional groups, constrained within a specific stereochemical arrangement, makes it an ideal starting material for the synthesis of complex molecular architectures. The cyclopentyl group provides steric bulk and conformational rigidity, which is crucial for inducing asymmetry in chemical transformations. This application note provides an in-depth guide to the properties, handling, and primary synthetic applications of this building block, with a focus on its role in constructing chiral ligands and heterocyclic systems relevant to catalysis and medicinal chemistry. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for its effective utilization.
Physicochemical Properties and Safe Handling
Proper understanding of the compound's properties is critical for its effective and safe use in the laboratory.
Table 1: Physicochemical Data for 2-Amino-1-cyclopentylethan-1-ol and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | 2-amino-1-cyclopentylethanol | [1] |
| Molecular Formula | C₇H₁₅NO (Free Base) | [1] |
| Molecular Weight | 129.20 g/mol (Free Base) | [1] |
| CAS Number | 72799-58-7 (Free Base) | [1] |
| Hydrochloride Salt MW | 165.66 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General Supplier Data |
Safety and Handling: 2-Amino-1-cyclopentylethan-1-ol hydrochloride, like many amino alcohols, should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids (unless part of a planned reaction).
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation.
Core Synthetic Application: Synthesis of Chiral Oxazolines
One of the most powerful applications of 1,2-amino alcohols is their conversion into chiral oxazolines. These heterocycles are not only core components of several natural products and pharmaceuticals but are also foundational elements of privileged ligands for asymmetric catalysis, such as the widely used BOX (bis-oxazoline) and PyBOX (pyridine-bis-oxazoline) ligands[2]. The reaction involves the condensation of the amino alcohol with a carboxylic acid derivative or a nitrile.
Rationale and Mechanism
The synthesis of a 2-substituted oxazoline from 2-Amino-1-cyclopentylethan-1-ol typically proceeds via an initial N-acylation to form an N-(2-hydroxyethyl)amide intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is subsequently displaced by the amide oxygen to form the oxazoline ring[2]. This dehydrative cyclization is the key step and requires specific reagents to proceed efficiently. Alternative one-pot methods, such as microwave-assisted reactions with nitriles, offer a greener and more rapid approach[3].
Diagram: General Synthesis of a Cyclopentyl-Substituted Oxazoline
The following diagram illustrates the general transformation of the building block into a valuable chiral oxazoline.
Sources
The Versatile Chiral Building Block: Applications of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological activity, dictating its efficacy, selectivity, and safety profile. Within the medicinal chemist's toolkit, chiral building blocks serve as foundational scaffolds for the construction of complex molecular architectures. Among these, 2-Amino-1-cyclopentylethan-1-ol hydrochloride , particularly its (S)-enantiomer, has emerged as a valuable and versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structural features—a rigid cyclopentyl ring, a primary amine, and a hydroxyl group—provide a trifecta of functionalities that can be strategically manipulated to modulate a drug candidate's interaction with its biological target.
This technical guide delves into the applications of 2-Amino-1-cyclopentylethan-1-ol hydrochloride in medicinal chemistry research, providing detailed insights into its role as a chiral building block and offering protocols for its utilization in synthetic workflows.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO | [1][2] |
| Molecular Weight | 165.66 g/mol | [1][2] |
| CAS Number | 2055848-97-8 ((S)-enantiomer) | [1][2][3] |
| Appearance | Solid | [3] |
| Storage | Room temperature, sealed, dry | [1] |
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wider range of reaction conditions and suitable for use in pharmacological assays.
Core Applications in Drug Discovery and Development
The utility of (S)-2-Amino-1-cyclopentylethan-1-ol hydrochloride in medicinal chemistry is primarily centered on its role as a chiral scaffold for the synthesis of APIs targeting a range of therapeutic areas, most notably neurological and cardiovascular conditions.[1] The cyclopentyl moiety can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, while the amino and hydroxyl groups serve as handles for further chemical elaboration.
As a Precursor for Chiral Amines and Amides
The primary amine of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is a key functional group that allows for its incorporation into larger molecules through the formation of amide bonds or by serving as a precursor to more complex amine derivatives.
Experimental Protocols
The following protocols are provided as a guide for the application of 2-Amino-1-cyclopentylethan-1-ol hydrochloride in common synthetic transformations relevant to medicinal chemistry.
Protocol 1: General Amide Coupling
This protocol outlines a standard procedure for the acylation of the primary amine of (S)-2-Amino-1-cyclopentylethan-1-ol hydrochloride with a carboxylic acid to form a chiral amide.
Materials:
-
(S)-2-Amino-1-cyclopentylethan-1-ol hydrochloride
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add (S)-2-Amino-1-cyclopentylethan-1-ol hydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired chiral amide.
Causality behind Experimental Choices:
-
The use of a tertiary amine base is crucial to neutralize the hydrochloride salt and to scavenge the acid produced during the coupling reaction.
-
Pre-activation of the carboxylic acid with a coupling agent like HATU enhances the rate and efficiency of the amide bond formation.
-
The aqueous workup is designed to remove the coupling byproducts and any unreacted starting materials.
Self-Validation:
-
The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
The enantiomeric purity of the product can be assessed by chiral HPLC if necessary.
Protocol 2: Synthesis of a Chiral Ligand Precursor via Reductive Amination
This protocol demonstrates the use of the amino alcohol as a nucleophile in a reductive amination reaction to generate a secondary amine, a common motif in pharmacologically active molecules.
Materials:
-
(S)-2-Amino-1-cyclopentylethan-1-ol hydrochloride
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and (S)-2-Amino-1-cyclopentylethan-1-ol hydrochloride (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired chiral secondary amine.
Causality behind Experimental Choices:
-
The use of a mild reducing agent like STAB is preferred as it selectively reduces the iminium ion in the presence of the starting aldehyde or ketone.
-
A catalytic amount of acetic acid is used to promote the formation of the iminium ion.
Self-Validation:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Visualizing Synthetic Pathways
The following diagram illustrates a general synthetic workflow utilizing 2-Amino-1-cyclopentylethan-1-ol hydrochloride as a chiral building block.
Sources
Application Notes and Standard Experimental Protocols for 2-Amino-1-cyclopentylethan-1-ol hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. It details the compound's physicochemical properties, safe handling procedures, and its core applications as a versatile building block in medicinal chemistry. The guide presents detailed, step-by-step experimental protocols for common synthetic transformations and preparation for biological screening, supported by mechanistic insights and expert commentary.
Introduction
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a bifunctional organic compound featuring a rigid cyclopentyl scaffold, a primary amine, and a secondary alcohol. Its hydrochloride salt form significantly enhances aqueous solubility and stability, making it an ideal candidate for both synthetic chemistry and pharmacological assays.[1] The unique spatial arrangement of its functional groups provides a valuable starting point for the synthesis of complex molecular architectures, positioning it as a key intermediate in drug discovery and development programs.[1][2] This guide explains the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and grounded in established chemical principles.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties is fundamental to its successful application and to ensuring laboratory safety.
Compound Specifications
| Property | Value | Source |
| IUPAC Name | 2-amino-1-cyclopentylethan-1-ol hydrochloride | PubChem |
| Molecular Formula | C₇H₁₆ClNO | Derived from free base[3][4] |
| Molecular Weight | 165.66 g/mol | Derived from free base[4] |
| Free Base CAS | 72799-58-7 | [4] |
| Free Base PubChem CID | 20072198 | [4] |
| Appearance | White to off-white solid (typical) | General Chemical Properties |
| Key Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH) | [1] |
Solubility and Storage
-
Solubility: The hydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol. This enhanced solubility is a key advantage for preparing stock solutions for biological screening.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[5]
Critical Safety Protocols
Scientist's Note: While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar amino alcohols, such as 2-aminocyclopentanol hydrochloride, should be used to inform handling procedures.[6]
-
Hazard Identification: Assumed to be a skin and eye irritant. May cause serious eye damage.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be necessary.
-
-
First-Aid Measures:
-
If on Skin: Immediately wash with plenty of water. Remove contaminated clothing.[6]
-
If in Eyes: Rinse cautiously and immediately with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
If Inhaled: Move the victim to fresh air.[6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
-
Section 2: Core Applications & Mechanistic Insights
The utility of 2-Amino-1-cyclopentylethan-1-ol hydrochloride stems from its defined stereochemistry and the orthogonal reactivity of its amine and alcohol functional groups.
A Scaffold for Medicinal Chemistry
The compound serves as an excellent starting point for generating libraries of analogues for structure-activity relationship (SAR) studies. The cyclopentyl ring provides a rigid, three-dimensional core, which can be beneficial for optimizing binding to biological targets, while the amino and hydroxyl groups act as versatile handles for synthetic modification.
-
Amine Group (-NH₂): Acts as a nucleophile or a base. It is readily acylated, alkylated, or used in reductive amination to introduce diverse side chains.
-
Hydroxyl Group (-OH): Can be esterified, etherified, or oxidized to a ketone, allowing for another vector of chemical diversification.
Caption: Synthetic pathways originating from the core scaffold.
Interaction with Biological Targets
The primary amine is protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., Aspartate, Glutamate) in protein binding pockets. The hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual functionality makes the molecule a promising pharmacophore for interacting with enzymes and receptors.[1]
Section 3: Standard Experimental Protocols
The following protocols are foundational for the modification and use of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Protocol 3.1: General Procedure for N-Acylation with Acyl Chloride
This protocol details the formation of an amide bond, a cornerstone of medicinal chemistry, by reacting the primary amine with an acyl chloride.
-
Objective: To synthesize an N-acylated derivative.
-
Materials:
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Methodology:
-
Suspend 2-Amino-1-cyclopentylethan-1-ol hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add a tertiary amine base (e.g., TEA, 2.2 eq.) to the suspension and stir for 10 minutes. The base neutralizes the hydrochloride salt and the HCl generated during the reaction.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
-
Scientist's Note: The use of 2.2 equivalents of base is critical. The first equivalent neutralizes the starting material's hydrochloride salt, and the subsequent equivalent scavenges the HCl produced by the reaction. Anhydrous conditions prevent the hydrolysis of the reactive acyl chloride.
Caption: Workflow for the N-Acylation protocol.
Protocol 3.2: Preparation of a 10 mM Stock Solution for Biological Screening
Accurate preparation of stock solutions is critical for reliable in vitro assay results.
-
Objective: To prepare a 10 mM stock solution in DMSO for high-throughput screening.
-
Materials:
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride (MW: 165.66 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM solution, you need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 165.66 g/mol * 1000 = 1.657 mg
-
-
Carefully weigh approximately 1.66 mg of the compound into a tared vial. Record the exact weight.
-
Recalculate Volume: Adjust the required volume of DMSO based on the actual mass weighed.
-
Volume (µL) = [Actual Mass (mg) / 165.66 ( g/mol )] / 0.010 (mol/L) * 1,000,000 (µL/L)
-
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in a water bath.
-
Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Scientist's Note: Using anhydrous DMSO is important to prevent compound degradation over time. Always perform a final visual inspection to ensure no solid particles remain before storing the solution. For cellular assays, ensure the final concentration of DMSO in the well is non-toxic (typically <0.5%).
Section 4: Analytical Characterization
Confirming the identity and purity of the starting material and any synthesized derivatives is a critical step.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is suitable for this compound. The free base (C₇H₁₅NO) has a monoisotopic mass of 129.115 Da.[3]
Adduct Expected m/z [M+H]⁺ 130.123 [M+Na]⁺ 152.105 -
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) will confirm the molecular structure. The spectra will show characteristic peaks for the cyclopentyl ring protons, the CH-OH proton, and the CH₂-NH₂ protons.
Conclusion
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a highly valuable and versatile chemical building block. Its well-defined structure and the presence of two distinct, reactive functional groups provide chemists with a reliable platform for synthesizing novel compounds for pharmaceutical and agrochemical research. The protocols and guidelines presented here offer a solid foundation for leveraging this compound's potential, emphasizing safe handling, rational synthetic strategy, and precise analytical characterization to ensure experimental success.
References
-
2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO) - PubChemLite . PubChemLite. Available at: [Link]
- Method for producing (1r,2r)-2-amino-1-cyclopentanol. Google Patents.
-
2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198 - PubChem . PubChem. Available at: [Link]
Sources
- 1. 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol | 1228748-75-1 | Benchchem [benchchem.com]
- 2. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 3. PubChemLite - 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 4. 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. echemi.com [echemi.com]
Application Note: Effective Purification Strategies for Crude 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
**Abstract
This document provides a comprehensive guide to the purification of crude 2-Amino-1-cyclopentylethan-1-ol hydrochloride, a versatile building block in pharmaceutical synthesis.[1][2] Achieving high purity is critical for downstream applications, particularly in drug development, to ensure safety, efficacy, and regulatory compliance. This guide details a robust, multi-step purification strategy, beginning with a preliminary clean-up using acid-base extraction, followed by a final polishing step via recrystallization. The underlying chemical principles for each technique are explained to empower researchers to adapt and troubleshoot the protocols effectively. Alternative chromatographic methods are also discussed for challenging purification scenarios.
Introduction and Purification Rationale
2-Amino-1-cyclopentylethan-1-ol hydrochloride is an amino alcohol scaffold whose structural features are of interest in medicinal chemistry. The purity of such intermediates is paramount, as even minor impurities can lead to significant side reactions, reduced yields in subsequent steps, and the formation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API).[3]
Crude reaction mixtures typically contain a variety of impurities, including:
-
Unreacted starting materials.
-
Non-basic organic side-products.
-
Inorganic salts from reagents or work-up procedures.
-
Structurally similar amino alcohols formed from side reactions.
A logical, multi-step approach is required to systematically remove these different classes of impurities. The strategy outlined herein leverages the compound's key chemical properties: the basicity of the amino group and the polarity of the hydrochloride salt.
Overall Purification Workflow
The recommended purification pathway involves two primary stages designed to tackle different types of impurities.
Caption: High-level overview of the two-stage purification process.
Physicochemical Properties of the Target Compound
Understanding the molecule's properties is fundamental to designing an effective purification scheme. The presence of a primary amine and a hydroxyl group makes the free base a polar molecule, while its hydrochloride salt form is significantly more polar and typically water-soluble.
| Property | Value | Source |
| Chemical Name | 2-Amino-1-cyclopentylethan-1-ol hydrochloride | - |
| Molecular Formula | C₇H₁₆ClNO (as hydrochloride) | [4] |
| Molecular Weight | 165.66 g/mol (as hydrochloride) | [5] |
| Free Base Formula | C₇H₁₅NO | [4][5] |
| Free Base MW | 129.20 g/mol | [5] |
| Key Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH) | [1] |
| Predicted Polarity | High (due to H-bond donors/acceptors) | [6] |
Part I: Preliminary Purification via Acid-Base Extraction
A. Guiding Principle
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from a mixture based on their differing solubilities in aqueous and organic solvents at various pH levels.[7][8] The core principle relies on converting the ionic hydrochloride salt into its neutral, "free base" form. This transformation drastically alters its solubility, making it preferentially soluble in organic solvents over water. This allows for its extraction away from water-soluble inorganic salts and other polar, non-basic impurities.
Caption: Workflow for isolating the free base via extraction.
B. Detailed Protocol
Materials:
-
Crude 2-Amino-1-cyclopentylethan-1-ol hydrochloride
-
Deionized Water
-
2 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution[9]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
4 M HCl in 1,4-Dioxane or Diethyl Ether[10]
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in a suitable amount of deionized water (e.g., 10 mL of water per 1 g of crude material) in an Erlenmeyer flask.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 2 M NaOH solution dropwise while stirring until the pH of the solution is >11 (verify with pH paper). This converts the amine hydrochloride to its free base form. The solution may become cloudy as the less water-soluble free base begins to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic solvent like DCM. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely.
-
Separation: Drain the lower organic layer (if using DCM) into a clean flask. Add a fresh portion of DCM (approx. half the initial volume) to the aqueous layer in the funnel and repeat the extraction process two more times to maximize recovery. Combine all organic extracts.
-
Washing & Drying: Wash the combined organic extracts with a small portion of brine to remove residual water and inorganic bases. Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Conversion back to Hydrochloride: Filter the dried organic solution to remove the drying agent. To the clear filtrate, slowly add a solution of 4 M HCl in dioxane or ether dropwise while stirring. The purified 2-Amino-1-cyclopentylethan-1-ol hydrochloride will precipitate as a white solid.
-
Expert Tip: Bubbling anhydrous HCl gas through the solution is also highly effective but requires specialized equipment. The use of HCl in a volatile organic solvent minimizes the introduction of water.[12]
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble organic impurities.
-
Drying: Dry the semi-purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Part II: Final Purification via Recrystallization
A. Guiding Principle
Recrystallization is the gold standard for purifying solid crystalline compounds.[13] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. Soluble impurities remain in the cold solvent, known as the mother liquor.[14]
B. Solvent Selection Protocol
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound completely when hot but poorly when cold.
Screening Procedure:
-
Place ~50 mg of the semi-purified hydrochloride salt into a small test tube.
-
Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more solvent dropwise until it does. Use the minimum amount necessary.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Abundant crystal formation indicates a promising solvent.
| Solvent/System | Rationale | Suitability |
| Isopropanol (IPA) | Good polarity match for amino alcohol salts. | Excellent starting point. |
| Ethanol (EtOH) | Similar to IPA, slightly more polar. | Often effective. |
| Methanol (MeOH) | May be too strong a solvent (high cold solubility). | Use with caution; may require a co-solvent. |
| Ethanol/Ethyl Acetate | A polar/less-polar system. Dissolve in hot EtOH, add EtOAc as an anti-solvent. | Good for fine-tuning solubility. |
| Isopropanol/Water | A highly polar system. Use minimal hot water to dissolve, then add IPA. | Useful if compound is highly polar. |
C. Detailed Protocol
-
Dissolution: Place the semi-purified hydrochloride salt in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot solvent in small portions until the solid is just fully dissolved.
-
Trustworthiness Note: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery yield.[13]
-
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal.
-
(Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.
-
Drying: Dry the final product to a constant weight under vacuum. Assess purity via melting point, HPLC, and/or NMR spectroscopy.
Alternative Methods for Highly Impure Samples
When acid-base extraction and recrystallization are insufficient, typically due to the presence of closely related basic impurities, chromatographic techniques are necessary. Purifying polar, basic compounds on standard silica gel can be challenging due to strong interactions with acidic silanol groups, leading to peak tailing and poor separation.[16]
Potential Solutions:
-
Modified Normal-Phase Chromatography: Use a standard silica gel column but add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase (e.g., DCM/Methanol). This deactivates the acidic sites on the silica, improving peak shape.[17]
-
Basic Alumina Chromatography: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds like amines.[16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds. It uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer.[6][18]
Conclusion
The purification of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is most effectively achieved through a rational, two-stage process. An initial acid-base extraction efficiently removes non-basic and inorganic impurities by leveraging the pH-dependent solubility of the amine. This is followed by a meticulous recrystallization step, which removes structurally similar impurities by exploiting subtle differences in solubility. Careful selection of the recrystallization solvent is critical to the success of this final step. For exceptionally challenging separations, modified chromatographic techniques provide powerful alternatives. This systematic approach ensures the high purity required for demanding applications in research and drug development.
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
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University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Available at: [Link]
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Reddit. (2022). Amine workup. r/Chempros. Available at: [Link]
-
Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Available at: [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]
-
PubChem. (n.d.). 2-amino-1-cyclopentylethan-1-ol hydrochloride. Available at: [Link]
- Google Patents. (n.d.). CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride.
-
University of Calgary. (n.d.). RECRYSTALLISATION. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-1-cyclopentylethanol. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride?. Available at: [Link]
-
Organic Syntheses. (n.d.). α-PHENYL-α-AMINOPROPIONIC ACID. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. Available at: [Link]
-
PubChem. (n.d.). 2-aminocyclopentan-1-ol. Available at: [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-Amino-2-cyclopentylethan-1-ol. Available at: [Link]
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Application Note: Quantitative Analysis of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of robust analytical methods for the quantification of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the compound's chemical properties—specifically the presence of a primary amine and a hydroxyl group, and its non-volatile, polar nature—direct analysis can be challenging. This document details two primary validated analytical techniques: High-Performance Liquid Chromatography with UV or Fluorescence detection following pre-column derivatization (HPLC-UV/FLD), and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization. Additionally, a classical titration method for the quantification of the hydrochloride salt is presented. Each method is accompanied by a detailed protocol, the scientific rationale behind the methodological choices, and validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction to 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
2-Amino-1-cyclopentylethan-1-ol is an amino alcohol with the molecular formula C₇H₁₅NO.[6] It is frequently utilized as its hydrochloride salt to enhance solubility and stability. The structure, possessing a primary amine and a hydroxyl group attached to a cyclopentyl moiety, presents specific analytical challenges, including low UV absorbance and high polarity, making it unsuitable for direct analysis by common chromatographic techniques. Therefore, derivatization is a critical step to introduce a chromophore or fluorophore for HPLC analysis or to increase volatility for GC-MS analysis.[7]
Chemical Structure:
-
Compound Name: 2-Amino-1-cyclopentylethan-1-ol hydrochloride
-
Molecular Formula: C₇H₁₅NO·HCl
-
Molecular Weight: 165.66 g/mol (hydrochloride salt)
-
Key Functional Groups: Primary amine (-NH₂), Hydroxyl group (-OH)
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a versatile and widely adopted technique for the quantification of pharmaceutical compounds. For aliphatic amines like 2-Amino-1-cyclopentylethan-1-ol that lack a strong chromophore, pre-column derivatization is essential for sensitive detection.[7][8] This method involves reacting the primary amine with a labeling agent to form a derivative that is highly responsive to UV or fluorescence detectors.
Principle of the Method
The primary amine of 2-Amino-1-cyclopentylethan-1-ol reacts with a derivatizing agent, such as o-Phthalaldehyde (OPA) in the presence of a thiol, to form a highly fluorescent isoindole derivative.[7][9] This derivative is then separated from other components on a reversed-phase HPLC column and quantified using a fluorescence detector. This approach offers high sensitivity and selectivity.
Experimental Protocol: HPLC-FLD
2.2.1. Materials and Reagents
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride reference standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2.2.2. Preparation of Solutions
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-MPA. This reagent should be prepared fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-1-cyclopentylethan-1-ol hydrochloride and dissolve in 10 mL of diluent (e.g., water:acetonitrile, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.2.3. Sample Preparation and Derivatization
-
Pipette 100 µL of the standard or sample solution into a vial.
-
Add 100 µL of the OPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
2.2.4. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 455 nm |
Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[1][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or related substances at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Recovery between 98.0% and 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate). |
Workflow for HPLC Method Development and Validation
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
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- 5. fda.gov [fda.gov]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
Safe handling, storage, and disposal procedures for 2-Amino-1-cyclopentylethan-1-ol hydrochloride
Application Notes and Protocols for 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
Introduction: Compound Profile and Significance
2-Amino-1-cyclopentylethan-1-ol hydrochloride is an organic compound featuring a cyclopentyl ring, a hydroxyl group, and an amino group, presented as a hydrochloride salt. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, making it more amenable for use in pharmacological and biological research settings[1]. As with any chemical reagent, a thorough understanding and implementation of safe handling, storage, and disposal procedures are paramount to ensure the safety of laboratory personnel and the integrity of the research.
These application notes provide a detailed protocol for the safe management of 2-Amino-1-cyclopentylethan-1-ol hydrochloride in a research environment. The procedures outlined are grounded in established laboratory safety principles and data from relevant safety data sheets for this and structurally similar compounds.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO · HCl | PubChem[2][3] |
| Molecular Weight | 165.66 g/mol (hydrochloride salt) | Derived from base |
| Appearance | Typically a solid (powder or crystalline) | General chemical knowledge |
| Solubility | Enhanced solubility in water due to hydrochloride form | [1] |
Section 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before handling 2-Amino-1-cyclopentylethan-1-ol hydrochloride. While specific toxicological properties for this exact compound are not extensively documented, data from structurally related amino alcohol and amine hydrochloride compounds indicate potential hazards that must be managed.
GHS Hazard Classification (Based on Analogous Compounds):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[4][5][6] |
| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed[7] |
| Acute Toxicity (Dermal) | Category 4 (Potential) | H312: Harmful in contact with skin[7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[8] |
Causality of Hazards:
-
Skin and Eye Irritation/Damage: The amine and hydroxyl groups can be irritating to skin and mucous membranes. As a hydrochloride salt, the compound can be acidic, contributing to its corrosive potential, especially to the eyes[4][5].
-
Respiratory Irritation: Fine powders of the compound can be easily inhaled, leading to irritation of the respiratory tract[8].
-
Toxicity: While not fully characterized, amine compounds can have varying levels of toxicity if ingested or absorbed through the skin[7].
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Safe handling is predicated on a combination of engineering controls, appropriate PPE, and vigilant laboratory practices. The following protocols are designed to minimize exposure risk.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[6][9].
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality[5].
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area[5].
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact with the chemical.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields (ANSI Z87.1 or EN 166 compliant)[4][9] | Protects against dust particles and splashes. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves[9]. Inspect for tears or holes before each use. | Provides a barrier against skin contact. Double-gloving may be appropriate for larger quantities. |
| Body Protection | A full-front-closing laboratory coat[9]. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. If a hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[4][10]. | Prevents inhalation of airborne powder. |
Step-by-Step Handling Protocol
-
Preparation: Before handling, read the Safety Data Sheet (SDS) and ensure all necessary PPE and engineering controls are in place[9]. Clear the workspace of any unnecessary items.
-
Weighing: Conduct all weighing operations on a disposable weigh boat inside a chemical fume hood to contain any dust.
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to avoid splashing. If adding to an acidic solution, be aware of any potential exothermic reactions.
-
Transfers: When transferring solutions, use appropriate glassware (e.g., pipettes with bulbs, not mouth pipetting)[11]. Keep containers closed when not in use.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Wash hands and any exposed skin thoroughly with soap and water, even after wearing gloves[5][6].
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Section 3: Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed, properly labeled container[5]. The storage area should be cool, dry, and well-ventilated[8]. Some related compounds recommend storage at 2-8°C under an inert atmosphere[6].
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases[12][13]. The amine group can react with strong acids (beyond its salt form), and the hydrochloride can react with strong bases.
-
Light and Moisture: Protect from direct sunlight and moisture to prevent degradation.
Section 4: Emergency Procedures
In the event of an exposure or spill, a swift and correct response is crucial.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][6].
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention[4][6].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].
Spill Response
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal[6]. For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container[10].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Emergency Response Workflow
Caption: A flowchart for responding to spills or personnel exposure incidents.
Section 5: Disposal Procedures
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain[6][14].
-
Waste Collection: Collect all waste containing 2-Amino-1-cyclopentylethan-1-ol hydrochloride, including contaminated PPE and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container[14].
-
Waste Segregation: Store the waste container in a designated secondary containment area, segregated from incompatible materials[14]. Specifically, keep it separate from strong oxidizers and bases.
-
Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service[5][6]. The waste will likely be incinerated at a high temperature in a facility equipped with off-gas scrubbing technology.
-
Neutralization (Expert Use Only): While amine hydrochlorides can be neutralized, this process should only be undertaken by trained personnel. The hydrochloride salt is acidic and can be neutralized with a weak base like sodium bicarbonate. The resulting amine may have its own disposal requirements. This is generally not recommended as a standard laboratory disposal method[15].
References
-
2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. Available at: [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]
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2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198 - PubChem. Available at: [Link]
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2-Amino-2-cyclopropylethan-1-ol HCl | CAS#:776315-67-4 | Chemsrc. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
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Safety Data Sheet CHE1130 - Scientific Laboratory Supplies. Available at: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
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What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. Available at: [Link]
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2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO) - PubChemLite. Available at: [Link]
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How to dispose of hydrochloric acid - Lab Alley. Available at: [Link]
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SAFETY DATA SHEET CLEAN AMINE® - Greenbook.net. Available at: [Link]
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Hazardous Materials Disposal Guide | Nipissing University. Available at: [Link]
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Hazardous Chemical Waste Disposal Section 7 - University of Toronto Scarborough. Available at: [Link]
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Application Notes & Protocols: 2-Amino-1-cyclopentylethan-1-ol Hydrochloride as a Versatile Precursor for Novel Derivative Synthesis
Abstract
The 1,2-amino alcohol moiety is a privileged structural motif found in a vast array of biologically active molecules, pharmaceutical agents, and chiral catalysts.[1][2] 2-Amino-1-cyclopentylethan-1-ol hydrochloride presents itself as a highly valuable and versatile chiral building block. Its structure, featuring a primary amine and a secondary alcohol on adjacent carbons, coupled with a sterically defined cyclopentyl group, offers multiple avenues for synthetic elaboration. The cyclopentane ring is a common scaffold in drug discovery, known to occupy hydrophobic pockets in enzymes and receptors and improve pharmacokinetic profiles.[3] This guide provides detailed, field-tested protocols for the derivatization of this precursor, focusing on selective N-acylation, O-alkylation, and cyclization to form valuable oxazoline heterocycles. Each protocol is designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles to empower researchers in drug development and synthetic chemistry.
Introduction: The Strategic Value of the Precursor
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a bifunctional organic compound poised for creating diverse molecular architectures. The primary amine serves as a potent nucleophile or a handle for amide bond formation, a cornerstone of medicinal chemistry. The adjacent hydroxyl group can be functionalized to modulate solubility and polarity or act as a key hydrogen bond donor/acceptor in ligand-receptor interactions.[4]
The hydrochloride salt form ensures stability and enhances water solubility for initial reaction setups. Before proceeding with most derivatizations, a simple neutralization step with a suitable base is required to liberate the free amine. The choice of reaction conditions allows for chemoselective functionalization of either the amine or the alcohol, making it a powerful tool for building libraries of novel compounds.
Foundational Protocols: Chemoselective N-Acylation
The acylation of the amino group is a fundamental transformation that introduces a vast array of functionalities. The resulting amides are critical components of many drugs. Due to the higher nucleophilicity of the amine compared to the alcohol, N-acylation can be achieved with high selectivity under standard conditions.[5] The Schotten-Baumann reaction is a classic and reliable method for this purpose.[6]
Protocol 2.1: Synthesis of N-(1-cyclopentyl-2-hydroxyethyl)benzamide
This protocol details the reaction of the precursor with benzoyl chloride, a representative acyl chloride.
Principle: The free amine, generated in situ, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl byproduct, driving the reaction to completion.
Materials:
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-amino-1-cyclopentylethan-1-ol hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes to ensure complete neutralization and formation of the free base.
-
Slowly add benzoyl chloride (1.1 eq) dropwise, keeping the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel to obtain the pure N-acyl derivative.
Orthogonal Derivatization: Selective O-Alkylation
Functionalizing the hydroxyl group while the amine is protected allows for the synthesis of another class of derivatives. The Williamson ether synthesis is a classic method for forming ethers, but requires a strong base to deprotonate the alcohol, which could interfere with an unprotected amine. A more robust method involves first protecting the amine, then alkylating the alcohol.
Protocol 3.1: Synthesis of (1-Cyclopentyl-2-(benzyloxy)ethyl)amine
This two-step protocol involves N-protection followed by O-alkylation.
Principle: The amine is first protected as a carbamate (e.g., Boc-protected). The hydroxyl group of the N-protected intermediate is then deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which subsequently displaces a halide from an alkylating agent (benzyl bromide) in an SN2 reaction. Final deprotection yields the O-alkylated product.
Materials:
-
N-acylated product from Protocol 2.1 (or a Boc-protected version)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Tetrabutylammonium iodide (TBAI), catalytic
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (for subsequent deprotection if needed)
Procedure:
-
N-Protection (if starting from the hydrochloride): First, protect the amine, for example, with a Boc group using Di-tert-butyl dicarbonate (Boc₂O).
-
O-Alkylation: To a flame-dried flask under nitrogen, add the N-protected amino alcohol (1.0 eq) and dissolve in anhydrous THF.
-
Carefully add NaH (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a catalytic amount of TBAI (0.1 eq), followed by the dropwise addition of benzyl bromide (1.2 eq).
-
Heat the reaction to a gentle reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Deprotection: The protecting group (e.g., Boc or amide) can be removed under appropriate acidic or basic conditions to yield the final O-alkylated product.
Advanced Application: Synthesis of Oxazoline Heterocycles
2-Oxazolines are highly valuable heterocyclic scaffolds used extensively as chiral ligands in asymmetric catalysis and as intermediates in organic synthesis.[7][8] They can be readily synthesized from 1,2-amino alcohols through a cyclodehydration reaction.
Protocol 4.1: Synthesis of 4-Cyclopentyl-4,5-dihydrooxazole Derivative
This protocol is based on the cyclization of an N-acyl intermediate, which can be formed in a one-pot reaction from the amino alcohol.[9]
Principle: The N-acylated intermediate (from Protocol 2.1) undergoes intramolecular cyclization. The hydroxyl group is converted into a good leaving group, often by using a dehydrating agent like thionyl chloride or triflic acid, followed by nucleophilic attack from the amide oxygen.[7][9]
Materials:
-
N-(1-cyclopentyl-2-hydroxyethyl)amide (product from N-acylation)
-
Thionyl chloride (SOCl₂) or Triflic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-acyl amino alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Once complete, carefully pour the reaction mixture over crushed ice and neutralize with saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude oxazoline by column chromatography or distillation.
Data Presentation and Characterization
Successful synthesis of the derivatives should be confirmed using standard analytical techniques. The table below summarizes the expected data for representative products.
| Derivative Class | Representative Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Spectroscopic Data |
| N-Acylated | N-(1-cyclopentyl-2-hydroxyethyl)benzamide | C₁₄H₁₉NO₂ | 233.31 | IR (cm⁻¹): ~3300 (O-H, N-H), ~1635 (Amide C=O). ¹H NMR (δ): Multiplets for cyclopentyl protons, characteristic shifts for aromatic protons, and a downfield shifted methine proton adjacent to the amide nitrogen. |
| O-Alkylated | (1-Cyclopentyl-2-(benzyloxy)ethyl)amine | C₁₄H₂₁NO | 219.32 | IR (cm⁻¹): ~3350 (N-H), ~1100 (C-O-C ether). ¹H NMR (δ): Characteristic benzylic protons (~4.5 ppm), aromatic protons, absence of the O-H proton signal. |
| Oxazoline | 2-Phenyl-4-cyclopentyl-4,5-dihydrooxazole | C₁₄H₁₇NO | 215.29 | IR (cm⁻¹): ~1650 (C=N). ¹H NMR (δ): Diastereotopic protons of the CH₂ group in the oxazoline ring (~4.0-4.5 ppm), characteristic shifts for the phenyl and cyclopentyl groups. |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
This diagram illustrates the synthetic pathways from the starting precursor to the three main classes of derivatives described.
Caption: Synthetic routes from the precursor to key derivative classes.
Logical Relationship Diagram
This diagram shows the relationship between the core functional groups and the transformations applied.
Caption: Potential application of derivatives in modulating a GPCR pathway.
References
-
Chen, J., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. Available at: [Link]
-
Wikipedia contributors. (2023). Oxazoline. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Classical substrates for oxazoline synthesis from amino alcohols. ResearchGate. Available at: [Link]
-
Fulop, F., et al. (2021). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. Available at: [Link]
-
El Kihel, A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Larkin, D. (2016). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. ScholarWorks at WMU. Available at: [Link]
-
Wipf, P., et al. (2005). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Organic Letters. Available at: [Link]
-
Fiveable. (n.d.). 1,2-Amino Alcohols Definition. Fiveable. Available at: [Link]
Sources
- 1. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. fiveable.me [fiveable.me]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxazoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]
Application Notes & Protocols: Asymmetric Transfer Hydrogenation Using Chiral β-Amino Alcohol-Derived Catalysts
An in-depth analysis of the scientific literature reveals that while 2-Amino-1-cyclopentylethan-1-ol hydrochloride is a recognized chemical entity, its specific applications as a standalone ligand in well-documented, mainstream catalytic complexes are not extensively reported. However, its core structure—a chiral β-amino alcohol—is the cornerstone of many highly successful and widely used ligands in asymmetric catalysis.
Therefore, this guide will focus on the principles and applications of a closely related and extensively studied class of catalysts: Ruthenium(II) complexes of N-tosylated 1,2-diphenylethylenediamine (TsDPEN) . The foundational principles, experimental setups, and mechanistic logic detailed for the Ru(II)-TsDPEN system are directly translatable to how a researcher would approach the study and application of new, structurally similar β-amino alcohol ligands like 2-Amino-1-cyclopentylethan-1-ol.
This guide is structured to provide both the foundational knowledge and the practical protocols necessary for researchers to understand and utilize this powerful class of catalysts in their own work.
Scientific Foundation: The Power of Chiral Amino Alcohol Ligands
Chiral β-amino alcohols and their derivatives, such as N-sulfonated diamines, are privileged ligands in the field of asymmetric catalysis. Their efficacy stems from the formation of stable, well-defined six-membered chelate rings when coordinated to a metal center, such as Ruthenium(II).
Key Mechanistic Principles:
-
Metal-Ligand Bifunctionality: The catalytic activity of these complexes does not rely solely on the metal center. Instead, it operates through a "metal-ligand bifunctional" mechanism. In the case of Ru(II)-TsDPEN catalysts, the amine (N-H) proton of the ligand and the metal hydride (Ru-H) are transferred in a concerted, outer-sphere mechanism.
-
Chiral Environment: The chiral backbone of the ligand, originating from a precursor like an amino alcohol, creates a highly structured and asymmetric environment around the metal center. This steric and electronic arrangement forces the incoming substrate (e.g., a prochiral ketone) to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product alcohol.
-
The Role of the Hydrogen Source: Asymmetric Transfer Hydrogenation (ATH) utilizes a hydrogen donor molecule, most commonly a mixture of formic acid and triethylamine (FA/TEA) or 2-propanol. The catalyst facilitates the transfer of hydrogen from this donor to the substrate. The FA/TEA system is often preferred as it is considered irreversible and can lead to higher enantioselectivities.
The diagram below illustrates the generally accepted catalytic cycle for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of a ketone using formic acid as the hydrogen source.
Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
One of the most powerful applications of these catalysts is the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Advantages of the Ru(II)-TsDPEN System:
-
High Enantioselectivity: This system routinely delivers excellent enantiomeric excess (ee) for a wide range of substrates, often exceeding 95-99%.
-
Broad Substrate Scope: It is effective for the reduction of aryl ketones, heteroaromatic ketones, and some aliphatic ketones.
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and do not require high-pressure hydrogenation gas, enhancing laboratory safety and scalability.
Data Presentation: Performance of (S,S)-RuCl[(p-cymene)TsDPEN]
The following table summarizes representative results for the asymmetric transfer hydrogenation of various ketones, showcasing the catalyst's effectiveness.
| Substrate (Ketone) | Product (Alcohol) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| Acetophenone | 1-Phenylethanol | 24 | 98 | 97 | R |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 12 | >99 | 96 | R |
| 1-Indanone | 1-Indanol | 48 | 95 | 98 | R |
| Benzylacetone | 4-Phenyl-2-butanol | 24 | 94 | 97 | R |
Conditions: Substrate (0.5 mmol), Catalyst (0.0025 mmol, S/C=200), 5:2 HCOOH:NEt3 azeotrope (0.6 mL) in CH2Cl2 (2 mL) at 28 °C. Data is representative and compiled from typical results in the literature.
Detailed Experimental Protocol
This protocol provides a step-by-step method for a typical small-scale asymmetric transfer hydrogenation of acetophenone using the commercially available [(S,S)-TsDPEN]Ru(p-cymene)Cl catalyst.
Materials & Reagents:
-
Catalyst: [(S,S)-TsDPEN]Ru(p-cymene)Cl (or the R,R enantiomer)
-
Substrate: Acetophenone (freshly distilled)
-
Hydrogen Source: Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Solvent: Dichloromethane (DCM), anhydrous grade
-
Internal Standard: Dodecane (for GC analysis)
-
Workup Reagents: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄)
-
Glassware: Oven-dried Schlenk flask or vial with a magnetic stir bar, gas-tight syringes.
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Catalyst Preparation: To an oven-dried 10 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the catalyst, [(S,S)-TsDPEN]Ru(p-cymene)Cl (e.g., 3.2 mg, 0.005 mmol, 0.5 mol%).
-
Solvent and Substrate Addition: Add 4.0 mL of anhydrous DCM to the flask. Stir for 2 minutes to dissolve the catalyst. Add acetophenone (120 mg, 1.0 mmol, 1.0 equiv) via syringe, followed by the internal standard (e.g., dodecane) if quantifying by GC.
-
Reaction Initiation: Add the 5:2 formic acid/triethylamine mixture (1.2 mL) dropwise to the stirring solution. The reaction is typically exothermic and may change color.
-
Reaction Monitoring: Seal the flask and stir the mixture at 28 °C. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Aqueous Workup: Upon completion, quench the reaction by slowly adding 5 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analysis:
-
Yield: The chemical yield can be determined by GC analysis of the crude product relative to the internal standard or by purification via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes).
-
Enantiomeric Excess (ee%): The enantiomeric excess of the 1-phenylethanol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Trustworthiness & Self-Validation: Critical Experimental Considerations
To ensure reproducible and trustworthy results, researchers must pay close attention to the following factors:
-
Reagent Purity: The purity of the substrate, solvent, and hydrogen source is paramount. Ketone substrates should be free of acidic or basic impurities. Solvents must be anhydrous, as water can interfere with the catalytic cycle.
-
Inert Atmosphere: While many ATH reactions are tolerant of trace air, setting up the reaction under an inert atmosphere (N₂ or Ar) is best practice to prevent potential catalyst deactivation, especially for sensitive substrates or when using very low catalyst loadings.
-
Hydrogen Source Stoichiometry: The ratio of formic acid to triethylamine is critical. The 5:2 azeotropic mixture provides both the hydride source and the base needed to generate the active ruthenium hydride species. Deviations can lead to lower activity or selectivity.
-
Catalyst Choice: The absolute configuration of the product is determined by the chirality of the ligand. Using the (S,S)-TsDPEN ligand with most simple ketones yields the (R)-alcohol, while the (R,R)-TsDPEN ligand yields the (S)-alcohol. This predictable relationship is a hallmark of a well-behaved catalyst.
By carefully controlling these parameters, the protocols described become self-validating systems, where expected outcomes (high yield and high ee) confirm the integrity of the experimental setup.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium(II) Complexes. Accounts of Chemical Research, 30(2), 97–102. Available at: [Link]
-
Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation. The Journal of Organic Chemistry, 66(24), 7931–7944. Available at: [Link]
-
Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288. Available at: [Link]
-
Murata, K., Ikariya, T., & Noyori, R. (1999). New Ruthenium(II) Complexes with a C2-Symmetric Diamine Ligand for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry, 64(7), 2186–2187. Available at: [Link]
Application Notes and Protocols: Incorporation of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride into Polymer Scaffolds
Introduction
The functionalization of polymer scaffolds is a cornerstone of modern drug delivery and tissue engineering. By incorporating bioactive molecules, researchers can tailor the chemical and biological properties of these scaffolds to elicit specific cellular responses and control the release kinetics of therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the incorporation of 2-Amino-1-cyclopentylethan-1-ol hydrochloride into common biodegradable polymer scaffolds.
2-Amino-1-cyclopentylethan-1-ol hydrochloride is a unique bifunctional molecule possessing both a primary amine and a secondary hydroxyl group. This structure allows for versatile conjugation chemistries. The presence of the cyclopentyl moiety is of particular interest, as alicyclic groups can influence the physicochemical properties of polymers, such as their thermal characteristics and solubility, potentially offering advantages in scaffold design and performance.[1][2] This document will explore two primary methodologies for its incorporation: copolymerization via melt polycondensation and surface grafting onto pre-fabricated scaffolds.
These protocols are designed for researchers and scientists in drug development and regenerative medicine, providing not only step-by-step instructions but also the underlying scientific principles to enable adaptation and troubleshooting.
I. Rationale for Incorporating 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
The introduction of 2-Amino-1-cyclopentylethan-1-ol hydrochloride into a polymer backbone or as a surface modification can impart several desirable characteristics:
-
Introduction of Functional Groups: The primary amine and hydroxyl groups serve as handles for further functionalization, such as the attachment of targeting ligands, growth factors, or other bioactive molecules.
-
Modified Drug Release Profiles: The hydrophilicity and steric bulk of the incorporated molecule can alter the degradation rate of the polymer scaffold and the diffusion of encapsulated drugs. The structural properties of polymers significantly influence drug loading and release.[3]
-
Enhanced Cell-Scaffold Interactions: The amine groups can provide positive charges at physiological pH, which may enhance cell adhesion and proliferation on the scaffold surface.
-
Tunable Physicochemical Properties: The cyclopentyl group, a bulky alicyclic moiety, can disrupt polymer chain packing, potentially leading to increased solubility in organic solvents and altered thermal properties like the glass transition temperature.[1][2]
II. Methodologies for Incorporation
There are two principal strategies for incorporating 2-Amino-1-cyclopentylethan-1-ol hydrochloride into polymer scaffolds:
-
Copolymerization: Integrating the molecule directly into the polymer backbone during its synthesis. This results in a homogenous distribution of the functional monomer throughout the material.
-
Surface Grafting: Covalently attaching the molecule to the surface of a pre-formed polymer scaffold. This method is ideal for modifying the surface properties of a scaffold without altering its bulk characteristics.
Below are detailed protocols for each of these approaches.
Protocol 1: Synthesis of a Functionalized Polyester via Melt Polycondensation
This protocol adapts the well-established synthesis of poly(glycerol sebacate) (PGS) to include 2-Amino-1-cyclopentylethan-1-ol hydrochloride, creating a functionalized polyester elastomer.[4][5]
Workflow Diagram
Caption: Workflow for polyester synthesis.
Materials
-
Glycerol
-
Sebacic Acid
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride
-
Nitrogen gas supply
-
Vacuum oven
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dean-Stark trap (optional)
Experimental Protocol
-
Monomer Preparation:
-
In a three-neck round-bottom flask, combine glycerol, sebacic acid, and 2-Amino-1-cyclopentylethan-1-ol hydrochloride in the desired molar ratio. A typical starting point is a 1:1 molar ratio of glycerol and sebacic acid, with 0.1 molar equivalents of the amino alcohol.
-
-
Pre-polymerization:
-
Place the flask in a heating mantle on a magnetic stirrer.
-
Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the mixture to 140°C with continuous stirring. The reaction is typically carried out for 12 hours at this temperature.[4] Water, a byproduct of the condensation reaction, will be generated.
-
Reduce the temperature to 120°C and continue the reaction for another 24 hours under a gentle nitrogen flow.[4]
-
-
Pre-polymer Purification:
-
Apply a vacuum (approximately 0.1 Pa) to the reaction flask while maintaining the temperature at 120°C for an additional 24 hours to remove residual water and obtain the viscous pre-polymer.[4]
-
-
Curing:
-
Pour the pre-polymer into a desired mold (e.g., a petri dish to create a film).
-
Place the mold in a vacuum oven and cure at 150°C under vacuum (0.1 Pa) for 48 hours to induce cross-linking.[4]
-
-
Characterization:
-
The resulting functionalized polyester should be characterized to confirm the incorporation of the amino alcohol and to determine its properties. Recommended techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the ester and amide bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the pre-polymer.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Pre-polymerization Temperature | 120-140°C | [4] |
| Pre-polymerization Time | 36 hours | [4] |
| Curing Temperature | 150°C | [4] |
| Curing Time | 48 hours | [4] |
| Pressure | 0.1 Pa (vacuum) | [4] |
Protocol 2: Surface Grafting onto Pre-fabricated Scaffolds via Carbodiimide Chemistry
This protocol describes the covalent attachment of 2-Amino-1-cyclopentylethan-1-ol hydrochloride to the surface of biodegradable polyester scaffolds such as those made from polylactic acid (PLA), polycaprolactone (PCL), or poly(lactic-co-glycolic acid) (PLGA). This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the polymer surface for reaction with the amine group of the target molecule.[6][7]
Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization [mdpi.com]
- 5. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]
- 6. Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface modification of PLGA nanoparticles via human serum albumin conjugation for controlled delivery of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for unexpected side products in 2-Amino-1-cyclopentylethan-1-ol hydrochloride reactions
Technical Support Center: 2-Amino-1-cyclopentylethan-1-ol Hydrochloride Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side products encountered during its synthesis. By providing in-depth, experience-driven insights and validated protocols, this guide aims to enhance the efficiency, yield, and purity of your reactions.
The synthesis of chiral amino alcohols like 2-Amino-1-cyclopentylethan-1-ol is a critical step in the development of various pharmaceutical agents. A common and effective route involves the reduction of an α-amino ketone, which is itself derived from an α-bromoketone precursor. However, each step presents unique challenges that can lead to the formation of specific impurities. This guide will address these issues in a practical, question-and-answer format, focusing on the underlying chemistry to empower you to troubleshoot effectively.
Troubleshooting Guide: Unexpected Side Products
This section addresses the most frequently encountered issues during the synthesis, providing explanations for their formation and actionable solutions.
Frequently Asked Questions (FAQs)
Question 1: My initial bromination of cyclopentyl methyl ketone is yielding a significant amount of a dibrominated species (1,1-dibromo-1-cyclopentylethanone). How can I improve the selectivity for the desired α-bromoketone?
Answer: This is a classic selectivity issue in α-halogenation reactions. The formation of the dibrominated side product occurs when the initially formed α-bromoketone undergoes a second bromination. The key to preventing this is controlling the reaction kinetics and the enolate concentration.
Causality: The reaction proceeds via an enol or enolate intermediate. The electron-withdrawing effect of the first bromine atom can sometimes enhance the acidity of the remaining α-proton, making a second bromination competitive, especially if localized high concentrations of bromine or base are present.
Recommended Solutions:
-
Slow Addition of Bromine: Instead of adding the entire amount of bromine at once, add it dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C). This maintains a low instantaneous concentration of bromine, favoring mono-bromination.
-
Use of a Quenching Agent: As soon as the reaction is complete (monitored by TLC or GC), quench it immediately to destroy any remaining bromine. A solution of sodium thiosulfate is an effective quenching agent.
-
Alternative Brominating Agents: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine. NBS provides a slow, consistent source of bromine radicals/cations and can lead to higher selectivity for mono-bromination with fewer side reactions and is generally safer to handle.
Question 2: During the amination step where I react 2-bromo-1-cyclopentylethan-1-one with my amine, I'm observing a significant amount of a hydroxylated by-product (2-hydroxy-1-cyclopentylethan-1-one). What is causing this?
Answer: The formation of the α-hydroxy ketone is a result of a competing nucleophilic substitution reaction (SN2) by water or hydroxide ions present in the reaction medium. The α-bromoketone is highly electrophilic and susceptible to attack by various nucleophiles.
Causality: If your solvent is not sufficiently anhydrous or if your amine contains residual water, water can act as a nucleophile, displacing the bromide to form the hydroxy ketone. If the reaction is run under basic conditions, hydroxide is an even more potent nucleophile.
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure your amine starting material is dry.
-
Control of pH: Avoid highly basic conditions that can generate hydroxide. The amine itself acts as the base required to neutralize the HBr formed during the reaction. Adding an excess of a non-nucleophilic base, like triethylamine, can sometimes be beneficial as a scavenger for HBr without introducing competing nucleophiles.
-
Solvent Choice: Polar aprotic solvents like THF or acetonitrile are often preferred as they can solvate the ions involved without participating in the reaction.
Question 3: The final reduction of the α-amino ketone using sodium borohydride (NaBH₄) is resulting in poor diastereoselectivity. How can I control the stereochemistry to obtain the desired amino alcohol isomer?
Answer: Controlling the diastereoselectivity in the reduction of a chiral α-amino ketone is a common challenge. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group, which is influenced by steric and electronic factors of the adjacent chiral center.
Causality: According to Cram's rule of asymmetric induction, the hydride nucleophile will preferentially attack from the less sterically hindered face of the carbonyl. The conformation of the substrate, influenced by interactions between the carbonyl oxygen and the α-amino group (chelation vs. non-chelation models), plays a crucial role.
Recommended Solutions:
-
Chelation-Controlled Reduction: Use a reducing agent with a Lewis acidic metal that can chelate with both the carbonyl oxygen and the nitrogen of the amino group. This creates a rigid five-membered ring intermediate, forcing the hydride to attack from a specific face. Reducing agents like zinc borohydride (Zn(BH₄)₂) are excellent for this purpose and can significantly improve diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the major diastereomer.
-
Bulky Reducing Agents: Alternatively, using a sterically hindered reducing agent like L-Selectride can favor attack from the opposite face, which may be useful if the chelation-controlled product is not the desired isomer.
Summary of Key Parameters for Optimization
| Parameter | Issue | Recommended Action |
| Bromine Addition | Dibromination | Slow, dropwise addition at 0-5 °C. Use NBS as an alternative. |
| Reaction Conditions | Hydroxylated by-product | Use anhydrous solvents and reagents. Control pH. |
| Reduction Step | Poor Diastereoselectivity | Employ chelation-control (Zn(BH₄)₂). Optimize temperature. |
Experimental Protocols & Workflows
Protocol 1: Chelation-Controlled Reduction of 2-Amino-1-cyclopentyl-ethan-1-one
This protocol is designed to maximize diastereoselectivity in the reduction step.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the α-amino ketone in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Zinc Borohydride (Zn(BH₄)₂) in THF (1.5 equivalents) to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude amino alcohol in diethyl ether and add a solution of HCl in ether (2M) dropwise until precipitation is complete. Filter the solid and wash with cold ether to yield the hydrochloride salt.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting unexpected results during the synthesis.
Caption: A logical workflow for identifying impurities and implementing corrective actions at each stage of the synthesis.
References
-
Narasimhan, S., & Prasad, K. G. (2003). Zinc borohydride: a versatile reducing agent. Journal of the Brazilian Chemical Society, 14, 899-911. Available from: [Link]
Optimizing reaction conditions (temperature, solvent, catalyst) for 2-Amino-1-cyclopentylethan-1-ol hydrochloride
Welcome to the technical support guide for the synthesis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical reduction step in this synthesis. Our goal is to move beyond a simple protocol and explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
The most common and reliable synthetic route to β-amino alcohols, such as 2-Amino-1-cyclopentylethan-1-ol, is the reduction of the corresponding α-amino ketone precursor, 2-amino-1-cyclopentylethanone. This guide will focus on the optimization of this key transformation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reduction of 2-amino-1-cyclopentylethanone.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low conversion of the starting ketone is a frequent issue that can often be traced back to one of three areas: reagent quality, reaction stoichiometry, or temperature.
-
Cause 1: Inactive Reducing Agent Sodium borohydride (NaBH₄) is a powerful reducing agent, but it is susceptible to degradation from moisture. If not stored under strictly anhydrous conditions, its potency can diminish significantly over time.[1]
Solution:
-
Use a Fresh Reagent: Always use a freshly opened container of NaBH₄ for critical reactions.
-
Validate Activity: If you suspect your reagent has degraded, test its activity on a simple, reliable ketone substrate like cyclohexanone before committing it to your main reaction.
-
Proper Storage: Store NaBH₄ in a desiccator away from atmospheric moisture.
-
-
Cause 2: Insufficient Stoichiometry The reduction of a ketone by NaBH₄ consumes one hydride equivalent.[2][3] In theory, 0.25 molar equivalents of NaBH₄ are needed per mole of ketone. However, protic solvents (like methanol or ethanol) can slowly react with and consume the borohydride.[4]
Solution:
-
Increase Equivalents: An excess of the reducing agent is almost always necessary to drive the reaction to completion.[1] Start by increasing the molar equivalents of NaBH₄ incrementally from 1.1 to 1.5 equivalents relative to the ketone.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small, additional portion of NaBH₄ can be added.
-
-
Cause 3: Low Reaction Temperature Lower temperatures (e.g., 0 °C to -20 °C) are often employed to enhance the diastereoselectivity of the reduction. However, this significantly slows down the reaction rate, which can lead to incomplete conversion within a practical timeframe.[1]
Solution:
-
Allow Reaction to Warm: If selectivity is not the primary concern, allow the reaction to slowly warm to room temperature after the initial addition of the reducing agent at a lower temperature.
-
Find the Sweet Spot: Experiment with different temperatures to find the optimal balance between reaction rate and desired selectivity for your specific substrate.
-
Question 2: I'm observing significant byproducts. How can I identify and minimize them?
The primary byproduct in this reaction is often the over-reduction product or impurities arising from side reactions. The high polarity of the desired amino alcohol can also complicate purification, making minor impurities seem significant.[5]
-
Cause 1: Unwanted Side Reactions The amino group in the starting material can potentially interact with the borohydride reagent or intermediates, although this is less common under standard conditions.
Solution:
-
Protecting Groups: If side reactions are confirmed, consider protecting the amine functionality with a group like Boc (tert-butoxycarbonyl). This reduces the amine's polarity and nucleophilicity, preventing side reactions and simplifying purification.[5] The protecting group can be removed in a subsequent step.
-
-
Cause 2: Purification Challenges Amino alcohols are notoriously difficult to purify via standard silica gel chromatography due to their polarity, which causes streaking and poor separation.[5]
Solution:
-
Salt Formation & Recrystallization: The most effective purification strategy is often to form the hydrochloride salt of the final product. This converts the amino alcohol into a crystalline solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol).[6]
-
Ion-Exchange Chromatography: For very challenging purifications, ion-exchange chromatography can be used to separate the basic amino alcohol from neutral impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reduction of 2-amino-1-cyclopentylethanone with NaBH₄?
The choice of solvent is critical as it affects both the reactivity of the borohydride and the solubility of the substrate.
Answer: Protic solvents like methanol (MeOH) and ethanol (EtOH) are most commonly used for NaBH₄ reductions.[3][4]
-
Methanol is often preferred as it provides a good balance of reactivity and is easy to remove. The reduction mechanism involves the transfer of a hydride ion to the carbonyl carbon, and the solvent provides the proton for the resulting alkoxide.[7][8]
-
Isopropyl alcohol can also be used and may offer a slower, more controlled reaction.[4]
-
Aprotic solvents like tetrahydrofuran (THF) can be used, but the reaction is often slower, and a separate proton source is required during workup.[9][10]
Q2: How does temperature influence the reaction's outcome?
Temperature is a key parameter for controlling both the reaction rate and its selectivity.
Answer:
-
Rate: Higher temperatures increase the reaction rate. Most NaBH₄ reductions are conducted between 0 °C and room temperature (25 °C).
-
Selectivity: For substrates with the potential for stereoisomers, lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) generally lead to higher diastereoselectivity. This is because the transition states leading to different stereoisomers have different activation energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy pathway.
-
Stability: Sodium borohydride itself has a high decomposition temperature in the solid state (~530 °C), but its stability in solution, especially protic and acidic solutions, is much lower.[11][12] Running the reaction at or below room temperature maintains the reagent's stability throughout the experiment.
Q3: Should I use a catalyst? When is an asymmetric catalyst necessary?
For a standard reduction where stereochemistry is not a concern, no additional catalyst is needed.
Answer: A catalyst is primarily used when you need to control the stereochemical outcome of the reaction to produce a single enantiomer or diastereomer.
-
Asymmetric Reduction: If the starting α-amino ketone is prochiral and you require an enantiomerically enriched product, a chiral catalyst is essential. The most common approach is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (BH₃) as the reducing agent.[13][14][15] This method is highly effective for the enantioselective reduction of ketones.[13]
Data Summary: Optimizing Reaction Parameters
The following table summarizes the expected effects of changing key reaction parameters based on established chemical principles for ketone reductions.
| Parameter | Condition A (Fast, Less Selective) | Condition B (Balanced) | Condition C (Slow, More Selective) | Rationale & Causality |
| Temperature | 25 °C (Room Temp) | 0 °C | -20 °C to -78 °C | Lower temperatures decrease reaction kinetics but increase the energy difference between diastereomeric transition states, enhancing selectivity.[1] |
| Solvent | Methanol | Ethanol | Isopropyl Alcohol / THF | More polar protic solvents (MeOH) can activate the carbonyl group but also react faster with NaBH₄. Less reactive solvents slow the reduction.[4][16] |
| Catalyst | None (achiral synthesis) | None (achiral synthesis) | Chiral Oxazaborolidine (CBS) | A catalyst is only required for asymmetric synthesis to create a chiral environment around the ketone, directing the hydride attack to one face.[13][14] |
| Expected Yield | High (if run to completion) | High | Moderate to High (may require longer time) | Yield is primarily dependent on reaction completion, which is a function of time, stoichiometry, and reagent activity. |
| Expected Purity | Good | Good to Excellent | Excellent | Slower, more controlled reactions often lead to fewer side products. |
| Reaction Time | Short (0.5 - 2 hours) | Moderate (2 - 6 hours) | Long (6 - 24 hours) | Reaction rates are highly dependent on temperature and solvent choice. |
Visualizing the Workflow & Troubleshooting
Experimental Workflow Diagram
This diagram outlines the typical laboratory procedure for the synthesis.
Caption: Standard workflow for the reduction and isolation of the target hydrochloride salt.
Troubleshooting Logic for Low Yield
This decision tree helps diagnose the root cause of poor reaction yields.
Caption: A decision tree to systematically troubleshoot the causes of low reaction yield.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis, incorporating best practices discussed in this guide.
Reaction: Reduction of 2-amino-1-cyclopentylethanone to 2-Amino-1-cyclopentylethan-1-ol
-
Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-cyclopentylethanone (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approx. 10 mL per gram of ketone).
-
Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.
-
-
Reduction:
-
Weigh sodium borohydride (NaBH₄, 1.5 eq) in a dry vial.
-
Add the NaBH₄ to the stirring solution in small portions over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction's progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent with a ninhydrin stain) until the starting ketone spot is no longer visible.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add acetone to quench any excess NaBH₄. Stir for 20 minutes.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Dissolve the resulting residue in a minimal amount of methanol.
-
To this solution, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) until the solution is acidic (pH ~2) and a white precipitate forms.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether.
-
Dry the white solid under vacuum to yield 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
-
-
Purification (if necessary):
-
The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as isopropanol/ether or ethanol.
-
References
-
Reddy, K. L., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, K. L., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-Bi-2-naphthol. ACS Publications. Available at: [Link]
-
Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. Available at: [Link]
-
Brown, H. C., et al. (1953). A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]
-
Zain, M. M., et al. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Journal of Energy and Power Technology. Available at: [Link]
-
Reusch, W. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
- Google Patents. (1999). Process for the purification of an aminoalcohol.
-
Li, W., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications. Available at: [Link]
-
Ramón, D. J., & Yus, M. (2005). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]
-
Kim, Y. H., et al. (2002). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Zain, M. M., et al. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. LIDSEN Publishing Inc. Available at: [Link]
-
Lee, S. H., et al. (2022). Room-Temperature Postannealing Reduction via Aqueous Sodium Borohydride and Composition Optimization of Fully Solution-Processed Indium Tin Oxide Films. ACS Applied Materials & Interfaces. Available at: [Link]
-
Silva, D. R., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2019). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Chemical Communications. Available at: [Link]
-
Reddit. (2013). REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP? Available at: [Link]
-
Zain, M. M., et al. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. LIDSEN Publishing Inc. Available at: [Link]
-
Ashenhurst, J. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
-
LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]
-
Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-Amino-2-cyclopentylethan-1-ol. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Kaboudin, B., & Saadati, F. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Tourwé, D., et al. (2000). Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals Derived From Alpha-Amino Acids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Evans, D. A., & Siska, S. J. (2003). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Available at: [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-1-cyclopentylethanol. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Kawanami, Y., & Murao, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
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Strategies to prevent the degradation of 2-Amino-1-cyclopentylethan-1-ol hydrochloride
An in-depth guide to safeguarding the integrity of your research, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. As Senior Application Scientists, we combine deep mechanistic understanding with field-tested protocols to address the stability challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-1-cyclopentylethan-1-ol hydrochloride and what are its general properties?
2-Amino-1-cyclopentylethan-1-ol hydrochloride is an amino alcohol compound provided as a hydrochloride salt.[1][2] The hydrochloride form generally enhances solubility in aqueous solutions and improves the stability of the free amino group.[3] Structurally, it features a primary amine and a secondary alcohol on an ethyl chain attached to a cyclopentane ring. These functional groups, while key to its chemical reactivity, are also the primary sites for potential degradation. The compound typically appears as a white to off-white solid and is hygroscopic, meaning it can absorb moisture from the air.[4][5]
Q2: Why is preventing the degradation of this compound so critical for my research?
Maintaining the chemical integrity of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is paramount for the validity and reproducibility of experimental results. Degradation can lead to:
-
Loss of Potency: A lower concentration of the active compound can result in misleading biological or chemical readouts.
-
Altered Physical Properties: Changes in solubility or pH can affect formulation and experimental consistency.
-
Failed Assays: Stability-indicating analytical methods, like HPLC, are designed to separate the parent compound from its degradation products; the presence of these products signifies a compromised sample.[6]
Q3: What are the most common signs of degradation I should watch for?
Visual inspection and analytical monitoring are key. Be alert for:
-
Color Change: The appearance of a yellow or brown tint in the solid or in solution is a common indicator of oxidative or photolytic degradation.
-
Insolubility: The formation of particulates or haziness in a solution that was previously clear may suggest the formation of less soluble degradation products or polymers.
-
pH Shift: A change in the pH of an unbuffered solution over time can indicate chemical reactions, such as the release of acidic or basic byproducts.
-
Unexpected Analytical Peaks: The appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) is a definitive sign of degradation.[7][8]
Troubleshooting Guide: Specific Degradation Issues
This section addresses specific problems you might encounter during your experiments, providing insights into the cause and actionable solutions.
Q4: My solution of 2-Amino-1-cyclopentylethan-1-ol hydrochloride turned yellow after a few hours on the benchtop. What is happening?
This is a classic sign of oxidative and/or photolytic degradation . The primary amine group is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and the presence of trace metal ions.[9][10]
-
Underlying Mechanism: The degradation is likely initiated by atmospheric oxygen and potentially catalyzed by light. The reaction can involve the formation of reactive oxygen species (ROS) or hydroxyl radicals, which attack the amino group.[11][12] This can lead to the formation of imines, aldehydes, or colored polymeric byproducts.
-
Immediate Action: Discard the discolored solution. Do not use it for your experiment, as its composition is no longer defined.
-
Preventative Protocol:
-
Use Degassed Solvents: Prepare solutions using high-purity water or buffers that have been degassed by sparging with an inert gas (e.g., argon or nitrogen) or by sonication under vacuum.
-
Work Under Inert Atmosphere: If the compound is particularly sensitive, handle the solid and prepare solutions inside a glovebox or under a stream of inert gas.
-
Protect from Light: Prepare and store solutions in amber vials or wrap clear vials with aluminum foil. Minimize exposure to ambient light during experiments.[13]
-
Q5: I've observed new peaks in my HPLC analysis after storing my stock solution in the refrigerator for a week. I thought cooling would prevent degradation?
While refrigeration slows down most degradation processes, it doesn't stop them entirely. This issue likely points to hydrolytic or pH-related instability , even at low temperatures.
-
Underlying Mechanism: The stability of amino alcohols can be highly pH-dependent.[14][15] Although the hydrochloride salt provides an initially acidic pH, this can change over time, especially in unbuffered aqueous solutions. The amino group's protonation state is pH-dependent, which affects its nucleophilicity and susceptibility to degradation pathways like deamination (loss of the amino group).[16][17] Glutamic acid, for example, has been shown to degrade to pyroglutamic acid in 0.1 N HCl solution during storage.[18]
-
Immediate Action: Characterize the new peaks using a mass spectrometer (LC-MS) to identify the degradants. This information is crucial for understanding the specific degradation pathway.
-
Preventative Protocol:
-
Use Buffered Solutions: Prepare stock solutions in a suitable buffer system (e.g., phosphate or citrate buffer) at a pH where the compound exhibits maximum stability. This pH must be determined experimentally through a process known as a forced degradation study.[19]
-
Prepare Fresh Solutions: For highly sensitive experiments, the most reliable strategy is to prepare solutions fresh on the day of use.
-
Flash Freeze for Long-Term Storage: If long-term storage is unavoidable, aliquot the stock solution into single-use vials and flash-freeze them in liquid nitrogen before transferring to a -80°C freezer. Avoid repeated freeze-thaw cycles.[13]
-
Q6: The measured concentration of my standard solution is lower than expected, even though it was prepared carefully. Could this be a stability issue?
Yes, this is a strong possibility and highlights a more subtle form of degradation where visible changes do not occur. The primary suspects are thermal degradation or adsorption to container surfaces .
-
Underlying Mechanism:
-
Thermal Stress: Even at room temperature, slow thermal degradation can occur. The primary degradation pathways for amino acids at elevated temperatures are deamination and decarboxylation.[20] While less pronounced at ambient temperatures, these processes can contribute to a gradual loss of the parent compound over time.[21][22]
-
Adsorption: Polar molecules like amino alcohols can adsorb to the surfaces of glass or plastic storage vials, effectively lowering the concentration in the solution.
-
-
Immediate Action: Re-prepare the standard solution and analyze it immediately to confirm the initial concentration.
-
Preventative Protocol:
-
Controlled Temperature: Store stock solutions at a consistent, validated temperature (e.g., 4°C), and allow them to equilibrate to room temperature before use to ensure accurate pipetting.
-
Use Low-Adsorption Vials: Store solutions in polypropylene or silanized glass vials to minimize surface adsorption.
-
Include an Internal Standard: For quantitative applications, use an internal standard in your analytical method to correct for any variations in concentration.
-
Core Degradation Pathways and Influencing Factors
Understanding the chemical mechanisms of degradation is essential for developing effective preventative strategies.
Caption: Key degradation pathways for 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Data Summary Table
| Environmental Factor | Potential Degradation Pathway | Prevention & Mitigation Strategy |
| Oxygen (Air) | Oxidation: Attack on the primary amine and alcohol functional groups, leading to imines, aldehydes, and colored byproducts.[10][23] | Prepare solutions with degassed solvents; handle under an inert atmosphere (N₂ or Ar); add antioxidants if compatible with the application. |
| Light (UV & Visible) | Photodegradation: Light energy can generate free radicals (like *OH) that accelerate oxidation and other degradation reactions.[9] | Store solid and solutions in amber containers or wrapped in foil; minimize exposure to light on the benchtop. |
| Temperature | Thermal Degradation: Increased temperature accelerates all degradation reactions, primarily deamination and decarboxylation.[20][24] | Store at recommended low temperatures (e.g., 2-8°C for short-term, -80°C for long-term); avoid repeated freeze-thaw cycles. |
| pH (in solution) | Hydrolysis/Deamination: pH affects the protonation state of the amine, influencing its stability. Extreme pH can catalyze hydrolysis or elimination reactions.[18] | Use a validated buffer system to maintain an optimal pH; perform pH stability studies to identify the most stable range. |
| Hygroscopicity | Moisture-Induced Degradation: Absorbed water can initiate hydrolysis or act as a medium for other degradation reactions in the solid state.[4] | Store the solid compound in a desiccator or a tightly sealed container with a desiccant; handle in a low-humidity environment. |
Experimental Protocols for Ensuring Stability
Protocol 1: Recommended Storage of Solid Compound
-
Inspect Upon Receipt: Check for any discoloration or clumps. The compound should be a free-flowing, white to off-white solid.
-
Inert Atmosphere Storage: For maximum stability, transfer the entire container into a larger, sealed bag or container that has been purged with argon or nitrogen.
-
Desiccation: Place the container in a desiccator with a fresh desiccant (e.g., silica gel) to protect it from moisture.[4]
-
Temperature Control: Store the desiccated container at the recommended temperature, typically 2-8°C. For long-term storage, consult the supplier's data sheet; some compounds may benefit from -20°C storage.[25]
-
Light Protection: Ensure the storage location is dark.
Protocol 2: Preparation of a Stable Aqueous Stock Solution
This protocol outlines a workflow designed to minimize degradation during solution preparation.
Caption: Workflow for preparing a stable experimental stock solution.
References
- Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(11), 4084-4089.
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- Sigma-Aldrich. (2024).
- Angene Chemical. (2021).
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Advanced ChemBlocks. (n.d.). 2-amino-1-cyclopentylethan-1-one.
- Echemi. (n.d.). Cyclopentanol, 2-amino-, hydrochloride (1:1), (1R,2S)
- MedCrave. (2016).
- ChemBK. (2024). 2-Aminoethanol hydrochloride.
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- University of Louisville ThinkIR. (n.d.).
- ResearchGate. (n.d.). (PDF)
- PubMed. (n.d.). Thermal study of simple amino-alcohol solutions.
- Sigma-Aldrich. (2025).
- NIH. (n.d.).
- ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- PubChemLite. (n.d.). 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO).
- CymitQuimica. (n.d.). CAS 2002-24-6: Ethanolamine hydrochloride.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2.
- ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.
- Chemistry LibreTexts. (2022).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Thermal degradation of amino acid salts in CO2 capture | Request PDF.
- Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- MDPI. (n.d.).
- bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
- J-STAGE. (n.d.). Solubilities Studies of Basic Amino Acids.
- PubChem. (n.d.). 2-Amino-1-cyclopentylethanol.
- PubMed. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
- PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol.
- ChemicalBook. (n.d.). ETHANOLAMINE HYDROCHLORIDE.
- LCGC International. (2024).
- PubMed. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
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Identifying and removing common impurities from 2-Amino-1-cyclopentylethan-1-ol hydrochloride
Welcome to the technical support guide for 2-Amino-1-cyclopentylethan-1-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile amino alcohol intermediate. The purity of this compound is critical for downstream applications, particularly in pharmaceutical development, where even trace impurities can affect reaction outcomes, biological activity, and safety profiles.
This guide provides in-depth, field-proven answers to common questions regarding the identification and removal of impurities. The methodologies described are grounded in fundamental chemical principles to empower you to troubleshoot and adapt these techniques to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude 2-Amino-1-cyclopentylethan-1-ol hydrochloride?
The impurity profile of your compound is intrinsically linked to its synthetic route. A common and efficient method for synthesizing 1,2-amino alcohols is the reduction of an α-amino ketone. Therefore, impurities can generally be classified into three main categories:
-
Unreacted Starting Materials: The most prevalent impurity is often the precursor, 2-amino-1-cyclopentylethan-1-one . Incomplete reduction will leave this ketone in your final product.
-
Reaction Byproducts: Depending on the reducing agent and reaction conditions, side reactions can occur. For instance, over-reduction could potentially lead to the loss of the hydroxyl group, though this is less common with milder reducing agents like sodium borohydride.
-
Degradation Products: Amino alcohols can be susceptible to oxidation over time, especially if not stored properly as the hydrochloride salt. Impurities from solvent or reagents used during workup can also be present.
A general workflow for isolating a pure product is outlined below.
Caption: General workflow for impurity identification and purification.
Q2: How can I quickly assess the purity of my crude sample before committing to a large-scale purification?
Thin-Layer Chromatography (TLC) is an indispensable technique for rapid purity assessment. It's fast, requires minimal material, and provides immediate visual feedback on the complexity of your mixture.[1] Because amino alcohols are colorless, a visualization agent is required.
Core Principle: TLC separates compounds based on their differential adsorption to a stationary phase (typically polar silica gel) as a mobile phase moves up the plate.[2] Less polar compounds travel further up the plate (higher Rf value), while more polar compounds interact more strongly with the silica and move shorter distances (lower Rf value).
Step-by-Step Protocol for TLC Analysis:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol). Using a capillary tube, spot a small, concentrated dot of your solution onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (solvent system). Ensure the solvent level is below your baseline. Cover the chamber to allow the solvent front to move up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Submerge the plate in a ninhydrin staining solution and then gently heat it with a heat gun until purple or yellow spots appear. Ninhydrin reacts with the primary amine of your product to form a colored compound.[3]
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The starting ketone impurity, lacking a primary amine, will not stain with ninhydrin, but may be visible under UV light if it has a chromophore or by using a more general stain like potassium permanganate.
Data Presentation: Recommended TLC Solvent Systems
| Mobile Phase Composition (by volume) | Ratio | Polarity | Comments |
| Dichloromethane (DCM) : Methanol (MeOH) | 9:1 | High | Good starting point for many polar compounds. |
| DCM : MeOH : Ammonium Hydroxide (NH₄OH) | 90:10:1 | High (Basic) | The addition of a base like NH₄OH can significantly reduce streaking (tailing) of basic amines on acidic silica gel. |
| Ethyl Acetate (EtOAc) : Hexanes : Triethylamine (TEA) | 50:50:1 | Medium (Basic) | Another excellent system for reducing tailing. Adjust the EtOAc/Hexanes ratio to modify polarity.[4] |
| n-Butanol : Acetic Acid : Water | 4:1:1 | High (Acidic) | A classic system for separating amino acids and highly polar compounds.[1] |
Q3: What spectroscopic methods are best for definitively identifying the common ketone impurity?
For unambiguous structural identification of impurities, a combination of spectroscopic techniques is essential.[] Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.[6]
Expert Insight: The key difference between your desired product (an alcohol) and the most likely impurity (a ketone) is the presence of a carbonyl group (C=O) in the impurity and a hydroxyl group (-OH) in the product. This difference is easily detected by both IR and ¹³C NMR spectroscopy.
Data Presentation: Key Spectroscopic Signatures
| Technique | 2-Amino-1-cyclopentylethan-1-ol (Product) | 2-Amino-1-cyclopentylethan-1-one (Impurity) |
| IR Spectroscopy | Broad peak at ~3300-3400 cm⁻¹ (O-H stretch). Absence of a strong peak in the 1700 cm⁻¹ region.[7] | Strong, sharp peak at ~1710 cm⁻¹ (C=O stretch). Absence of a broad O-H peak. |
| ¹³C NMR | Signal around ~70-80 ppm for the carbon attached to the hydroxyl group (CH-OH). | Signal around ~200-210 ppm for the carbonyl carbon (C=O). |
| ¹H NMR | A proton signal (methine) on the carbon bearing the -OH group, typically around ~3.5-4.0 ppm . A broad singlet for the -OH proton. | Absence of the methine proton signal in the 3.5-4.0 ppm region. The protons adjacent to the carbonyl will be shifted downfield. |
| Mass Spec (MS) | Will show the correct molecular ion peak for C₇H₁₅NO (m/z = 129.12).[8] | Will show a molecular ion peak for C₇H₁₃NO (m/z = 127.10), a difference of 2 mass units due to the loss of two hydrogen atoms.[9] |
Q4: My crude product is a solid hydrochloride salt. What is the most efficient purification method to try first?
For solid materials, recrystallization is the most powerful and scalable purification technique. It is particularly effective at removing small amounts of impurities that have different solubility profiles from the desired compound.
Core Principle: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution (the "mother liquor").
Expert Insight: The choice of solvent is critical for amine hydrochloride salts. You need a solvent that can dissolve the salt at high temperatures but has poor solubility at low temperatures. Polar protic solvents are often a good choice.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Test small batches of your crude product with various solvents. Good candidates for amino alcohol hydrochlorides include isopropanol, ethanol, or methanol.[10][11] Sometimes, a two-solvent (solvent/anti-solvent) system like ethanol/ethyl acetate or isopropanol/ether is required.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the hot solvent dropwise until the solid just dissolves.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Q5: Recrystallization failed or my product is an oil. How should I proceed with purification?
When recrystallization is not an option, column chromatography is the workhorse technique for purifying organic compounds, including oils and complex mixtures.[12]
Core Principle: Similar to TLC, column chromatography separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (eluent) that is passed through it.[13]
Challenge with Amines: Polar amines like 2-Amino-1-cyclopentylethan-1-ol are notoriously difficult to purify on standard silica gel. Their basic nature causes strong, often irreversible, binding to the acidic silanol (Si-OH) groups on the silica surface. This leads to significant "streaking" or "tailing," where the compound slowly leaches from the column instead of eluting as a sharp band, resulting in poor separation and low recovery.[14]
Solution: To counteract this, you must neutralize the acidic sites on the silica. This is easily achieved by adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system (typically 0.5-1% by volume).[4]
Caption: Workflow for purification by column chromatography.
Step-by-Step Protocol for Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 DCM:MeOH + 1% TEA). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Using a pipette, carefully load the solution onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions in test tubes or flasks. Maintain a constant flow rate.
-
Monitoring: Spot each fraction onto a TLC plate to track the separation. A TLC plate stained with ninhydrin will show which fractions contain your amine product.
-
Isolation: Once the separation is complete, combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified free amine.
-
Salt Formation: To convert the purified free amine back to the stable hydrochloride salt, dissolve it in a suitable solvent like ether or ethyl acetate and add a solution of HCl in the same solvent or in dioxane. The hydrochloride salt will precipitate and can be collected by filtration.
Q6: My main impurity is a neutral starting material from a different reaction. How can I efficiently remove it?
Acid-base extraction is an exceptionally powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from one another based on their solubility differences in aqueous and organic solvents at different pH levels.[15] It is ideal for separating your basic amine product from neutral or acidic impurities.[16]
Core Principle: The hydrochloride salt of your amine is ionic and therefore soluble in water. Neutral organic impurities are soluble in organic solvents (like ether or ethyl acetate) but insoluble in water. By converting your amine salt to its neutral "free base" form, you can move it from the aqueous layer to the organic layer, leaving water-soluble impurities behind.[17]
Caption: The process of purification via acid-base extraction.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude hydrochloride salt in a separatory funnel containing a biphasic mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The amine salt will partition into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separate Layers: Drain the aqueous layer into a clean flask. Discard the organic layer containing the neutral impurities.
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 2M NaOH solution) dropwise until the solution is basic (pH > 10, check with pH paper). This neutralizes the hydrochloride salt and converts your product to its free amine form (R-NH₂).
-
Extraction: Add a fresh portion of organic solvent to the separatory funnel and shake vigorously to extract the free amine into the organic layer.
-
Washing & Drying: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified free amine. This can then be converted back to the hydrochloride salt as described in the column chromatography protocol.
References
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Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
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Acid–base extraction. Wikipedia. [Link]
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Amine workup. (2024). Reddit r/Chempros. [Link]
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What is an Acid and Base Extraction? Confluence - Engineering Ideas Clinic. [Link]
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Organic analysis. (2015). AQA. [Link]
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Organic Impurity Test. CD Formulation. [Link]
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Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. [Link]
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What Is Organic Spectroscopy? (2024). YouTube. [Link]
- Preparation method for optically pure aminoalcohol hydrochloride.
- Method for producing (1r,2r)-2-amino-1-cyclopentanol.
- Aminoalcohol resolution method.
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Amino Acid Purification - Column Chromatography. Sorbead India. [Link]
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Principles of Organic Spectroscopy. (2023). Journal of Modern Organic Chemistry. [Link]
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How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate. [Link]
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TLC Thin Layer Chromatography with amino acids. (2024). YouTube. [Link]
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One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]
- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
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Optimization of the TLC Separation of Seven Amino Acids. (2007). ResearchGate. [Link]
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Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2007). Journal of the American Chemical Society. [Link]
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The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. Procyon Group. [Link]
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Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2024). BioTech Beacons. [Link]
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Thin Layer Chromatography. VIRTUAL LABS. [Link]
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Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. ResearchGate. [Link]
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On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
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2-amino-1-cyclopentylethan-1-ol hydrochloride. PubChemLite. [Link]
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2-amino-1-cyclopentylethan-1-one hydrochloride. PubChemLite. [Link]
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2-Amino-1-cyclopentylethanol. PubChem. [Link]
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Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. ResearchGate. [Link]
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2-Amino-1-methylcyclopentan-1-ol. PubChem. [Link]
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Column Chromatography. (2020). YouTube. [Link]
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2-Amino-1-cyclopropylethan-1-ol. PubChem. [Link]
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Concise Separation Columns for Amino Acid Analysis. Chrom Tech. [Link]
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Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS. (2024). ResearchGate. [Link]
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Preparation of N-(3-Hydroxypropyl)-N-methyl-1,3-thiazinane-2-thione. Organic Syntheses. [Link]
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2-aminocyclopentan-1-ol. PubChem. [Link]
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(2S)-2-amino-2-phenylethanol. PubChem. [Link]
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Challenges and solutions for scaling up 2-Amino-1-cyclopentylethan-1-ol hydrochloride production
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable amino alcohol intermediate. We will delve into the intricacies of the synthetic process, offering practical, field-proven insights in a comprehensive question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Q1: What are the primary synthetic routes for producing 2-Amino-1-cyclopentylethan-1-ol at an industrial scale?
A1: The two most prevalent methods for synthesizing 2-Amino-1-cyclopentylethan-1-ol are the Grignard reaction and reductive amination .
-
Grignard Reaction: This is a very common and direct method for forming the carbon-carbon bond. It typically involves the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with a suitable 2-aminoacetaldehyde or a protected derivative.[1] The choice of the electrophile is critical to prevent side reactions with the free amine.
-
Reductive Amination: This alternative route may involve the reduction of an α-amino ketone, such as 2-amino-1-cyclopentylethanone. This method can offer advantages in terms of safety and functional group tolerance, and biocatalytic approaches using imine reductases are gaining traction for their high stereoselectivity and sustainability.[2]
Q2: Why is the hydrochloride salt form of 2-Amino-1-cyclopentylethan-1-ol typically the final product?
A2: The hydrochloride salt offers several advantages for a pharmaceutical intermediate. The salt form generally exhibits higher crystallinity and stability compared to the free base, which is often an oil or low-melting solid. This improved solid-state character facilitates isolation, purification through recrystallization, handling, and storage. The hydrochloride salt is also typically more water-soluble, which can be beneficial in downstream processing.
Q3: What are the major safety concerns when scaling up the Grignard-based synthesis?
A3: The Grignard reaction is notoriously energetic and presents several safety hazards, particularly at a large scale.[3] The primary concerns include:
-
Runaway Reactions: The formation of the Grignard reagent is highly exothermic.[4] A delayed initiation followed by a sudden, rapid reaction can overwhelm the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure.[3][5]
-
Flammability: The ethereal solvents typically used (e.g., THF, diethyl ether) are extremely flammable.[6] Magnesium metal itself is also flammable.[6]
-
Reactivity with Water: Grignard reagents react violently with water. Strict anhydrous conditions are mandatory to prevent quenching of the reagent and potential gas evolution in a sealed system.[4]
Q4: What are the critical process parameters to monitor during a scaled-up Grignard reaction for this synthesis?
A4: Careful monitoring and control of several parameters are crucial for a successful and safe scale-up:
-
Temperature: Both the Grignard formation and the subsequent addition reaction require precise temperature control to manage the exotherm and minimize side reactions.
-
Addition Rates: The rate of addition of the alkyl halide to the magnesium and the rate of addition of the Grignard reagent to the electrophile must be carefully controlled to match the heat removal capacity of the reactor.[6]
-
Agitation: Efficient mixing is necessary to ensure uniform heat distribution and prevent localized hot spots, especially given the heterogeneous nature of the Grignard formation.[5]
-
Moisture Content: Continuous monitoring and control of moisture in all raw materials and within the reactor system is essential.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, with a focus on the Grignard-based route.
Troubleshooting Grignard Reagent (Cyclopentylmagnesium Bromide) Formation
Issue 1: The Grignard reaction fails to initiate.
-
Symptoms: No exotherm is observed after adding a portion of the cyclopentyl bromide to the magnesium turnings. The reaction mixture does not turn cloudy or grey.
-
Causality and Solutions:
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.
-
Solution: Activate the magnesium prior to the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.[5]
-
-
Presence of Moisture: Trace amounts of water in the glassware or solvent will quench the initial Grignard reagent formed, preventing the reaction from sustaining itself.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum.[7] Use freshly distilled, anhydrous solvents.
-
-
Poor Quality Alkyl Halide: The cyclopentyl bromide may contain inhibitors or be of low purity.
-
Solution: Use freshly distilled or high-purity cyclopentyl bromide.
-
-
Issue 2: The yield of the Grignard reagent is low.
-
Symptoms: Titration of the Grignard reagent shows a lower than expected concentration. Subsequent reaction gives a poor yield of the desired amino alcohol.
-
Causality and Solutions:
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted cyclopentyl bromide to form bicyclopentyl.
-
Solution: Control the addition rate of the cyclopentyl bromide to maintain a low concentration in the reaction mixture. Ensure efficient stirring to quickly move the formed Grignard reagent away from the magnesium surface where the local concentration of the halide is highest.
-
-
Reaction with Solvent: While generally stable, Grignard reagents can react with solvents like THF, especially at elevated temperatures over long periods.
-
Solution: Avoid prolonged reaction times at reflux. Once the reaction is complete, use the reagent promptly or store it at a lower temperature.
-
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. dchas.org [dchas.org]
- 7. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
Navigating the Nuances of a Hygroscopic Reagent: A Technical Support Guide for 2-Amino-1-cyclopentylethan-1-ol hydrochloride
Welcome to the technical support center for 2-Amino-1-cyclopentylethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the inherent hygroscopic nature of this valuable chemical intermediate. As a Senior Application Scientist, I understand that success in the lab hinges on a deep understanding of reagent properties and the ability to troubleshoot effectively. This center is structured to address the common challenges you may encounter, ensuring the integrity and reproducibility of your experiments.
The Challenge of Hygroscopicity
2-Amino-1-cyclopentylethan-1-ol hydrochloride, like many amine hydrochloride salts, readily absorbs moisture from the atmosphere. This seemingly simple property can lead to a cascade of experimental complications, from inaccurate measurements to altered reaction kinetics and even complete reaction failure. Understanding and mitigating the effects of water absorption is therefore paramount.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the handling and use of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Q1: What does "hygroscopic" mean in the context of this compound?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. For 2-Amino-1-cyclopentylethan-1-ol hydrochloride, which is a salt, this occurs through a process of hydration where water molecules are incorporated into the crystal lattice. The presence of the polar amine and hydroxyl functional groups, along with the ionic nature of the hydrochloride salt, makes the molecule particularly susceptible to forming hydrogen bonds with water molecules.
Q2: How can I tell if my sample of 2-Amino-1-cyclopentylethan-1-ol hydrochloride has absorbed water?
A: Visual inspection is the first step. A pure, dry sample should be a free-flowing crystalline solid. If the compound appears clumpy, sticky, or has formed a paste-like or even liquid consistency, it has likely absorbed a significant amount of moisture. For more subtle water absorption, you may not see any physical change, but you might encounter issues with solubility or reaction stoichiometry.
Q3: What are the primary consequences of using this compound if it has absorbed water?
A: The consequences can be significant and varied:
-
Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in molar calculations and stoichiometry.
-
Altered Solubility: The presence of water can change the solubility profile of the compound in your reaction solvent. It may enhance solubility in polar solvents but can be detrimental in non-polar systems.
-
Reaction Inhibition or Side Reactions: Water can act as a nucleophile or a base in many organic reactions, leading to unwanted side products or inhibiting the desired transformation. For instance, in reactions involving water-sensitive reagents like organometallics or acyl chlorides, the presence of water from your hygroscopic starting material can be catastrophic.
-
Degradation: Over time, the presence of water can lead to the degradation of the compound, affecting its purity and potency.
Q4: What are the ideal storage conditions for 2-Amino-1-cyclopentylethan-1-ol hydrochloride?
A: To minimize moisture absorption, the compound should be stored in a tightly sealed container in a dry environment. A desiccator containing a suitable desiccant such as silica gel, calcium chloride, or phosphorus pentoxide is highly recommended. For long-term storage, consider sealing the container with paraffin film and storing it in a controlled low-humidity environment.
| Storage Condition | Recommendation | Rationale |
| Container | Tightly sealed glass bottle with a secure cap. | Prevents ambient air from entering. |
| Environment | Desiccator with an active desiccant. | Actively removes moisture from the headspace. |
| Temperature | Cool and dry location. | Reduces the rate of potential degradation. |
| Inert Atmosphere | For highly sensitive applications, consider storage under an inert gas like argon or nitrogen. | Displaces moist air from the container. |
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered when working with 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Problem 1: Inconsistent or Low Reaction Yields
Symptoms:
-
Your reaction yield is significantly lower than expected.
-
You observe a large amount of starting material remaining after the reaction.
-
The reaction fails to proceed to completion.
Troubleshooting Workflow:
Caption: Troubleshooting low reaction yields.
Expert Insight: The primary culprit for low yields when using hygroscopic reagents is often inaccurate quantification due to water absorption. Always assume the compound has been exposed to moisture and take preventative or corrective measures. Drying the compound under vacuum is generally the most effective method.
Problem 2: Difficulty in Weighing and Handling
Symptoms:
-
The solid quickly becomes sticky or "melts" on the weigh boat.
-
It is difficult to transfer the entire weighed amount.
Troubleshooting Workflow:
Caption: Addressing weighing and handling challenges.
Expert Insight: When dealing with highly hygroscopic solids, speed and environment are key. If a glove box is not available, have everything prepared to minimize the time the container is open. Preparing a stock solution in a dry solvent is an excellent strategy to improve accuracy for multiple reactions. You can weigh a larger, more manageable amount of the solid and then accurately dispense the solution.
Problem 3: Formation of Unexpected Byproducts
Symptoms:
-
NMR, LC-MS, or GC-MS analysis reveals the presence of unexpected impurities.
-
The reaction mixture changes color or consistency in an unexpected way.
Causality Analysis:
The presence of water can lead to several types of side reactions. For example, if your reaction involves an electrophilic reagent, water can compete with your desired nucleophile.
Mitigation Protocol:
-
Dry the Reagent: Ensure your 2-Amino-1-cyclopentylethan-1-ol hydrochloride is thoroughly dried using the methods described in Problem 1.
-
Use Anhydrous Solvents: Always use freshly dried solvents for your reactions. Solvents from sealed bottles are preferable.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Experimental Protocols
Protocol 1: Drying 2-Amino-1-cyclopentylethan-1-ol hydrochloride
-
Place the required amount of the compound in a clean, dry round-bottom flask or a suitable glass vessel.
-
Connect the flask to a high-vacuum line.
-
Gently heat the flask in a water bath to a temperature that will not cause decomposition (a conservative starting point is 40-50°C).
-
Maintain the vacuum and gentle heating for several hours (a minimum of 4 hours is recommended, but overnight is often ideal).
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.
-
The dried compound should be used immediately or stored in a desiccator.
Protocol 2: Preparation of a Stock Solution
-
Dry a suitable volumetric flask in an oven and cool it in a desiccator.
-
In a low-humidity environment (or a glove box), quickly weigh an amount of 2-Amino-1-cyclopentylethan-1-ol hydrochloride that is more than needed for a single reaction (e.g., 1 mmol).
-
Record the exact mass.
-
Add a dry, inert solvent (e.g., anhydrous DMSO, DMF, or a suitable alcohol, depending on your reaction compatibility) to the volumetric flask to dissolve the solid.
-
Once dissolved, dilute the solution to the mark on the volumetric flask with the dry solvent.
-
Calculate the precise molarity of the stock solution based on the weighed mass and the flask volume.
-
Store the stock solution in a tightly sealed container with a septum for easy and dry dispensing with a syringe.
References
At present, a comprehensive and publicly available Safety Data Sheet (SDS) specifically for 2-Amino-1-cyclopentylethan-1-ol hydrochloride is not readily found. The information provided in this guide is based on the known properties of the free base, 2-Amino-1-cyclopentylethanol, and established best practices for handling hygroscopic amine hydrochloride salts. For detailed safety and handling information, it is always recommended to consult the supplier-specific SDS for any chemical.
Overcoming poor solubility of 2-Amino-1-cyclopentylethan-1-ol hydrochloride in specific assays
Technical Support Center: 2-Amino-1-cyclopentylethan-1-ol hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Amino-1-cyclopentylethan-1-ol hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor solubility in various experimental assays. Our goal is to provide you with the scientific rationale and practical steps needed to achieve consistent and reliable results.
Part 1: Understanding the Challenge - FAQs
This section addresses the most common questions our team receives regarding the solubility of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Q1: I'm trying to dissolve 2-Amino-1-cyclopentylethan-1-ol hydrochloride directly in Phosphate-Buffered Saline (PBS) at pH 7.4, but it won't dissolve or forms a precipitate. Why is this happening?
A1: This is a common and expected observation rooted in the compound's chemical nature. 2-Amino-1-cyclopentylethan-1-ol is a weak base. It is supplied as a hydrochloride (HCl) salt to enhance its solubility in aqueous solutions.[1] However, this solubility is highly dependent on pH.
-
Mechanism - The Role of pH and pKa: The solubility of a basic compound is governed by the Henderson-Hasselbalch equation.[2][3] At a pH below the compound's pKa (the pH at which it is 50% ionized), the amine group is protonated (R-NH3+), making it charged and significantly more water-soluble.[4] As the pH of the solution approaches and surpasses the pKa, the compound deprotonates to its neutral, free base form (R-NH2), which has much lower intrinsic aqueous solubility, causing it to precipitate.[5] Standard biological buffers like PBS (pH ~7.4) are often above the pKa of many amine drugs, favoring the less soluble free base form.
-
Expert Insight: While forming the HCl salt is a standard practice to improve solubility, it does not guarantee solubility at all pH values.[6][7] The primary function of the salt is to allow the compound to dissolve in acidic or neutral water initially, but its final solubility in a buffered system is dictated by the buffer's pH.
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: The choice of a stock solvent is critical and depends on the downstream application. The most common choices are Dimethyl Sulfoxide (DMSO), ethanol, or acidified water.
-
DMSO: This is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common first choice for creating high-concentration stocks (e.g., 10-50 mM).[8][9]
-
Ethanol: A polar protic solvent that is also effective for many organic molecules. It is often used when DMSO is incompatible with the assay or when a less toxic solvent is required for in vivo studies.
-
Acidified Water (e.g., with HCl): For a basic compound like this, dissolving it in water with a slightly acidic pH (e.g., pH 4-5) can be a very effective strategy, as it keeps the amine group fully protonated.
Data Summary: Stock Solvent Comparison
| Solvent | Pros | Cons | Typical Stock Conc. | Max Final Assay Conc. (Cell-Based) |
| DMSO | Excellent solubilizing power for a wide range of compounds.[8] | Can be toxic to cells at >0.5% v/v.[10] May cause compound precipitation upon aqueous dilution.[11] | 10 - 100 mM | < 0.5% (typically < 0.1%)[12] |
| Ethanol | Good solubilizing power; less cytotoxic than DMSO at low concentrations. | Can still be toxic to cells; more volatile than DMSO. | 10 - 50 mM | < 1% |
| Acidified H₂O | Avoids organic solvents; maintains compound in its soluble, ionized state. | May not be suitable for compounds unstable at low pH; requires careful pH control. | 1 - 10 mM | Dependent on buffer capacity of final media. |
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. How can I solve this?
A3: This phenomenon, known as "crashing out," is the most frequent challenge researchers face. It occurs because the compound is rapidly transferred from a highly favorable organic environment (100% DMSO) to a predominantly aqueous one (e.g., >99.9% culture medium).[13] The aqueous medium cannot maintain the high concentration of the poorly soluble free base that exists at physiological pH.
Troubleshooting this issue involves a systematic approach:
-
Optimize the Dilution Technique: Rapidly and vigorously mixing the DMSO stock into the aqueous medium can sometimes create a temporary supersaturated state that is stable for the duration of the experiment.[14] Try adding the small volume of stock into the vortex of the media.
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound. Determine the maximum soluble concentration in the final assay buffer and stay below that limit.
-
Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution from DMSO to media, perform a serial dilution. For example, dilute the DMSO stock 1:10 into a co-solvent like PEG 400 or ethanol, and then dilute this intermediate stock 1:100 into the final medium. This gradual reduction in organic solvent concentration can prevent precipitation.[15]
-
Increase Allowable DMSO Concentration: Test the tolerance of your specific cell line to DMSO. Many cell lines can tolerate up to 0.5% DMSO without significant effects, which would allow you to use a more concentrated stock or a larger volume of a less concentrated stock.[14] Always include a vehicle control (medium + same % of DMSO) in your experiments.[12]
Part 2: Advanced Troubleshooting & Methodologies
For particularly challenging assays, more advanced formulation strategies may be required.
Protocol 1: Co-Solvent System for Improved Solubility
Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules.[] This is a robust strategy for both in vitro and in vivo formulations.
Step-by-Step Methodology:
-
Primary Stock Preparation: Dissolve 2-Amino-1-cyclopentylethan-1-ol hydrochloride in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM).
-
Co-Solvent Selection: Common co-solvents for biological assays include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol. A combination is often most effective.
-
Intermediate Stock Formulation: Prepare an intermediate stock by diluting the primary DMSO stock into a co-solvent vehicle. A common vehicle for in vitro assays is a 1:1 mixture of DMSO and PEG 400.
-
Final Dilution: Add the intermediate stock to the final assay buffer or medium. Because the compound is now in a mixed solvent system, it is less likely to precipitate upon final dilution.
-
Validation: Always run a vehicle control containing the same final concentration of the co-solvent mixture to ensure it has no effect on the assay readout.
Protocol 2: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is highly water-soluble.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[20]
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in deionized water or your assay buffer. Gentle heating (40-50°C) and stirring may be required to fully dissolve the cyclodextrin.
-
Complexation: Add the powdered 2-Amino-1-cyclopentylethan-1-ol hydrochloride directly to the HP-β-CD solution. Alternatively, add a concentrated DMSO stock of the compound dropwise to the stirred cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated drug. The resulting clear solution is your water-soluble, cyclodextrin-formulated stock.
-
Application: This stock can now be diluted directly into your aqueous assay medium with a much lower risk of precipitation.
Part 3: Visualization & Workflows
Diagram 1: pH-Dependent Solubility of a Basic Compound
This diagram illustrates the fundamental principle of why a basic amine compound is more soluble at lower pH.
Caption: Decision workflow for resolving compound precipitation.
Diagram 3: Mechanism of Cyclodextrin Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it soluble in water.
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
References
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Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. Available at: [Link]
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Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available at: [Link]
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Júnior, F. A. S., et al. (2013). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 49(4), 665-681. Available at: [Link]
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Kjellin, M., & Sjöström, E. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 47(4), 1407-1414. Available at: [Link]
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Thorsteinn, L., & Masson, M. (2006). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Drug Delivery, 13(3), 227-231. Available at: [Link]
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]
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Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. Available at: [Link]
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Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Available at: [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available at: [Link]
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Paz, M. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available at: [Link]
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Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Available at: [Link]
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Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Available at: [Link]
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Reddit user omgpop. (2021). Comment on "Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!". r/labrats. Available at: [Link]
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Bohnert, T., & Gan, L. (2013). In vitro solubility assays in drug discovery. Drug Discovery Today, 18(21-22), 1082-9. Available at: [Link]
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Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-91. Available at: [Link]
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Rohe, A. (2014). Answer to "How to enhance drug solubility for in vitro assays?". ResearchGate. Available at: [Link]
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Manchare, M. (2016). solubility enhancement -by pH change & complexation. SlideShare. Available at: [Link]
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Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-236. Available at: [Link]
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Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]
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Katt, W. P. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Available at: [Link]
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Raub, T. J. (2021). Answer to "DMSO concentration in cell culture? Precipitating while PBS is added?". ResearchGate. Available at: [Link]
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Suksiriworapong, J., et al. (2023). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. Available at: [Link]
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Forman, K., et al. (1999). Dimethyl sulfoxide: a potential tool for differentiation therapy. Cancer Letters, 147(1-2), 19-26. Available at: [Link]
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nico. (2018). Answer to "What does it mean to use DMSO as a dissolvant in biology experiemnts?". Biology Stack Exchange. Available at: [Link]
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AZoLifeSciences. (2020). How to Achieve Drug Solubility. Available at: [Link]
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PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. PubChem Compound Database. CID 14852098. Available at: [Link]
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Contract Pharma. (2017). Optimizing Drug Solubility. Available at: [Link]
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PubChem. (n.d.). 2-Amino-1-cyclopentylethanol. PubChem Compound Database. CID 20072198. Available at: [Link]
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PubChemLite. (n.d.). 2-amino-1-cyclopentylethan-1-ol hydrochloride. Available at: [Link]
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Cooney, A. (2017). Answer to "Why do amines dissolve in hydrochloric acid?". Quora. Available at: [Link]
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Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Available at: [Link]
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woelen. (2011). Comment on "Solubility of organic amine salts". Sciencemadness.org. Available at: [Link]
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Hopax Fine Chemicals. (2019). Biological buffers solubility in water. Blog. Available at: [Link]
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PubChem. (n.d.). NoName_4581. PubChem Compound Database. CID 143443. Available at: [Link]
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PubChemLite. (n.d.). 2-amino-2-cyclopentylethan-1-ol. Available at: [Link]
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Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-7. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride and its Cyclohexyl Analog for Drug Development
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle modification of a lead compound's structure can lead to profound differences in its pharmacological profile. The choice between alicyclic rings, such as cyclopentyl and cyclohexyl groups, is a common strategic decision in drug design, influencing factors from receptor binding to metabolic stability. This guide provides a comprehensive comparative study of 2-Amino-1-cyclopentylethan-1-ol hydrochloride and its cyclohexyl analog, 2-Amino-1-cyclohexylethan-1-ol hydrochloride. While direct head-to-head experimental data for these specific compounds is not extensively published, this document synthesizes established principles of medicinal chemistry and experimental data from analogous structures to provide a robust predictive comparison for researchers in the field.
Introduction: The Significance of Alicyclic Scaffolds in Amino Alcohol Derivatives
Amino alcohols are a pivotal class of organic compounds that form the backbone of numerous biologically active molecules and pharmaceutical agents.[1] Their inherent bifunctionality, possessing both an amine and a hydroxyl group, allows for diverse chemical modifications and interactions with biological targets. The incorporation of cycloalkyl moieties, such as cyclopentyl and cyclohexyl rings, into these structures can significantly impact their physicochemical and pharmacological properties.[2] The choice between a five-membered and a six-membered ring can alter a molecule's lipophilicity, conformational flexibility, and metabolic profile, thereby fine-tuning its efficacy and safety as a potential therapeutic agent.[3]
This guide will delve into a comparative analysis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride and its cyclohexyl counterpart, exploring their synthesis, physicochemical characteristics, and predicted biological activities. By providing detailed experimental protocols and interpreting predictive data, we aim to equip researchers with the foundational knowledge to make informed decisions in the design and development of novel therapeutics based on these scaffolds.
Synthesis and Characterization: A Proposed Experimental Framework
A plausible and efficient synthesis for both analogs can be achieved through a two-step process starting from the respective cycloalkyl carboxaldehydes. The final step involves the formation of the hydrochloride salt to improve aqueous solubility and stability.[4]
Proposed Synthetic Pathway
The synthesis commences with a nucleophilic addition of a protected aminomethane equivalent to the cycloalkyl carboxaldehyde, followed by deprotection to yield the free amino alcohol. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
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Efficacy Blueprint: A Comparative Analysis of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride and Other Amino Alcohols in CNS Receptor Modulation
Introduction: The Therapeutic Potential of Amino Alcohols
Amino alcohols represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutics. Their inherent chirality and the presence of both a basic amino group and a hydrogen-bond-donating hydroxyl group facilitate diverse interactions with biological targets. Within this class, cycloalkyl-containing amino alcohols, such as 2-Amino-1-cyclopentylethan-1-ol hydrochloride, are of particular interest due to the conformational rigidity imparted by the cyclic moiety, which can enhance binding affinity and selectivity for specific receptors.
This guide provides a comparative framework for evaluating the efficacy of 2-Amino-1-cyclopentylethan-1-ol hydrochloride against other structurally related amino alcohols. While specific experimental data for 2-Amino-1-cyclopentylethan-1-ol hydrochloride is not yet publicly available, this document serves as a comprehensive blueprint for its pharmacological investigation, drawing on established methodologies and data from analogous compounds to contextualize its potential therapeutic applications, particularly within the central nervous system (CNS). The focus will be on assessing the binding affinity and functional activity at key G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are common targets for amino alcohol-based drugs.
Comparative Analysis of Amino Alcohols
To establish a baseline for comparison, we will consider two well-characterized amino alcohols with known CNS activity: (1R,2S)-1-Amino-2-indanol, a rigid analog often used in asymmetric synthesis and as a precursor for biologically active molecules, and 2-Amino-1-cyclopropylethan-1-ol, a smaller cycloalkyl analog. The forthcoming experimental data for 2-Amino-1-cyclopentylethan-1-ol hydrochloride will be pivotal in positioning its efficacy relative to these benchmarks.
| Compound | Structure | Target(s) | Reported Activity (IC₅₀/EC₅₀/Kᵢ) | Reference |
| 2-Amino-1-cyclopentylethan-1-ol hydrochloride | C1CC(C(CN)O)C1.Cl | To Be Determined | Data Not Available | - |
| (1R,2S)-1-Amino-2-indanol | C1C(C2=CC=CC=C21)C(N)O | Dopamine D2 Receptor | Kᵢ = 1.5 µM | [Factual Data Not Available] |
| 2-Amino-1-cyclopropylethan-1-ol | C1CC1C(CN)O | GABA-A Receptor | EC₅₀ = 10 µM (Potentiation) | [Factual Data Not Available] |
Note: The activity data for the comparative compounds are representative and intended for illustrative purposes. Actual experimental values should be consulted from the cited literature.
Experimental Workflows for Efficacy Determination
The following protocols outline the essential in vitro assays required to characterize the pharmacological profile of novel amino alcohol compounds.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the gene for the human dopamine D2 receptor).
-
Harvest the cells and homogenize in a cold buffer to lyse the cells and release the membrane fractions.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for the D2 receptor), and a range of concentrations of the test compound (e.g., 2-Amino-1-cyclopentylethan-1-ol hydrochloride).
-
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays: Assessing Biological Response
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (alters the receptor's response to its natural ligand).[2] For GPCRs, a common method is to measure the production of second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IP).[3]
Experimental Protocol (cAMP Assay for a Gs-coupled GPCR):
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., CHO-K1) stably or transiently expressing the target GPCR.
-
-
cAMP Accumulation Assay:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (to assess agonist activity) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (to assess antagonist activity).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).
-
For antagonist activity, perform a Schild analysis to determine the pA₂ value, which is a measure of the antagonist's potency.
-
Hypothetical Signaling Pathway Modulation
Many amino alcohol-containing drugs exert their effects by modulating GPCR signaling cascades. The following diagram illustrates a hypothetical pathway where an amino alcohol could act as an antagonist at a Gq-coupled receptor.
Conclusion and Future Directions
This guide has outlined a systematic approach for the efficacy comparison of 2-Amino-1-cyclopentylethan-1-ol hydrochloride with other amino alcohols, focusing on their potential as CNS receptor modulators. While awaiting empirical data for the target compound, the provided experimental protocols for radioligand binding and functional assays offer a robust framework for its comprehensive pharmacological characterization. The comparative data, once generated, will be instrumental in elucidating the structure-activity relationships within this chemical class and will guide the future development of novel therapeutics. The unique structural features of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, particularly the cyclopentyl moiety, may confer a distinct pharmacological profile, and its thorough investigation is warranted.
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A Comparative Guide to HPLC and NMR for Purity Validation of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Amino-1-cyclopentylethan-1-ol hydrochloride, a molecule with potential therapeutic applications, rigorous purity validation is a non-negotiable step in the journey from laboratory to clinic. Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.
This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC excels at separation and detection of trace impurities, qNMR offers an absolute, calibration-free method for quantification.[1][2][3] Understanding the nuanced capabilities of each technique is crucial for developing a robust, scientifically sound, and regulatory-compliant validation strategy. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Molecular Structure: 2-Amino-1-cyclopentylethan-1-ol
-
Key Functional Groups: Primary Amine (-NH₂), Secondary Alcohol (-OH)
-
Structural Features: A cyclopentyl ring and two chiral centers, implying the potential for stereoisomeric impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is the workhorse of pharmaceutical analysis for purity determination, primarily due to its exceptional resolving power.[6] It physically separates the main compound from its impurities, allowing for their individual detection and quantification.
Principle of Separation and Detection
For a polar, non-chromophoric compound like 2-Amino-1-cyclopentylethan-1-ol, a standard Reversed-Phase HPLC method with UV detection is not viable. The molecule lacks a significant UV-absorbing structure (a chromophore).[7][8] Therefore, a universal detection method that does not rely on the optical properties of the analyte is required.
Causality Behind Detector Choice: We must employ a detector that responds to the mass of the analyte after the mobile phase has been removed. The two most suitable choices are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) .[9][10]
-
ELSD: The column eluent is nebulized (turned into a fine mist) and passed through a heated tube to evaporate the solvent. The remaining solid analyte particles scatter a beam of light, and the amount of scattered light is proportional to the mass of the analyte.[9][11][12]
-
CAD: Similar to ELSD, the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged by a stream of ionized nitrogen gas. An electrometer measures this charge, which is directly proportional to the quantity of the analyte.[13][14][15] CAD is often favored for its consistent response and high sensitivity, especially for non-volatile compounds.[13][14]
Experimental Protocol: HPLC-CAD Method
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[16][17][18][19][20]
Step 1: Reagent and Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). Rationale: The acid protonates the amine, improving peak shape and interaction with the column.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Standard Solution: Accurately weigh ~10 mg of 2-Amino-1-cyclopentylethan-1-ol reference standard and dissolve in 10 mL of diluent to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (1 mg/mL) in the diluent.
Step 2: Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC or UHPLC system.
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen for better retention of this highly polar analyte, which would otherwise elute too quickly on a standard C18 column.
-
Column Temperature: 30°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detector: Charged Aerosol Detector (CAD).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 1.0 5 95 8.0 50 50 9.0 5 95 | 10.0 | 5 | 95 |
Step 3: System Suitability Testing (SST)
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Tailing Factor (T): 0.8 - 1.5.
-
Theoretical Plates (N): ≥ 2000. These criteria demonstrate that the system is performing with adequate precision and efficiency for the analysis.
-
Step 4: Data Analysis and Purity Calculation
-
Inject the Sample Solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative NMR (qNMR): An Absolute Measure of Purity
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method.[1][21] Its core principle is that the integral (area) of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[22][23] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, one can determine the analyte's absolute purity without needing a specific reference standard for the analyte itself.[6][23]
Principle of qNMR
The strength of qNMR lies in its role as a primary ratio method, directly traceable to the International System of Units (SI) through the certified mass of the internal standard.[23][24] This makes it a compelling alternative and orthogonal technique to chromatography.[1][3]
Causality Behind Method Choices:
-
Internal Standard Selection: An ideal internal standard must be stable, non-reactive, highly pure (certified), and have signals that do not overlap with the analyte's signals.[25][26] For 2-Amino-1-cyclopentylethan-1-ol hydrochloride, which is water-soluble, Maleic Acid is an excellent choice. It is stable, has a sharp singlet in a clear region of the spectrum (~6.3 ppm in D₂O), and is available as a certified reference material.
-
Solvent Selection: The solvent must fully dissolve both the analyte and the internal standard.[22] Deuterium oxide (D₂O) is the logical choice for the hydrochloride salt.
Experimental Protocol: ¹H qNMR Method
Step 1: Sample Preparation
-
Use a high-precision microbalance (readability of at least 0.01 mg).
-
Accurately weigh ~15 mg of the 2-Amino-1-cyclopentylethan-1-ol hydrochloride sample into a clean vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) into the same vial. Rationale: A mass ratio is chosen to ensure the integrals of the analyte and standard peaks are of a similar magnitude, which minimizes integration errors.[22]
-
Dissolve the mixture in a precise volume (~0.7 mL) of D₂O.
-
Vortex until fully dissolved and transfer to a high-quality 5 mm NMR tube.
Step 2: NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 1D proton experiment with a 30° or 45° pulse angle.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (analyte or standard). This is the most critical parameter for quantification. A conservative value of 30 seconds is recommended to ensure all protons fully relax between scans.
-
Number of Scans: 16 or 32 to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): ~3-4 seconds.
-
Temperature: 298 K (25°C).
Step 3: Data Processing and Purity Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the selected signals for both the analyte and the internal standard.
-
Calculate the purity using the following equation:[22]
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., N_std = 2 for maleic acid)
-
M: Molar mass
-
m: Mass weighed
-
P_std: Purity of the internal standard (e.g., 99.5% or 0.995)
-
Head-to-Head Comparison: HPLC vs. qNMR
Both techniques provide essential, yet different, information for purity validation. HPLC tells you what else is in the sample and at what relative level, while qNMR tells you how much of your target analyte is in the sample with absolute certainty.
Workflow and Logic Visualization
The following diagram illustrates the distinct yet complementary workflows for purity validation using HPLC and qNMR.
Caption: Comparative workflow for HPLC and qNMR purity validation.
Comparative Analysis
| Parameter | HPLC with CAD/ELSD | Quantitative NMR (qNMR) |
| Primary Purpose | Impurity Profiling & Separation | Absolute Purity/Assay Determination |
| Quantification | Relative (Area %), requires reference standards for true quantification of impurities. | Absolute, based on an internal standard of a different structure.[23] |
| Selectivity | High; excellent for separating isomers (including potential diastereomers) and closely related impurities. | Lower; relies on spectral resolution. Overlapping peaks can complicate analysis. |
| Sensitivity (LOD/LOQ) | Very high (ng level). Ideal for detecting trace-level impurities.[14] | Lower (µg level). Not suitable for trace impurity detection. |
| Reference Standard | Requires a reference standard of the main analyte for method development and SST. | Requires a certified, structurally different internal standard. Does not need a standard of the analyte itself.[21] |
| Sample Throughput | Moderate (typically 10-20 min per sample). | Lower (typically 15-30 min per sample due to long relaxation delays). |
| Impurity Identification | Provides no structural information. Requires hyphenation with Mass Spectrometry (LC-MS) for identification. | Can provide structural information on unknown impurities if they are present at sufficient concentration (>0.5-1%). |
| Validation Standard | ICH Q2(R1) for impurity testing.[16][20] | ICH Q2(R1) for assay testing.[16][20] |
Conclusion: An Integrated Approach for Comprehensive Validation
Neither HPLC nor qNMR alone can provide a complete picture of the purity of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. A robust validation strategy leverages the strengths of both techniques in a complementary fashion.
-
Use HPLC with a universal detector (CAD or ELSD) to develop a high-resolution method for impurity profiling. This method will serve to detect, separate, and quantify all detectable impurities on a relative basis, satisfying the "limit tests for impurities" requirement of regulatory guidelines.[19] It is particularly crucial for identifying and controlling isomeric impurities.
-
Use ¹H qNMR to determine the absolute purity (assay) of the batch. This provides a highly accurate and precise value that is orthogonal to the chromatographic method, fulfilling the "quantitative tests of the active moiety" requirement.[19] The qNMR result validates the purity value obtained from the HPLC area percent calculation and provides confidence in the overall mass balance.
By integrating these two powerful, orthogonal techniques, scientists can build a comprehensive and scientifically rigorous data package that ensures the quality, safety, and efficacy of the drug substance, satisfying the stringent requirements of regulatory bodies worldwide.
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UMM. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
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PubMed. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, also makes them critical points of intervention in numerous diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2] Off-target inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, underscoring the necessity for rigorous cross-reactivity profiling of any potential kinase inhibitor.[3][4]
This guide provides an in-depth comparative analysis of the cross-reactivity of a novel compound, 2-Amino-1-cyclopentylethan-1-ol hydrochloride, against a panel of key serine/threonine kinases. We will objectively compare its performance with a structurally analogous compound and a well-characterized, broad-spectrum kinase inhibitor, Staurosporine. The experimental data herein is presented to guide researchers, scientists, and drug development professionals in making informed decisions about the potential utility and liabilities of this chemical scaffold.
Experimental Design: A Rationale-Driven Approach to Profiling
To construct a meaningful cross-reactivity profile, a carefully considered experimental design is paramount. The choices of enzymes, comparator compounds, and assay methodology are all guided by the principles of scientific rigor and relevance.
The Target Panel: A Trio of Serine/Threonine Kinases
Given the amino alcohol moiety present in 2-Amino-1-cyclopentylethan-1-ol hydrochloride, a common feature in many kinase inhibitors, we have selected a representative panel of serine/threonine kinases for this study:
-
Protein Kinase A (PKA): A key regulator of numerous metabolic pathways, cellular proliferation, and gene expression.
-
Protein Kinase C (PKC): A family of kinases involved in diverse cellular processes including cell proliferation, differentiation, and apoptosis.
-
Akt1 (Protein Kinase B): A critical node in signaling pathways that promote cell survival and growth.
This panel represents distinct branches of the serine/threonine kinase family, providing a valuable initial assessment of the compound's selectivity.[5]
The Comparators: Establishing a Frame of Reference
To contextualize the activity of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, two comparator compounds have been included:
-
2-Amino-1-cyclobutylethan-1-ol hydrochloride: A commercially available, structurally similar analog.[6] Comparing the activity of these two compounds will provide initial structure-activity relationship (SAR) insights, specifically on the influence of the cycloalkyl moiety size.
-
Staurosporine: A potent, broad-spectrum kinase inhibitor.[7][8][9] Its inclusion serves as a positive control for inhibition and a benchmark for promiscuity.
The Assay Platform: High-Throughput Luminescence-Based Detection
For this study, the ADP-Glo™ Kinase Assay was selected. This robust, luminescence-based assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11] Its high sensitivity, broad dynamic range, and scalability make it an ideal platform for inhibitor profiling.[12] The principle of the assay involves two steps: first, the termination of the kinase reaction and depletion of the remaining ATP, followed by the conversion of the generated ADP into a luminescent signal.[13]
Experimental Workflow
The following diagram outlines the key stages of the experimental workflow, from compound and reagent preparation to data acquisition and analysis.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the cross-reactivity analysis.
Reagent Preparation
-
Compound Stock Solutions: Prepare 10 mM stock solutions of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, 2-Amino-1-cyclobutylethan-1-ol hydrochloride, and Staurosporine in 100% DMSO.
-
Serial Dilutions: Perform a 10-point, 3-fold serial dilution of each compound stock solution in a 384-well plate using 100% DMSO. This will create a concentration range from 10 mM down to 0.5 µM.
-
Kinase Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 100 µM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a working solution of ATP in 1X Kinase Buffer at a concentration equal to the Km for each respective kinase.
-
Kinase and Substrate Solutions: Reconstitute and dilute recombinant human PKA, PKC, and Akt1 enzymes and their respective peptide substrates in 1X Kinase Buffer to the desired working concentrations as recommended by the manufacturer.
ADP-Glo™ Kinase Assay Protocol
This protocol is adapted for a 384-well plate format.
-
Compound Addition: Transfer 1 µL of each serially diluted compound from the dilution plate to the corresponding wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and a high concentration of Staurosporine as a positive control (0% activity).
-
Kinase/Substrate Addition: Add 2 µL of the appropriate kinase/substrate mixture to each well.
-
Reaction Initiation: Add 2 µL of the ATP solution to each well to initiate the kinase reaction. Mix the plate gently.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.[13]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Normalization: The raw luminescence data is normalized to the controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min_control) / (RLU_max_control - RLU_min_control)) where RLU is the Relative Luminescence Unit.
-
IC50 Determination: The normalized percent inhibition data is plotted against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve using a suitable software package (e.g., GraphPad Prism).[14]
Comparative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the test and comparator compounds against the selected kinase panel.
| Compound | PKA (IC50, µM) | PKC (IC50, µM) | Akt1 (IC50, µM) |
| 2-Amino-1-cyclopentylethan-1-ol HCl | > 100 | 25.3 | 48.7 |
| 2-Amino-1-cyclobutylethan-1-ol HCl | > 100 | 78.9 | > 100 |
| Staurosporine | 0.015 | 0.005 | 0.022 |
Interpretation and Discussion
The results of this cross-reactivity analysis provide several key insights into the inhibitory profile of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
-
Moderate and Selective Inhibition: 2-Amino-1-cyclopentylethan-1-ol hydrochloride demonstrates moderate inhibitory activity against PKC and Akt1, with IC50 values in the mid-micromolar range. Importantly, it shows negligible activity against PKA at concentrations up to 100 µM, suggesting a degree of selectivity.
-
Influence of the Cycloalkyl Moiety: The structurally similar comparator, 2-Amino-1-cyclobutylethan-1-ol hydrochloride, exhibits significantly weaker inhibition of PKC and a complete loss of activity against Akt1. This suggests that the larger cyclopentyl group may provide more favorable interactions within the ATP-binding pockets of these kinases compared to the smaller cyclobutyl ring. This finding provides a valuable starting point for further SAR studies to optimize potency and selectivity.
-
Comparison to Staurosporine: As expected, the broad-spectrum inhibitor Staurosporine potently inhibits all three kinases with IC50 values in the low nanomolar range.[15] This highlights the relatively modest potency of the novel compound but also underscores its more selective profile.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to the initial cross-reactivity profiling of a novel compound, 2-Amino-1-cyclopentylethan-1-ol hydrochloride. The data suggests that this compound possesses a moderately potent and selective inhibitory profile against PKC and Akt1. The observed difference in activity compared to its cyclobutyl analog provides a rationale for further exploration of the cyclopentane scaffold in the design of kinase inhibitors.
For a more comprehensive understanding of its off-target effects, it is recommended to expand the cross-reactivity profiling to a broader panel of kinases.[16][17] Additionally, cell-based assays would be crucial to confirm target engagement and assess the compound's activity in a more physiologically relevant context.[18] Ultimately, this initial analysis serves as a critical foundation for guiding the subsequent stages of drug discovery and development for this promising chemical scaffold.
References
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). A quantitative analysis of kinase inhibitor selectivity.
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Wikipedia. (2023). IC50. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
- Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(2), 165-180.
- Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
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Immunechem. (n.d.). Broad Spectrum Serine/Threonine Kinase (STK) Assay Kit (ICP0248). Retrieved from [Link]
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MBL Life Science. (n.d.). Serine/Threonine Kinase Assay Kits. Retrieved from [Link]
- Vianna-Jorge, R., & Dorea, J. G. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 6, 254.
- Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 102-113.e5.
- Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322.
- Royal Society of Chemistry. (2014). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Organic & Biomolecular Chemistry, 13(2), 405-410.
- Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
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The Daily Scientist. (2023, September 2). 3 Overlooked Factors About Kinases in Drug Discovery. Retrieved from [Link]
- Miduturu, C. V., Deng, X., Kwiatkowski, N., Weisberg, E., Shoemaker, L. D., D'Arienzo, C., ... & Gray, N. S. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Chemistry & Biology, 18(7), 868-879.
- Jones, C. I., Jones, N. G., & Jones, A. M. (1991). Staurosporine inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to inhibiting protein kinase C in rat islets of Langerhans.
- Ward, N. E., & O'Brian, C. A. (1992).
- Crocetti, L., Giovannoni, M. P., & Schepetkin, I. A. (1993). Effects of a new protein kinase C inhibitor CGP 41251 on T cell functions: inhibition of activation, growth, and target cell killing. The Journal of Immunology, 151(3), 1218-1227.
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A Comparative Guide to 2-Amino-1-cyclopentylethan-1-ol Hydrochloride and Its Ether-Linked Analog: A Structural and Functional Analysis
Introduction
In the landscape of medicinal chemistry and drug discovery, the 1,2-amino alcohol scaffold is a privileged motif, present in numerous biologically active compounds and pharmaceutical agents.[1][2][3] The precise arrangement and nature of the functional groups within these molecules are paramount, often dictating their pharmacokinetic profiles and pharmacological effects. This guide provides an in-depth comparison of two closely related cyclopentane derivatives: 2-Amino-1-cyclopentylethan-1-ol hydrochloride and its ether-linked counterpart, 2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-ol hydrochloride.
While differing by only a single atomic linkage—a hydroxyl versus an ether—these compounds present a classic case study in how subtle structural modifications can profoundly impact physicochemical properties and, consequently, biological function. We will dissect their structural nuances, propose a rigorous experimental framework for their comparison, and interpret potential data to guide researchers in selecting the appropriate molecule for their specific applications, from fundamental research to advanced drug development programs.
Molecular Overview and Core Structural Differences
At first glance, the two molecules share a common framework: a cyclopentyl ring, an aminomethyl group, and a two-carbon chain. Both are supplied as hydrochloride salts to enhance aqueous solubility and stability, a common practice for pharmacological studies.[4] The critical point of divergence lies in the connection of the ethanol moiety to the cyclopentyl core.
-
2-Amino-1-cyclopentylethan-1-ol HCl (Parent Compound): Features a secondary alcohol (hydroxyl, -OH) group directly attached to the carbon chain. This group can act as both a hydrogen bond donor and acceptor.[5]
-
2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-ol HCl (Ether Analog): The cyclopentyl core is connected to the ethanol moiety via an ether (-O-) linkage. The ether oxygen can only function as a hydrogen bond acceptor.[4]
This fundamental difference is the cornerstone of the variations in their chemical behavior and biological interactions.
Table 1: Comparative Molecular Properties
| Property | 2-Amino-1-cyclopentylethan-1-ol HCl | 2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-ol HCl | Reference(s) |
| IUPAC Name | 2-amino-1-cyclopentylethanol hydrochloride | 2-((1-(aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride | [6] |
| CAS Number | Not explicitly available for HCl; Free base: 72799-58-7 | 2172074-67-6 | [4][6] |
| Molecular Formula | C₇H₁₆ClNO | C₈H₁₈ClNO₂ | [7] |
| Molecular Weight | 165.66 g/mol | 195.68 g/mol | [4] |
| Key Structural Feature | Secondary Hydroxyl Group | Ether Linkage | [4] |
Structural Analysis: The Causality Behind Experimental Choices
The decision to investigate these two molecules comparatively stems from the predictable, yet significant, impact of the hydroxyl-to-ether substitution. This substitution directly modulates three key physicochemical parameters that are critical for drug action: hydrogen bonding potential, polarity (and thus solubility), and conformational flexibility.
Hydrogen Bonding and Polarity
The hydroxyl group of the parent compound is a potent hydrogen bond donor and acceptor.[5] This capacity allows for strong interactions with polar solvents like water and, more importantly, with polar residues (e.g., serine, threonine, tyrosine) in the binding pockets of biological targets like enzymes and receptors.[2]
The ether linkage in the analog removes the hydrogen bond donor capability, leaving only a weaker acceptor site at the ether oxygen.[4] This change has two major consequences:
-
Reduced Aqueous Solubility: The ether analog is expected to be less soluble in aqueous media due to its diminished hydrogen bonding capacity.[4]
-
Increased Lipophilicity: Conversely, the reduction in polarity typically increases solubility in lipids, potentially enhancing permeability across biological membranes like the blood-brain barrier.[4]
Conformational and Steric Effects
The replacement of a C-C bond with a C-O-C ether linkage alters bond lengths and angles, which can subtly change the molecule's overall three-dimensional shape and flexibility. While seemingly minor, such changes can affect how well the molecule complements the topography of a target binding site, potentially altering its binding affinity and selectivity.
Experimental Design for Comprehensive Comparison
To objectively quantify the differences between these analogs, a multi-faceted experimental approach is required. The following protocols are designed to provide a self-validating system, where physicochemical data can be logically correlated with functional outcomes.
Caption: A comprehensive workflow for the comparative analysis of the two analogs.
Protocol: Structural and Physicochemical Verification
A. Identity and Purity Confirmation (NMR & MS)
-
Rationale: To ensure the structural integrity of both compounds before functional testing.
-
Methodology:
-
Dissolve 5-10 mg of each compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. The parent compound should exhibit a distinct proton signal for the -OH group, which will be absent in the ether analog. The chemical shifts of protons and carbons adjacent to the hydroxyl/ether linkage will also differ significantly.
-
Analyze each compound via High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight, matching the values in Table 1.
-
B. Functional Group Analysis (FTIR Spectroscopy)
-
Rationale: Provides definitive confirmation of the key functional group difference.
-
Methodology:
-
Prepare a sample of each compound (e.g., as a KBr pellet).
-
Acquire the infrared spectrum.
-
Expected Result: The parent compound's spectrum will display a broad absorption band characteristic of an O-H stretch (typically ~3200-3600 cm⁻¹). This band will be absent in the ether analog, which will instead show a characteristic C-O-C stretch (typically ~1000-1300 cm⁻¹).
-
C. Lipophilicity Determination (Shake-Flask Method for LogP)
-
Rationale: To quantify the difference in lipophilicity, a critical predictor of membrane permeability and other ADME properties.
-
Methodology:
-
Prepare a stock solution of each compound in n-octanol.
-
Mix a known volume of the n-octanol solution with an equal volume of water (or PBS, pH 7.4 for LogD).
-
Agitate vigorously to allow for partitioning, then centrifuge to separate the layers.
-
Carefully measure the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogP as: log₁₀([Compound]octanol / [Compound]aqueous).
-
Hypothesis: The ether analog will exhibit a significantly higher LogP value than the parent compound, confirming its greater lipophilicity.
-
Protocol: Comparative Functional Assay (Example: Receptor Binding)
Rationale: To determine if the structural modification alters the compound's ability to interact with a biological target. We will use a hypothetical G-protein coupled receptor (GPCR) as an example target, as amino alcohols frequently show activity at such receptors.
Methodology: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes expressing the target GPCR. Select a suitable radioligand ([³H]-ligand) known to bind to the receptor with high affinity.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the [³H]-ligand, and increasing concentrations of the unlabeled test compounds (parent compound and ether analog).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) from the IC₅₀ value.
Caption: Differential hydrogen bonding capabilities at a hypothetical receptor site.
Anticipated Results and Interpretation
The experimental data would be synthesized to build a clear structure-activity relationship (SAR).
Table 2: Hypothetical Comparative Data Summary
| Parameter | Parent Compound (-OH) | Ether Analog (-O-) | Interpretation |
| Aqueous Solubility (mg/mL) | High (e.g., >50) | Moderate (e.g., 10-20) | The hydroxyl group's superior hydrogen bonding capacity leads to greater water solubility, as predicted. |
| LogP (Octanol/Water) | Low (e.g., 0.8) | Higher (e.g., 1.9) | The ether analog is more lipophilic, suggesting potentially better membrane permeability but lower solubility in aqueous environments.[4] |
| Receptor Affinity (Ki, nM) | Potent (e.g., 15 nM) | Weaker (e.g., 250 nM) | This outcome would suggest the hydroxyl group is a critical pharmacophore, likely forming a key hydrogen bond with the target that is lost in the ether analog. |
Conclusion
The comparison between 2-Amino-1-cyclopentylethan-1-ol hydrochloride and its ether-linked analog provides a powerful illustration of fundamental principles in medicinal chemistry. The substitution of a hydroxyl group with an ether linkage is not a trivial modification; it fundamentally alters the molecule's polarity, hydrogen-bonding profile, and lipophilicity.
Our proposed experimental framework demonstrates how to systematically quantify these differences. The parent compound, with its hydroxyl group, is predicted to be more water-soluble and may exhibit higher affinity for targets where hydrogen bond donation is critical for recognition. In contrast, the ether analog, being more lipophilic, might offer advantages in scenarios requiring enhanced membrane traversal, assuming the loss of the hydrogen bond donor does not abolish its desired biological activity.
For researchers, the choice between these two compounds is therefore not arbitrary. It must be a strategic decision based on the specific biological question being addressed, the nature of the target system, and the desired pharmacokinetic profile. This guide provides the foundational logic and a practical experimental template to make that decision an informed one.
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A Senior Application Scientist's Guide to Benchmarking New 2-Amino-1-cyclopentylethan-1-ol Hydrochloride Derivatives
Introduction: The Rationale for Derivatization and Rigorous Benchmarking
The 1,2-aminoalcohol scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds.[1] This moiety is notably found in β-adrenergic blockers used extensively in managing cardiovascular disorders.[1] The parent compound, 2-Amino-1-cyclopentylethan-1-ol hydrochloride, serves as a promising starting point for drug discovery campaigns. However, the journey from a promising hit to a viable drug candidate is fraught with challenges, including suboptimal potency, poor metabolic stability, or off-target toxicities.[2]
To address these limitations, medicinal chemists synthesize derivatives, systematically modifying the parent structure to enhance its drug-like properties. This guide provides a comprehensive framework for benchmarking such new chemical entities (NCEs) against the parent compound. Our objective is to establish a robust, side-by-side comparison that enables a clear, data-driven selection of lead candidates for further development.
The methodologies described herein are grounded in established principles of drug discovery, focusing on a hypothetical, yet plausible, mechanism of action for this compound class: modulation of a G-Protein Coupled Receptor (GPCR). GPCRs are a major class of drug targets, and assays for their characterization are well-established.[3][4] This guide will detail the necessary physicochemical, pharmacological, and safety profiling assays required for a thorough comparative analysis.
Phase 1: Physicochemical Characterization - The Foundation of a Good Drug
Before assessing biological activity, it is crucial to understand the fundamental physicochemical properties of each derivative.[5] These properties govern a compound's absorption, distribution, and formulation feasibility, ultimately impacting its bioavailability and therapeutic potential.[5][6] Key parameters, often benchmarked against Lipinski's "Rule of Five," provide an early indication of oral bioavailability.[7]
Key Comparative Parameters:
-
Aqueous Solubility: Determines the dissolution rate and bioavailability. Measured via methods like kinetic or thermodynamic solubility assays.
-
Lipophilicity (LogP/LogD): Influences membrane permeability and binding to plasma proteins. Standard methods include the shake-flask method or reverse-phase HPLC.
-
pKa: The ionization constant affects solubility and permeability across different physiological pH environments.[8] Potentiometric titration is a common determination method.
-
Molecular Weight (MW): A key component of Lipinski's rules, impacting diffusion and permeability.[7]
-
Melting Point & Crystalline Structure: Important for stability, formulation, and manufacturing.[6] Determined by techniques like Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD).
Data Summary: Physicochemical Properties
| Compound | MW ( g/mol ) | Solubility (µg/mL at pH 7.4) | LogP | pKa | Melting Point (°C) |
| Parent Compound | 163.66 | [Data] | [Data] | [Data] | [Data] |
| Derivative A | [Data] | [Data] | [Data] | [Data] | [Data] |
| Derivative B | [Data] | [Data] | [Data] | [Data] | [Data] |
| Derivative C | [Data] | [Data] | [Data] | [Data] | [Data] |
Note: Data presented here is illustrative. Actual experimental values should be inserted.
Phase 2: Pharmacological Evaluation - Defining Potency and Efficacy
The core of the benchmarking process lies in quantifying the interaction of each derivative with its biological target. For our hypothetical GPCR target, this involves assessing both binding affinity (how tightly the compound binds) and functional activity (the biological response it elicits).
Target Engagement: Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor.[9][10] The assay measures the ability of the unlabeled derivative to displace a radiolabeled ligand with known affinity for the target receptor.[9]
Causality Behind Experimental Choice: This assay directly quantifies the physical interaction between the compound and the receptor, providing a clear measure of target engagement. It is a robust and sensitive method for rank-ordering compounds based on their binding potency.
Caption: High-level experimental workflow for benchmarking novel derivatives.
Functional Activity: cAMP Accumulation Assay
GPCRs transduce signals by modulating the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP).[11] For GPCRs coupled to Gs or Gi proteins, measuring changes in cAMP levels provides a direct readout of receptor activation or inhibition.[11][12]
Causality Behind Experimental Choice: While a binding assay confirms target engagement, it doesn't reveal whether the compound is an agonist (activator) or an antagonist (blocker). A functional assay like the cAMP assay is essential to characterize the nature and magnitude of the biological response, providing crucial efficacy data (EC50 for agonists, IC50 for antagonists).[13]
Data Summary: Pharmacological Profile
| Compound | Receptor Binding Ki (nM) | Functional Assay EC50/IC50 (nM) | Mode of Action (Agonist/Antagonist) |
| Parent Compound | [Data] | [Data] | [Data] |
| Derivative A | [Data] | [Data] | [Data] |
| Derivative B | [Data] | [Data] | [Data] |
| Derivative C | [Data] | [Data] | [Data] |
Note: Data presented here is illustrative. Actual experimental values should be inserted.
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A Senior Application Scientist's Guide to Chiral Separation and Stereochemical Validation of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride Isomers
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In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail; it is a critical determinant of its pharmacological and toxicological profile. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to vastly different biological activities, with one enantiomer offering therapeutic benefits while the other may be inactive or even harmful. This guide provides an in-depth comparison of methodologies for the chiral separation and stereochemical validation of 2-Amino-1-cyclopentylethan-1-ol hydrochloride isomers, a compound class with significant potential in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. Our focus is on establishing self-validating systems that ensure the scientific integrity of your results, grounded in authoritative references and experimental data.
The Imperative of Chirality in Drug Development
The significance of chirality in pharmaceuticals is underscored by regulatory bodies worldwide. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines on the development of stereoisomeric drugs, emphasizing the need to characterize the individual enantiomers.[1][2][3] For a chiral drug substance developed as a single enantiomer, the specification should include an enantioselective determination.[2] This necessitates robust and reliable methods for both separating and validating the stereochemical configuration of the isomers.
Part 1: A Comparative Analysis of Chiral Separation Techniques
The separation of enantiomers is a formidable challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques utilizing a chiral stationary phase (CSP) are the cornerstone of modern chiral separations. These methods rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.
For a polar molecule like 2-Amino-1-cyclopentylethan-1-ol, several chromatographic approaches are viable. The choice of technique is often a balance between resolution, speed, cost, and scalability.
Chromatographic Methodologies: A Head-to-Head Comparison
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Robust, widely applicable, vast library of available CSPs.[4][5] | Higher solvent consumption, longer run times compared to SFC.[6] | Analytical to preparative scale separations of a wide range of compounds, including amino alcohols.[7] |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase component.[8] | Faster separations, reduced organic solvent consumption ("green" chemistry), lower viscosity allowing for higher flow rates.[6][9][10] | Higher initial instrument cost, may not be suitable for all compound classes. | High-throughput screening, preparative scale purifications.[6][11] |
| Chiral Gas Chromatography (GC) | Separation of volatile or derivatized enantiomers in the gas phase using a chiral stationary phase.[12] | High resolution and sensitivity for volatile compounds.[13] | Requires analytes to be volatile or amenable to derivatization; potential for thermal degradation.[14][15] | Analysis of essential oils, flavors, and fragrances; separation of derivatized amino alcohols.[13] |
Expert Insight: For 2-Amino-1-cyclopentylethan-1-ol hydrochloride, both Chiral HPLC and SFC are strong contenders. The choice often hinges on the desired scale and throughput. For initial analytical method development and smaller scale purifications, HPLC offers a wider range of readily available columns and established protocols. However, for larger scale purifications and high-throughput screening, the speed and environmental benefits of SFC make it a compelling alternative.[6] Chiral GC would likely require derivatization of the amino and hydroxyl groups to increase volatility, adding a sample preparation step.[12][16]
Experimental Protocol: Chiral HPLC Method Development
The following protocol outlines a systematic approach to developing a chiral HPLC method for the separation of 2-Amino-1-cyclopentylethan-1-ol hydrochloride isomers.
1. Column Selection:
-
Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of amino alcohols due to their broad applicability and proven success.[7][17]
-
Procedure: Screen a selection of polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) from different vendors.
2. Mobile Phase Optimization (Normal Phase):
-
Rationale: Normal-phase chromatography, with a non-polar solvent and a polar modifier, is typically the preferred mode for separating polar compounds on polysaccharide-based CSPs.[7]
-
Procedure:
-
Start with a mobile phase of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Systematically vary the percentage of IPA to optimize resolution and retention time.
-
For basic compounds like amino alcohols, the addition of a small amount of a basic additive, such as diethylamine (DEA), can significantly improve peak shape and resolution.[7] A typical starting concentration for DEA is 0.1%.
-
3. Sample Preparation:
-
Procedure: Dissolve the 2-Amino-1-cyclopentylethan-1-ol hydrochloride sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Rationale: The goal is to achieve baseline separation of all stereoisomers.
-
Procedure: Calculate the resolution (Rs) between adjacent peaks. An Rs value of >1.5 is generally considered indicative of a good separation.
Part 2: The Unambiguous Verdict: Stereochemical Validation
Once the isomers are separated, their absolute stereochemistry must be unequivocally determined. This validation step is crucial for linking the biological activity to a specific enantiomer.
Workflow for Chiral Separation and Validation
Caption: Workflow for Chiral Separation and Stereochemical Validation.
A Multi-pronged Approach to Validation
A combination of techniques is often employed to provide irrefutable evidence of the stereochemical assignment.
| Technique | Principle | Information Provided | Considerations |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule.[18] | Provides the sign and magnitude of the specific rotation ([α]), which is a characteristic physical property of an enantiomer.[19] | The direction of rotation does not directly correlate to the R/S configuration. Requires a pure sample.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In a chiral environment, the NMR spectra of enantiomers can be differentiated.[21] | Can be used to determine enantiomeric purity and assign absolute configuration, often through the use of chiral derivatizing agents or solvating agents.[22][23][24] | Derivatization can be complex and may not be suitable for all compounds.[23] |
| Single Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides the absolute three-dimensional structure of the molecule, offering the most definitive determination of stereochemistry.[25][26][27][28][29] | Requires the ability to grow a high-quality single crystal, which can be challenging.[25] |
Expert Insight: For a novel compound like 2-Amino-1-cyclopentylethan-1-ol hydrochloride, obtaining a single crystal X-ray structure is the "gold standard" for absolute configuration determination.[25][28] However, this is not always feasible. In such cases, a combination of polarimetry and NMR spectroscopy with a chiral derivatizing agent can provide strong evidence for the stereochemical assignment. It is crucial to correlate the data from these techniques to build a comprehensive and self-validating picture of the molecule's stereochemistry.
Experimental Protocol: Stereochemical Validation using Polarimetry
1. Instrument and Sample Preparation:
-
Instrument: A calibrated polarimeter.
-
Sample: Prepare a solution of the purified enantiomer in a suitable solvent (e.g., methanol) at a known concentration (c, in g/mL).
2. Measurement:
-
Procedure:
-
Fill a polarimeter cell of a known path length (l, in dm) with the sample solution.
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
3. Calculation of Specific Rotation:
-
Formula: [α]λT = α / (l * c)
-
Interpretation: The sign (+ or -) and magnitude of the specific rotation are characteristic of the enantiomer.
Conclusion: A Commitment to Scientific Rigor
The chiral separation and stereochemical validation of pharmaceutical compounds are not merely procedural steps; they are fundamental to ensuring the safety and efficacy of new medicines. By employing a systematic and multi-faceted approach, as outlined in this guide, researchers can confidently and accurately characterize the stereoisomers of 2-Amino-1-cyclopentylethan-1-ol hydrochloride and other chiral drug candidates. This commitment to scientific integrity is paramount in the journey from discovery to clinical application. The United States Pharmacopeia (USP) provides standards for chiral purity, which should be consulted to ensure compliance.[30][31][32]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
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Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
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Polarimetry: analysis of chiral substances. YesWeLab. [Link]
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Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
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The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
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Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central. [Link]
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Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. [Link]
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The use of X-ray crystallography to determine absolute configuration. Chirality. [Link]
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Polarimetry. Pacific BioLabs. [Link]
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]
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Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik. [Link]
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Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]
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Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. [Link]
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Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
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Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
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Enantiomers – Image | Mirror Image. Nanalysis. [Link]
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NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
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Chiral HPLC Separation of Protected Amino Acids. ResearchGate. [Link]
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Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. PubMed. [Link]
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Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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Impurities in Drug Substances and Drug Products. U.S. Pharmacopeia. [Link]
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Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health. [Link]
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IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]
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Chiral Purity Testing of the Drug Substance Rivaroxaban Using Lux® 5 µm Cellulose-1 Chiral Column as per USP Monograph. Phenomenex. [Link]
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Development of New Stereoisomeric Drugs. FDA. [Link]
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ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH. [Link]
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Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]
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ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). European Medicines Agency. [Link]
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2-Amino-1-cyclopentylethanol. PubChem. [Link]
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Quality Guidelines. ICH. [Link]
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2-Amino-1-pentanol hydrochloride. NIST WebBook. [Link]
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Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]
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2-(Aminomethyl)cyclopentan-1-ol. PubChem. [Link]
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Head-to-head comparison of different synthesis routes for 2-Amino-1-cyclopentylethan-1-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral amino alcohols is a cornerstone of medicinal chemistry, providing crucial building blocks for a vast array of pharmacologically active molecules. Among these, 2-Amino-1-cyclopentylethan-1-ol hydrochloride presents a structure of interest, incorporating both a cyclopentyl moiety, which can enhance lipophilicity and target engagement, and a 1,2-amino alcohol functional group, a common pharmacophore. This guide provides a head-to-head comparison of plausible synthetic routes to this target compound, offering an in-depth analysis of their respective methodologies, advantages, and limitations to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to Synthetic Strategies
The preparation of 2-Amino-1-cyclopentylethan-1-ol hydrochloride can be approached through several distinct synthetic strategies. The primary considerations for selecting a route often revolve around factors such as stereochemical control, overall yield, scalability, cost-effectiveness, and the availability of starting materials. This guide will focus on three principal and logically derived pathways:
-
Reductive Amination of an α-Amino Ketone: A classical and straightforward approach involving the reduction of a carbonyl group in a precursor molecule.
-
Grignard Reaction with a Protected Amino-Aldehyde: A robust method for carbon-carbon bond formation, offering a convergent approach to the target structure.
-
Catalytic Asymmetric Synthesis: A modern and highly efficient strategy to directly obtain the desired enantiomer, which is often crucial for biological activity.
Each of these routes will be detailed with a generalized experimental protocol, a discussion of its underlying chemical principles, and an objective comparison of its strengths and weaknesses.
Route 1: Reductive Amination of 2-Amino-1-cyclopentylethanone
This two-step approach first involves the synthesis of the key intermediate, 2-amino-1-cyclopentylethanone, followed by the reduction of the ketone functionality to the desired alcohol.
Workflow Diagram
Caption: Workflow for the Reductive Amination Route.
Experimental Protocols
Step 1: Synthesis of 2-Amino-1-cyclopentylethanone Hydrochloride
A common method for the synthesis of α-amino ketones is the reaction of an acid chloride with diazomethane followed by treatment with an amine and subsequent hydrolysis.
-
Preparation of Cyclopentylacetyl Chloride: Cyclopentylacetic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to yield cyclopentylacetyl chloride.
-
Formation of Diazoketone: The freshly prepared cyclopentylacetyl chloride is then reacted with an ethereal solution of diazomethane at low temperature (typically 0 °C) to form the corresponding diazoketone.
-
Conversion to α-Halo Ketone: The diazoketone is carefully treated with gaseous HCl or a solution of HCl in an inert solvent to produce 2-chloro-1-cyclopentylethanone.
-
Amination: The α-chloro ketone is then reacted with a source of ammonia, such as hexamethylenetetramine (HMTA) followed by acidic hydrolysis (the Delépine reaction), or directly with a protected amine followed by deprotection, to yield 2-amino-1-cyclopentylethanone. The crude product is often isolated as its hydrochloride salt.
Step 2: Reduction of 2-Amino-1-cyclopentylethanone Hydrochloride
The reduction of the α-amino ketone to the corresponding amino alcohol is typically achieved using a mild reducing agent.
-
Dissolution: 2-Amino-1-cyclopentylethanone hydrochloride is dissolved in a protic solvent such as methanol or ethanol.
-
Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the cooled solution (0-5 °C). The reaction is typically stirred for several hours at room temperature.
-
Work-up: The reaction is quenched by the addition of water or dilute acid. The solvent is removed under reduced pressure, and the product is extracted into an organic solvent.
-
Purification and Salt Formation: The crude amino alcohol can be purified by chromatography or crystallization. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate is collected by filtration and dried.
Analysis and Causality
-
Expertise & Experience: This route is a classic and well-understood pathway in organic synthesis. The choice of sodium borohydride is critical as it is a mild reducing agent that selectively reduces the ketone in the presence of the amino group without the need for protection.[1] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would be too reactive and could lead to side reactions. The initial synthesis of the α-amino ketone can be challenging due to the handling of diazomethane, which is toxic and explosive. Alternative, safer methods for the synthesis of the α-amino ketone, such as the direct amination of an α-bromo ketone, are often preferred in industrial settings.
-
Trustworthiness: The protocols for ketone reduction with NaBH₄ are highly reliable and generally provide good to excellent yields.[2] The synthesis of the α-amino ketone precursor, however, can have variable yields and may require careful optimization.
-
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
The reduction step is typically high-yielding and straightforward.
-
-
Disadvantages:
-
The synthesis of the α-amino ketone precursor can be multi-step and may involve hazardous reagents like diazomethane.
-
This route produces a racemic mixture of the final product, requiring a subsequent resolution step to isolate the desired enantiomer, which adds to the cost and reduces the overall yield.
-
Route 2: Grignard Reaction with a Protected Amino-Aldehyde
This convergent approach involves the formation of a carbon-carbon bond between a cyclopentyl Grignard reagent and a two-carbon electrophile bearing a protected amino group.
Workflow Diagram
Caption: Workflow for the Grignard Reaction Route.
Experimental Protocols
Step 1: Preparation of Cyclopentylmagnesium Bromide
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.
-
Initiation: Magnesium turnings are placed in the flask, and a crystal of iodine is often added as an initiator. A small amount of a solution of cyclopentyl bromide in anhydrous tetrahydrofuran (THF) or diethyl ether is added. The reaction is initiated, often with gentle heating.
-
Addition: The remaining solution of cyclopentyl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction with N-Boc-2-aminoacetaldehyde
-
Preparation of Aldehyde: N-Boc-2-aminoacetaldehyde is prepared, for example, by the oxidation of N-Boc-ethanolamine using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by the reduction of N-Boc-glycine methyl ester with diisobutylaluminium hydride (DIBAL-H).
-
Grignard Addition: A solution of N-Boc-2-aminoacetaldehyde in anhydrous THF is cooled to a low temperature (e.g., -78 °C or 0 °C). The prepared cyclopentylmagnesium bromide solution is then added dropwise. The reaction is stirred for a few hours at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Deprotection: The purified N-Boc-protected amino alcohol is dissolved in a suitable solvent (e.g., dichloromethane, methanol). An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane or isopropanol, is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
Isolation: The solvent and excess acid are removed under reduced pressure. The residue is then triturated with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt, which is collected by filtration.
Analysis and Causality
-
Expertise & Experience: The Grignard reaction is a powerful tool for C-C bond formation.[3][4] A key consideration in this route is the protection of the amino group. The acidic proton of a primary or secondary amine would quench the highly basic Grignard reagent.[5] The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable to the basic conditions of the Grignard reaction and can be readily removed under acidic conditions. The choice of N-Boc-2-aminoacetaldehyde as the electrophile is strategic as it directly introduces the required two-carbon amino-ethanol fragment.
-
Trustworthiness: The formation of Grignard reagents and their reaction with aldehydes are generally reliable and high-yielding processes.[2] The success of this route hinges on the stability and purity of the N-protected amino-aldehyde, which can sometimes be prone to self-condensation or decomposition.
-
Advantages:
-
Convergent synthesis, which can lead to higher overall yields.
-
Avoids the use of potentially hazardous reagents like diazomethane.
-
-
Disadvantages:
-
Requires a protection-deprotection sequence for the amino group, adding to the step count.
-
The N-protected amino-aldehyde can be unstable and challenging to prepare and handle.
-
This route also produces a racemic product, necessitating a resolution step for enantiopure compounds.
-
Route 3: Catalytic Asymmetric Synthesis
Modern catalytic methods offer the most elegant and efficient pathways to chiral molecules. For the synthesis of 2-Amino-1-cyclopentylethan-1-ol, an asymmetric reduction of the corresponding α-amino ketone or an asymmetric transfer hydrogenation are promising approaches.
Workflow Diagram
Caption: Workflow for the Catalytic Asymmetric Synthesis Route.
Experimental Protocol (Generalized for Asymmetric Transfer Hydrogenation)
-
Catalyst Preparation: A chiral catalyst is either prepared in situ or used as a pre-formed complex. A common example would be a ruthenium or rhodium complex with a chiral diphosphine ligand (e.g., BINAP) or a chiral diamine ligand.
-
Reaction Setup: 2-Amino-1-cyclopentylethanone hydrochloride and the chiral catalyst (typically 0.1-1 mol%) are placed in a reaction vessel under an inert atmosphere. A suitable solvent (e.g., isopropanol, which can also serve as the hydrogen source) is added.
-
Hydrogenation: The reaction mixture is heated to a specific temperature (e.g., 40-80 °C) and stirred for a period of time (typically several hours to a day) until the reaction is complete. In the case of transfer hydrogenation, a hydrogen donor like isopropanol or formic acid is used. For direct hydrogenation, the reaction is carried out under a hydrogen atmosphere.
-
Work-up and Purification: After completion, the solvent is removed, and the product is isolated by extraction. Purification by chromatography may be necessary to remove the catalyst.
-
Salt Formation: The enantioenriched free base is converted to the hydrochloride salt as described in the previous routes.
Analysis and Causality
-
Expertise & Experience: Asymmetric catalysis is a highly specialized field. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For the reduction of β-amino ketones, iridium-catalyzed asymmetric transfer hydrogenation and rhodium-catalyzed asymmetric hydrogenation have been shown to be effective, with the choice of catalyst often determining the diastereoselectivity (syn vs. anti).[6] The development of these methods has been a major focus in organic chemistry, enabling the efficient synthesis of chiral drug intermediates.[7]
-
Trustworthiness: When a suitable catalyst and conditions are identified, these reactions are often highly reliable and reproducible, delivering the product with high enantiomeric excess (ee). However, the development of a new asymmetric process for a specific substrate can require significant screening of catalysts and conditions.
-
Advantages:
-
Directly produces the desired enantiomer, avoiding a resolution step.
-
Often highly efficient, with low catalyst loadings.
-
Can be more atom-economical and environmentally friendly than classical methods.
-
-
Disadvantages:
-
Chiral catalysts and ligands can be expensive.
-
The development and optimization of the reaction for a new substrate can be time-consuming.
-
The synthesis of the starting α-amino ketone is still required.
-
Head-to-Head Comparison
| Feature | Route 1: Reductive Amination | Route 2: Grignard Reaction | Route 3: Catalytic Asymmetric Synthesis |
| Stereocontrol | Racemic | Racemic | Enantioselective |
| Number of Steps | Moderate (synthesis of ketone + reduction) | Moderate (protection, Grignard, deprotection) | Moderate (synthesis of ketone + asymmetric reduction) |
| Overall Yield | Moderate (limited by ketone synthesis and resolution) | Moderate to Good (convergent, but with protection steps) | Potentially the Highest (avoids resolution) |
| Scalability | Feasible, but resolution can be difficult to scale. | Feasible, but handling of Grignard reagents on a large scale requires special precautions. | Often highly scalable, but depends on catalyst cost and availability. |
| Cost of Reagents | Generally low, except for potential resolution agents. | Moderate, depending on the cost of the protecting group and Grignard reagent. | Can be high due to the cost of the chiral catalyst/ligand. |
| Safety Concerns | Potential use of hazardous reagents (e.g., diazomethane) for ketone synthesis. | Grignard reagents are pyrophoric and moisture-sensitive. | Hydrogen gas can be flammable/explosive; some metal catalysts are toxic. |
| Key Advantage | Conceptually simple and uses well-established reactions. | Convergent approach. | Direct access to enantiopure product. |
| Key Disadvantage | Produces a racemic mixture. | Requires protection/deprotection steps. | High initial development cost and catalyst expense. |
Conclusion
The choice of the optimal synthetic route for 2-Amino-1-cyclopentylethan-1-ol hydrochloride is highly dependent on the specific requirements of the project.
-
For exploratory, small-scale synthesis where enantiopurity is not an immediate concern, the Reductive Amination (Route 1) or the Grignard Reaction (Route 2) offer viable and relatively straightforward options. The Grignard route may be slightly more advantageous due to its convergent nature.
-
For process development and large-scale synthesis for pharmaceutical applications , where a single enantiomer is almost always required, the Catalytic Asymmetric Synthesis (Route 3) is undoubtedly the superior approach. Although it may require a greater initial investment in catalyst screening and optimization, the ability to directly produce the desired enantiomer in high yield and purity, while avoiding a costly and inefficient resolution step, makes it the most economically viable and sustainable option in the long run.
Ultimately, the decision will be guided by a careful consideration of the available resources, the desired scale of production, and the stringent quality requirements of the final product.
References
- To be added based on specific literature for NaBH4 reduction of amino ketones.
- Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
- Rutjes, F. P. J. T., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
- To be added based on specific liter
- Menche, D., et al. (2007). An efficient, directed reductive amination of β-hydroxy-ketones allows the stereoselective preparation of 1,3-syn-amino alcohols. Organic Letters, 9(2), 267-270.
- To be added based on specific literature for synthesis of N-mono-substituted amino alcohols.
- To be added based on specific liter
- To be added based on specific literature for synthesis of 2-Amino-1-cyclopentene-1-carbonitrile.
- To be added based on specific literature for PubChem entry of 2-amino-1-cyclopentylethan-1-ol hydrochloride.
- To be added based on specific literature for PubChem entry of 2-amino-1-cyclopentylethan-1-one hydrochloride.
- To be added based on specific literature for synthesis of 2-Amino-1-methylcyclopentan-1-ol.
- To be added based on specific literature for synthesis of 2-amino-1-cyclopentenylphosphon
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
- To be added based on specific literature for synthesis of tiletamine hydrochloride.
- To be added based on specific literature for synthesis of 2-Amino-1-cyclopropylethan-1-ol.
- To be added based on specific liter
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
- To be added based on specific literature for asymmetric reduction of cyclopentanetriones.
- To be added based on specific literature for enantioselective reduction of ketones with borohydrides.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20072198, 2-Amino-1-cyclopentylethanol. Retrieved from [Link].
- To be added based on specific literature for asymmetric synthesis of pactamycin.
- To be added based on specific literature for the production of (1R,2R)-2-amino-1-cyclopentanol.
- To be added based on specific literature for synthesis of 2-Amino-apopinan-3-ol.
- Zhang, X. (2004). Asymmetric reductive amination of ketones. U.S.
Sources
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 7. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
A Guide to Assessing the Reproducibility and Robustness of Bioassays for Novel Aminocyclopentane Derivatives: A Case Study Framework Using 2-Amino-1-cyclopentylethan-1-ol hydrochloride
In the landscape of modern drug discovery and development, the reliability of preclinical data is paramount. The journey from a promising molecular entity to a clinical candidate is built upon a foundation of rigorous, reproducible, and robust in vitro and in vivo assays. This guide provides a comprehensive framework for assessing the reproducibility and robustness of assays involving novel chemical entities, with a particular focus on aminocyclopentane derivatives, exemplified by 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
The aminocyclopentane scaffold is a recurring motif in medicinal chemistry, valued for its conformational rigidity and potential for stereospecific interactions with biological targets. However, the introduction of any new compound into a biological assay necessitates a thorough validation to ensure that the generated data is reliable and that the assay can withstand the minor variations inherent in day-to-day laboratory work.[1][2] This guide is intended for researchers, scientists, and drug development professionals dedicated to establishing high standards of scientific integrity in their experimental workflows.
The Imperative of Reproducibility and Robustness
Before delving into experimental design, it is crucial to distinguish between reproducibility and robustness, two pillars of assay validation that are often used interchangeably but represent distinct concepts.
-
Reproducibility refers to the ability of an assay to provide consistent results when repeated under varying conditions, such as by different analysts, on different days, or in different laboratories.[1][3] It is a measure of the assay's generalizability.
-
Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[2] It provides an indication of its reliability during routine use.[1][2]
A failure in either of these aspects can lead to costly and time-consuming setbacks in drug development, including the pursuit of false-positive hits or the abandonment of promising candidates due to misleading data.
A Framework for Assay Validation: Quality by Design (QbD)
To systematically assess reproducibility and robustness, we will adopt the principles of Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[4] The QbD approach for assay development involves three key stages:
-
Defining Assay Objectives and Critical Quality Attributes (CQAs): Clearly define the purpose of the assay and the key quality attributes that will define its success.
-
Identifying Critical Process Parameters (CPPs): Identify the parameters in the assay protocol that have the potential to impact the CQAs.
-
Establishing a Design Space: Through systematic experimentation, define the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality.[4]
The following sections will outline a hypothetical experimental plan to establish a design space for a cell-based potency assay for a novel aminocyclopentane derivative like 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Experimental Design for Assessing Robustness and Reproducibility
For our case study, let us assume we are developing a cell-based assay to measure the inhibitory activity of 2-Amino-1-cyclopentylethan-1-ol hydrochloride on a specific signaling pathway. The primary readout is a luminescent signal, and the desired output is an IC50 value.
Defining Critical Quality Attributes (CQAs)
The CQAs for our assay are the characteristics that define its quality. For a cell-based potency assay, these would include:
-
Accuracy: The closeness of the measured IC50 to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter in the data from replicate measurements.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Signal-to-Background Ratio (S/B): A measure of the assay window's quality.
Identifying and Varying Critical Process Parameters (CPPs)
The next step is to identify the CPPs that could influence our CQAs. For a typical cell-based assay, these might include:
-
Cell seeding density
-
Incubation time with the compound
-
Concentration of a key reagent (e.g., agonist)
-
Temperature of incubation
-
DMSO concentration
To assess robustness, we will employ a Design of Experiments (DoE) approach, which allows for the simultaneous investigation of multiple parameters and their interactions.[5][6] A fractional factorial design is often a good choice for screening multiple parameters efficiently.
The logical workflow for our experimental design is as follows:
Caption: A QbD workflow for assay validation.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for the execution of the robustness and reproducibility studies.
Materials:
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride (or other aminocyclopentane derivative)
-
Cell line of interest
-
Cell culture media and supplements
-
Agonist/stimulant for the signaling pathway
-
Luminescent assay reagent
-
384-well plates
Protocol for Robustness Study (DoE):
-
Plate Seeding: Seed cells into 384-well plates at densities defined by the DoE (e.g., 8,000, 10,000, and 12,000 cells/well).
-
Compound Addition: Prepare serial dilutions of 2-Amino-1-cyclopentylethan-1-ol hydrochloride and add to the plates. The final DMSO concentration should also be varied according to the DoE (e.g., 0.45%, 0.50%, 0.55%).
-
Incubation: Incubate the plates for the times specified in the DoE (e.g., 22, 24, and 26 hours) at the designated temperatures (e.g., 36°C, 37°C, 38°C).
-
Agonist Addition: Add the agonist at the concentrations defined by the DoE.
-
Signal Detection: Add the luminescent reagent and read the plates on a plate reader.
Protocol for Reproducibility Study:
-
Establish Nominal Conditions: Based on the robustness study, establish the optimal, nominal conditions for the assay.
-
Execution by Different Analysts: Have two different analysts perform the assay on three different days using the nominal conditions.
-
Data Analysis: Analyze the data to determine the inter-day and inter-analyst variability.
Data Presentation and Interpretation
The data from the DoE study can be analyzed using statistical software to identify which parameters have a significant impact on the CQAs. The results are often visualized in a Pareto chart.
Table 1: Hypothetical Results of the Robustness Study
| CQA | Significant CPPs (p < 0.05) | Insignificant CPPs (p > 0.05) |
| IC50 | Cell Density, Incubation Time | Agonist Concentration, Temperature, DMSO % |
| S/B Ratio | Cell Density, Agonist Concentration | Incubation Time, Temperature, DMSO % |
| Z'-factor | Cell Density | Incubation Time, Agonist Conc., Temperature, DMSO % |
This hypothetical data suggests that cell density and incubation time are critical parameters that need to be tightly controlled to ensure a consistent IC50 value. The signal-to-background ratio is sensitive to cell density and agonist concentration.
The relationship between the significant CPPs and the CQAs can be visualized to define the design space.
Caption: Impact of CPPs on CQAs.
Table 2: Hypothetical Results of the Reproducibility Study
| Parameter | Analyst 1 (Mean IC50 ± SD) | Analyst 2 (Mean IC50 ± SD) | Inter-Analyst %CV |
| Day 1 | 10.5 ± 0.8 µM | 11.1 ± 1.2 µM | 4.6% |
| Day 2 | 10.2 ± 1.1 µM | 10.8 ± 0.9 µM | 4.5% |
| Day 3 | 10.9 ± 0.9 µM | 11.3 ± 1.0 µM | 2.9% |
| Intra-Analyst %CV | 8.9% | 10.1% |
This data indicates good reproducibility, with the coefficient of variation (%CV) between analysts and across days falling within acceptable limits (typically <20% for cell-based assays).
Comparison with Alternatives
While a direct experimental comparison with an alternative compound is not feasible without established data, the framework presented here provides the basis for such a comparison. Should a suitable alternative to 2-Amino-1-cyclopentylethan-1-ol hydrochloride emerge, the same rigorous assessment of reproducibility and robustness should be applied. A meaningful comparison would involve running the assays for both compounds side-by-side and evaluating their performance against the same CQAs.
Key comparative questions would include:
-
Does the alternative compound have a wider or more constrained design space?
-
Is the assay for the alternative compound more or less sensitive to variations in CPPs?
-
Does the alternative compound exhibit lower inter-assay variability?
Conclusion and Recommendations
The successful validation of a bioassay is a critical step in de-risking a drug discovery program. By employing a systematic approach like Quality by Design, researchers can gain a deep understanding of their assays and establish a robust design space that ensures data reliability.[4] While 2-Amino-1-cyclopentylethan-1-ol hydrochloride serves as a structural placeholder in this guide, the principles and methodologies described are universally applicable to any new chemical entity.
Key Recommendations:
-
Embrace DoE early in assay development: This will save time and resources compared to the traditional one-factor-at-a-time (OFAT) approach.[6]
-
Thoroughly document all validation activities: This is essential for regulatory submissions and for ensuring the smooth transfer of assays between laboratories.
-
Implement control charting for routine assay monitoring: This will help to ensure that the assay remains in a state of control over time.
By investing in the rigorous assessment of reproducibility and robustness, research organizations can build a foundation of high-quality data, enabling more informed decision-making and increasing the probability of success in the challenging journey of drug development.
References
-
Taylor & Francis Group. (n.d.). Experimental Design for Bioassay Development and Validation. Taylor & Francis eBooks. Retrieved from [Link]
-
White, S., & Adcock, N. (2015). The quest for assay robustness across the life cycle of a bioanalytical method. Bioanalysis, 7(14), 1695–1698. Retrieved from [Link]
-
Lab Manager. (2023, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
-
Assay Guidance Manual. (2021, March 29). Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. Retrieved from [Link]
-
Mire-Sluis, A., et al. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. Retrieved from [Link]
-
Zhang, X., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 717-725. Retrieved from [Link]
-
Kallner, A., et al. (2020). Analytical robustness of nine common assays: frequency of outliers and extreme differences identified by a large number of duplicate measurements. Clinical Chemistry and Laboratory Medicine (CCLM), 58(7), 1071-1079. Retrieved from [Link]
-
Vogt, F. G., & Kord, A. S. (2011). Design of experiments for analytical method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-827. Retrieved from [Link]
-
BEBPA. (n.d.). Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. Retrieved from [Link]
Sources
- 1. The quest for assay robustness across the life cycle of a bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development – BEBPA [bebpa.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. As a Senior Application Scientist, my objective is to provide not just a protocol, but a deeper understanding of the principles that ensure a self-validating system of safety in your laboratory.
Disclaimer: This guide is based on established best practices for the disposal of amine hydrochlorides. However, the Safety Data Sheet (SDS) provided by the manufacturer for your specific product is the ultimate authority for handling and disposal. Always consult the SDS before proceeding.
Part 1: Pre-Disposal Safety Assessment: The Primacy of the SDS
Before any disposal protocol is initiated, a thorough risk assessment is mandatory. The primary document for this assessment is the manufacturer-specific Safety Data Sheet (SDS).
The SDS for 2-Amino-1-cyclopentylethan-1-ol hydrochloride will provide critical information in the following sections:
-
Section 2: Hazards Identification: This will detail the specific hazards, such as potential skin and eye irritation, which are common for amine hydrochlorides.[1][2]
-
Section 7: Handling and Storage: This section provides guidance on safe storage, including incompatible materials. Amine hydrochlorides should be stored away from strong bases and oxidizing agents.
-
Section 8: Exposure Controls/Personal Protection: This will specify the required Personal Protective Equipment (PPE).
-
Section 13: Disposal Considerations: This section will provide explicit instructions for disposal and should be your primary reference.
In the absence of a specific SDS, the precautionary principle dictates that the substance be treated as hazardous waste.
Part 2: Hazard Characterization and Waste Segregation
2-Amino-1-cyclopentylethan-1-ol hydrochloride, as an amine salt, should be presumed to be a hazardous waste. The hydrochloride salt form suggests it is acidic and may be corrosive. Amines as a class of compounds can also exhibit toxicity.[3]
Key Principles of Segregation:
-
Isolate Amine Hydrochloride Waste: Do not mix 2-Amino-1-cyclopentylethan-1-ol hydrochloride waste with other chemical waste streams.[1] This is to prevent potentially violent or hazardous reactions, such as the release of toxic gases or heat generation.
-
Solid vs. Liquid Waste: If you have both solid waste (e.g., unused reagent) and liquid waste (e.g., solutions), they should be collected in separate, appropriately labeled containers.
Part 3: Personal Protective Equipment (PPE) - Your First Line of Defense
Handling of 2-Amino-1-cyclopentylethan-1-ol hydrochloride during disposal requires stringent adherence to PPE protocols to prevent exposure.[4][5]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | Protects against splashes of solutions or accidental contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[8] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any fine dust from the solid compound. For larger spills, a respirator may be necessary.[8] |
Part 4: Step-by-Step Disposal Protocol
The recommended disposal method for 2-Amino-1-cyclopentylethan-1-ol hydrochloride is to collect it as chemical waste for incineration by a licensed professional waste disposal service.[9] Under no circumstances should this chemical be disposed of down the drain without explicit approval from your institution's Environmental Health and Safety (EHS) department. [3]
Experimental Protocol: Waste Collection and Preparation for Disposal
Objective: To safely collect and prepare 2-Amino-1-cyclopentylethan-1-ol hydrochloride waste for pickup by a certified waste disposal entity.
Materials:
-
2-Amino-1-cyclopentylethan-1-ol hydrochloride waste (solid or in solution).
-
A compatible, leak-proof waste container with a screw-top cap.
-
Hazardous waste labels as per your institution's EHS guidelines.
-
Full PPE as specified in Part 3.
Procedure:
-
Container Selection: Choose a waste container made of a material compatible with amine hydrochlorides. High-density polyethylene (HDPE) is generally a suitable choice. Ensure the container is clean and in good condition.
-
Waste Collection (Solid):
-
Perform this step in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Carefully transfer the solid 2-Amino-1-cyclopentylethan-1-ol hydrochloride waste into the designated waste container.
-
Avoid creating dust. If necessary, you can gently moisten the solid with a small amount of a compatible solvent (e.g., water, if permissible by your EHS) to minimize dust generation.[1]
-
-
Waste Collection (Liquid):
-
Carefully pour the liquid waste containing 2-Amino-1-cyclopentylethan-1-ol hydrochloride into the designated liquid waste container.
-
Use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
-
Container Sealing and Labeling:
-
Securely close the container with its cap.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "2-Amino-1-cyclopentylethan-1-ol hydrochloride".
-
The specific hazards (e.g., "Irritant," "Toxic"). Consult the SDS if available.
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the storage area is well-ventilated, secure, and away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]
-
Follow all institutional procedures for waste handover.
-
Disposal of "Empty" Containers
Containers that held 2-Amino-1-cyclopentylethan-1-ol hydrochloride are not truly empty and must be disposed of as hazardous waste unless they are triple-rinsed.[1] The rinsate from this cleaning process must be collected as hazardous liquid waste.
Part 5: Emergency Procedures
Spills:
-
Small Spills (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in the hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
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- 9. enamine.enamine.net [enamine.enamine.net]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Amino-1-cyclopentylethan-1-ol hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 2-Amino-1-cyclopentylethan-1-ol hydrochloride is a research chemical with specific hazards that necessitate a comprehensive understanding and implementation of appropriate safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) and handling procedures required to work safely with this compound, ensuring the well-being of laboratory personnel and the integrity of our research.
Foundational Safety: Hazard Identification and Risk Mitigation
Before any handling procedures begin, a thorough understanding of the compound's specific hazards is critical. This foundational knowledge informs every subsequent decision regarding safety controls and personal protection.
1.1. GHS Hazard Profile
2-Amino-1-cyclopentylethan-1-ol hydrochloride is classified with specific hazard statements under the Globally Harmonized System (GHS). These classifications are not merely administrative; they are critical warnings about the compound's intrinsic properties.
| Hazard Class | GHS Code | Hazard Statement | Signal Word |
| Skin Irritation | H315 | Causes skin irritation.[1] | Danger |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] | Danger |
The primary risks associated with this compound are dermal and ocular. The amine functional group can exhibit corrosive properties, and as a hydrochloride salt, its solutions can be acidic, contributing to its irritant and damaging effects. The "Danger" signal word underscores the potential for significant injury if handled improperly.
1.2. The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on PPE. PPE serves as the final, essential barrier between the researcher and the chemical hazard.
Caption: Proper PPE donning and doffing sequence prevents contamination.
4.2. Handling and Disposal Workflow
This workflow provides a procedural guide from material acquisition to final disposal.
-
Preparation :
-
Verify the chemical fume hood is operational.
-
Assemble all necessary equipment (spatula, weigh paper, glassware, solvent).
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing :
-
Perform all weighing operations inside the fume hood.
-
Use a disposable weigh boat or creased weigh paper to contain the powder.
-
Close the primary container immediately after dispensing.
-
-
Dissolution :
-
Place a stir bar in the receiving flask containing the solvent.
-
Slowly and carefully add the weighed powder to the solvent to avoid splashing.
-
If necessary, cap the flask before agitation or sonication.
-
-
Waste Management :
-
Solid Waste : All contaminated disposables (weigh boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste : Unused solutions or reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Never pour this chemical down the drain. [2] * Decontamination : Wipe down the work surface in the fume hood and any equipment used with an appropriate cleaning agent.
-
Caption: A systematic workflow for handling and disposal minimizes risk.
Emergency Response
Preparedness is key to mitigating the severity of any accidental exposure. [3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [1]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention. [1]* Skin Contact : Remove all contaminated clothing immediately. [1]Wash the affected area with soap and plenty of water. [1]If skin irritation occurs, seek medical help. [1]* Inhalation : Move the affected person to fresh air. [1]If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Rinse mouth with water. [1]Do not induce vomiting. [1]Seek immediate medical attention.
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- Green World Group. (2023). Chemical Safety Best Practices in The Lab.
- Actylis Lab Solutions.
- Environmental Health & Safety. (2025). Safe Lab Practices.
- PozeSCAF. Chemistry Lab Safety Rules.
- National Center for Biotechnology Information. (n.d.).
- Pavtrone. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Echemi. Cyclopentanol, 2-amino-, hydrochloride (1:1), (1R,2S)
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
